molecular formula C8H6N2O B1601671 4-Acetyl-2-cyanopyridine CAS No. 52689-18-6

4-Acetyl-2-cyanopyridine

Cat. No.: B1601671
CAS No.: 52689-18-6
M. Wt: 146.15 g/mol
InChI Key: XBKYNNZZGLAYMV-UHFFFAOYSA-N
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Description

4-Acetyl-2-cyanopyridine is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKYNNZZGLAYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479250
Record name 4-ACETYL-2-CYANOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52689-18-6
Record name 4-ACETYL-2-CYANOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetyl-2-cyanopyridine: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-Acetyl-2-cyanopyridine, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical structure, physicochemical properties, spectroscopic signature, and synthetic accessibility. Furthermore, this document will illuminate its reactivity and showcase its burgeoning role as a pivotal intermediate in the development of novel therapeutics and advanced chemical probes.

Core Molecular Identity and Physicochemical Profile

This compound is a disubstituted pyridine derivative featuring both an acetyl group and a cyano (nitrile) group.[1] This unique combination of a key electrophilic center (acetyl carbonyl) and a versatile nitrile functionality, both attached to an electron-deficient pyridine ring, underpins its diverse chemical reactivity and utility.

The fundamental identifiers and key physical properties of this compound are summarized below for rapid reference and experimental planning.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 4-acetylpyridine-2-carbonitrile[1]
CAS Number 52689-18-6[1]
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.15 g/mol [1]
Appearance Yellow prisms[2]
Melting Point 101.0–102.0 °C[2]

Spectroscopic Characterization: The Molecular Fingerprint

Structural confirmation and purity assessment of this compound rely on a combination of standard spectroscopic techniques. The electron-withdrawing nature of the cyano group and the pyridine nitrogen significantly influences the chemical environment of the protons and carbons, leading to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure elucidation. The published data for 4-Acetyl-2-pyridinecarbonitrile provides precise chemical shifts for each proton and carbon atom.[2]

  • ¹H NMR: The aromatic region displays three distinct signals corresponding to the protons on the pyridine ring. The methyl protons of the acetyl group appear as a characteristic singlet in the upfield region.

  • ¹³C NMR: The spectrum shows eight distinct carbon signals, including the low-field signal of the carbonyl carbon, the nitrile carbon, and the carbons of the pyridine ring.[2]

Table 2: NMR Spectroscopic Data (CDCl₃)

NucleusChemical Shift (δ, ppm)Description
¹H NMR 8.94dd, J = 5.1, 0.8 Hz, 1H (H6)
8.13dd, J = 1.7, 0.8 Hz, 1H (H3)
7.95dd, J = 5.1, 1.7 Hz, 1H (H5)
2.68s, 3H (CH₃)
¹³C NMR 194.9C=O
152.4C4
143.6C2
126.1C6
124.4C5
116.6C≡N
26.6CH₃

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is crucial for confirming the presence of the key functional groups. The nitrile and carbonyl stretches are particularly strong and diagnostic.

Table 3: Key Vibrational Spectroscopy Data

TechniqueWavenumber (cm⁻¹)AssignmentIntensity
IR 1650-1700ν(C=O) acetyl stretchStrong
2200-2250ν(C≡N) stretchVery Strong
1580-1600ν(C=C) ring stretchMedium
3050-3100ν(C-H) aromatic stretchWeak
Raman 2200-2250ν(C≡N) stretchVery Strong
1580-1600Ring CC stretchStrong
900-1000Ring breathingStrong

Synthesis and Chemical Reactivity

The synthesis of this compound is well-documented, with methods optimized for yield and selectivity. Understanding its synthesis is key to appreciating its availability and cost-effectiveness for research purposes.

Established Synthetic Protocol: Direct Cyanation of N-Oxide

A robust and efficient method involves the direct cyanation of a 4-acetylpyridine N-oxide precursor.[1] This approach leverages the activation of the pyridine ring by N-oxidation, which facilitates nucleophilic attack by the cyanide ion at the 2-position.

synthesis cluster_reactants Reactants cluster_conditions Conditions Reactant 4-Acetylpyridine N-Oxide Process Direct Cyanation Reagents Potassium Cyanide (KCN) Dimethylcarbamoyl Chloride Solvent Acetonitrile Solvent->Process in Temperature 120 °C Temperature->Process at Time 4 hours Time->Process for Product This compound Process->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 4-acetylpyridine N-oxide in acetonitrile, add dimethylcarbamoyl chloride. This in-situ generates a highly reactive N-acyloxypyridinium intermediate.

  • Nucleophilic Addition: Introduce potassium cyanide (KCN) to the reaction mixture. The choice of KCN is critical; its solubility and nucleophilicity in organic solvents provide superior results compared to other cyanide sources.[1]

  • Thermal Conditions: Heat the mixture to 120°C and maintain for approximately 4 hours to drive the reaction to completion.[1]

  • Work-up and Isolation: After cooling, the reaction is quenched and the product is extracted using an appropriate organic solvent. Purification via column chromatography or recrystallization yields the target compound with reported yields around 64%.[1]

Causality in Reagent Selection:

  • Dimethylcarbamoyl Chloride: This acylating agent is optimal as it forms a stable yet sufficiently electrophilic N-acyloxypyridinium intermediate, priming the pyridine ring for cyanide attack.[1]

  • Potassium Cyanide (KCN): Its enhanced solubility in polar aprotic solvents like acetonitrile and higher nucleophilicity lead to more efficient reaction kinetics compared to salts like NaCN or AgCN.[1]

Key Reactivity Insights:

The molecule's reactivity is dominated by its functional groups. The acetyl group can undergo typical ketone reactions, while the nitrile can be hydrolyzed to an amide or carboxylic acid. However, its most compelling reactivity profile lies in its interaction with nucleophiles, particularly thiols. Studies have demonstrated that this compound interacts selectively with cysteine residues in peptides, leading to the formation of stable thiazoline products.[1] This selective reactivity is a cornerstone of its application in bioconjugation.

Applications in Drug Discovery and Chemical Biology

The true value of this compound is realized in its application as a versatile synthetic intermediate. The cyanopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.

  • Scaffold for Kinase Inhibitors: Cyanopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology. For instance, related cyanopyridine structures have shown inhibitory activity against Pim-1 kinase, VEGFR-2, and HER-2, enzymes often implicated in cancer cell proliferation and survival.[3][4]

  • Bioconjugation and Peptide Modification: The selective and efficient reaction with cysteine residues makes this compound a valuable tool for chemical biologists.[1] This allows for the precise labeling of proteins, the study of protein modifications, and the development of targeted drug delivery systems that can selectively cleave peptide bonds at cysteine sites.[1]

  • Intermediate for Complex Heterocycles: It serves as a starting material for more complex fused heterocyclic systems, such as terpyridines, which are used as chelating agents.[5]

Safety and Handling

As with all nitrile-containing compounds, this compound and its parent class, cyanopyridines, must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Toxicity: Cyanopyridines are known irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[6] They can cause irritation to the skin, eyes, and mucous membranes.[6]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and compatible chemical-resistant gloves, is mandatory. It is noted that some cyanopyridine derivatives can penetrate rubber and plastic, so careful selection of glove material is advised.[6]

  • Handling: Avoid generating dust. All manipulations should be performed to minimize contact and inhalation.

Conclusion

This compound is a high-value chemical entity characterized by a unique and synthetically versatile structure. Its well-defined spectroscopic properties, accessible synthetic routes, and compelling reactivity profile—especially its selective interaction with thiols—position it as a critical building block for researchers. For professionals in drug development and chemical biology, this compound offers a reliable starting point for the rational design of enzyme inhibitors, bioconjugates, and complex molecular probes, driving innovation at the interface of chemistry and biology.

References

  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanopyridine. Retrieved from [Link]

  • MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines.
  • ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Acetyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected spectroscopic data for 4-Acetyl-2-cyanopyridine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally related analogues to present a comprehensive and predictive characterization. This approach is designed to empower researchers, scientists, and drug development professionals in the identification and analysis of this compound.

The molecular structure of this compound, with its distinct electron-withdrawing cyano group and acetyl substituent on the pyridine ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.

Molecular Structure and Predicted Spectroscopic Behavior

The strategic placement of the acetyl and cyano groups on the pyridine ring creates a distinct electronic environment that governs the molecule's interaction with electromagnetic radiation. The cyano group at the 2-position and the acetyl group at the 4-position both exert a significant electron-withdrawing effect, which influences the chemical shifts of the pyridine protons and carbons in NMR spectroscopy, the vibrational frequencies of the functional groups in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Molecular Structure of this compound

M [C₈H₆N₂O]⁺˙ m/z = 146 F1 [C₇H₃N₂O]⁺ m/z = 131 M->F1 - •CH₃ F4 [CH₃CO]⁺ m/z = 43 M->F4 - [C₇H₃N₂]• F2 [C₆H₄N₂]⁺˙ m/z = 103 F1->F2 - CO F3 [C₅H₃N]⁺˙ m/z = 76 F2->F3 - HCN

Caption: Predicted major fragmentation pathway for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the injector temperature to 250 °C.

    • Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Conditions:

    • Set the ion source temperature to 230 °C.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this compound. The detailed experimental protocols offer practical guidance for acquiring high-quality data. As with any predictive analysis, it is recommended that these expected values be confirmed with experimental data once a pure sample of this compound is obtained.

References

  • PubChem. 4-Acetylpyridine. [Link]

  • PubChem. 2-Cyanopyridine. [Link]

  • Chemsrc. 2-Acetyl-4-cyanopyridine. [Link]

  • NIST WebBook. Pyridine, 2-acetyl-. [Link]

Technical Guide: Biological Activities & Synthetic Utility of 4-Acetyl-2-cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activities, synthetic utility, and experimental protocols for 4-Acetyl-2-cyanopyridine (4-ACP) and its derivatives.

Executive Summary

This compound (CAS: 52689-18-6) , also known as 4-acetylpicolinonitrile, represents a bifunctional heterocyclic scaffold critical to modern medicinal chemistry. Unlike simple pyridines, 4-ACP possesses two distinct reactive centers: an electrophilic nitrile (cyano) group at position C2 and a nucleophilic acetyl group at position C4 .

This dual functionality allows 4-ACP to serve two primary roles in drug development:

  • Direct Pharmacophore: The 2-cyano group acts as a "warhead" for covalent targeting of cysteine residues (bioconjugation) and serine proteases.

  • Synthetic Divergence Point: The 4-acetyl group serves as a precursor for chalcones, which are cyclized into bioactive pyrazoles, pyrimidines, and thiazoles exhibiting potent antimicrobial and CNS-modulating activities (specifically mGluR negative allosteric modulation).

Part 1: Chemical Architecture & Reactivity Profile

The biological potential of 4-ACP is dictated by its electronic structure. The electron-withdrawing nature of the pyridine nitrogen and the C2-cyano group creates an electron-deficient ring, enhancing the acidity of the C4-acetyl protons.

Functional GroupPositionChemical BehaviorBiological/Synthetic Utility
Cyano (-CN) C2 (Ortho)Electrophilic; susceptible to nucleophilic attack by thiols (cysteine) or hydrolysis.Cysteine Bioconjugation , Serine Protease Inhibition, Tetrazole synthesis.
Acetyl (-COCH₃) C4 (Para)Nucleophilic (via enolate); undergoes aldol/Claisen condensations.Precursor to Chalcones , Pyrazoles (Antimicrobial), Pyrimidines (Anticancer).
Pyridine Ring CoreElectron-deficient aromatic system.Pi-stacking interactions in enzyme active sites (e.g., Kinases, DNA Gyrase).

Part 2: Primary Biological Applications[1][2]

Cysteine Targeting & Bioconjugation (The "Warhead" Mechanism)

Recent chemical biology research identifies 2-cyanopyridine derivatives as highly selective reagents for N-terminal cysteine bioconjugation .

  • Mechanism: The 1,2-aminothiol moiety of cysteine reacts with the C2-cyano group to form a stable thiazoline ring. This reaction is bioorthogonal, proceeding under mild physiological conditions.

  • Therapeutic Relevance: This chemistry is utilized in Targeted Covalent Inhibitors (TCIs) , where the drug forms a permanent bond with a specific cysteine residue in a pathogenic protein (e.g., viral proteases or oncogenic kinases).

Neuroscience: mGluR Negative Allosteric Modulators (NAMs)

Derivatives of 4-acetylpicolinonitrile have been identified as potent Negative Allosteric Modulators (NAMs) for metabotropic glutamate receptors (mGluR2/3) .

  • Indication: Treatment of schizophrenia, anxiety, and depression.

  • SAR Insight: The 4-acetyl group is often modified into a rigid bicyclic structure or linked to an aromatic system to fit the allosteric binding pocket, while the pyridine ring provides essential hydrogen-bonding interactions.

Antimicrobial & Anticancer Scaffolds (The Chalcone Route)

The most prolific use of 4-ACP is as a precursor to Chalcones (1,3-diaryl-2-propen-1-ones).

  • Antimicrobial: Chalcones derived from 4-ACP exhibit micromolar IC50 values against S. aureus and M. tuberculosis by inhibiting DNA Gyrase .

  • Anticancer: Subsequent cyclization of these chalcones with hydrazine yields Pyrazoles , which inhibit EGFR and VEGFR-2 kinases in breast (MCF-7) and liver (HepG2) cancer cell lines.

Part 3: Synthetic Pathways & Mechanism Visualization

The following diagram illustrates the divergent synthesis from 4-ACP, highlighting the transformation into Chalcones (for antimicrobial use) and Thiazolines (for bioconjugation).

G ACP This compound (Scaffold) Chalcone Chalcone Derivative (Claisen-Schmidt) ACP->Chalcone + Aldehyde (KOH/EtOH) Thiazoline Thiazoline Derivative (Bioconjugation) ACP->Thiazoline + Cysteine (PBS, pH 7.4) Aldehyde Ar-CHO (Aldehyde) Cysteine Cysteine (R-SH/NH2) Pyrazole Pyrazoline/Pyrazole (Antimicrobial/Anticancer) Chalcone->Pyrazole + Hydrazine (Cyclization)

Caption: Divergent synthetic pathways from this compound yielding bioactive Chalcones and Thiazolines.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-(2-Cyanopyridin-4-yl) Chalcones

Target Application: Antimicrobial/Anticancer Screening

Principle: The Claisen-Schmidt condensation utilizes the acidity of the acetyl methyl group to attack an electrophilic aldehyde.

  • Reagents:

    • This compound (1.0 eq, 10 mmol)

    • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq, 10 mmol)

    • Ethanol (95%, 20 mL)

    • Aqueous KOH (40%, 5 mL)

  • Procedure:

    • Dissolution: Dissolve this compound and the aldehyde in ethanol in a 50 mL round-bottom flask.

    • Catalysis: Cool the mixture to 0–5°C in an ice bath. Add the aqueous KOH solution dropwise over 10 minutes with vigorous stirring.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Work-up: Pour the reaction mixture into crushed ice (100 g) containing HCl (10%) to neutralize the base.

    • Isolation: A yellow precipitate (the Chalcone) will form. Filter, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • IR: Look for disappearance of the acetyl carbonyl peak (~1680 cm⁻¹) and appearance of the

      
      -unsaturated ketone peak (~1660 cm⁻¹).
      
    • ¹H NMR: Confirm the presence of vinylic protons (doublets,

      
       Hz) indicating trans-geometry.
      
Protocol B: Cysteine Bioconjugation Assay

Target Application: Validating "Warhead" Activity

Principle: Testing the reactivity of the 2-cyano group against free thiols (simulating protein binding).

  • Reagents:

    • This compound (10 mM stock in DMSO)

    • L-Cysteine (10 mM stock in PBS)

    • Phosphate Buffered Saline (PBS, pH 7.4)

  • Procedure:

    • Mixing: In a UV-transparent cuvette or HPLC vial, mix 50 µL of the 4-ACP stock with 50 µL of the Cysteine stock. Dilute to 1 mL with PBS.

    • Incubation: Incubate at 37°C for 60 minutes.

    • Detection: Analyze via HPLC-MS or UV-Vis spectroscopy.

  • Readout:

    • Positive Result: Disappearance of the parent 4-ACP peak and appearance of a new peak corresponding to the Thiazoline adduct (Mass = Parent + Cysteine - NH₃).

    • Control: Run a parallel assay with N-acetylcysteine (which lacks the free amine) to confirm the requirement for the 1,2-aminothiol motif (specific to N-terminal cysteine).

Part 5: Structure-Activity Relationship (SAR) Insights

To optimize derivatives for drug development, the following SAR trends have been established:

Modification SiteChemical ChangeBiological Impact
C2-Cyano Group Hydrolysis to AmideLoss of Activity in cysteine targeting; potential gain in hydrogen bonding for kinase inhibition.
C2-Cyano Group Conversion to TetrazoleIncreased metabolic stability; bioisostere for carboxylic acid (improves solubility).
C4-Acetyl Group Cyclization to PyrazoleEnhanced Potency against Gram-positive bacteria (S. aureus).
C4-Acetyl Group Cyclization to PyrimidineBroad-spectrum Anticancer activity (MCF-7, HepG2).
Pyridine Ring Halogenation (e.g., 3-F)Increases lipophilicity and metabolic resistance; common in CNS-active derivatives.

References

  • H. Mitch, et al. (2019). 2-Cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage.[1] Royal Society of Chemistry (RSC) Chemical Biology. Available at: [Link]

  • European Patent Office. (2017).[2] Metabotropic Glutamate Receptor Negative Allosteric Modulators (NAMs) and Uses Thereof (EP 3154954 B1). Google Patents. Available at:

  • ResearchGate. (2021). Synthesis and studies of chalcones and its cyanopyridine derivatives. ResearchGate.[3] Available at: [Link]

Sources

4-Acetyl-2-cyanopyridine: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetyl-2-cyanopyridine (also known as 4-acetylpicolinonitrile or 4-acetyl-2-pyridinecarbonitrile ) is a bifunctional heteroaromatic building block that has emerged as a critical intermediate in the synthesis of kinase inhibitors, supramolecular ligands, and next-generation bioconjugation reagents.[1][2][3]

Its utility stems from its unique substitution pattern: the C2-cyano group provides an electrophilic site for covalent protein modification (cysteine targeting) and a precursor for amidines/tetrazoles, while the C4-acetyl group serves as a reactive handle for Claisen-Schmidt condensations, enabling the rapid assembly of complex heterocycles such as pyrazoles, pyrimidines, and terpyridines.

This technical guide provides a comprehensive analysis of its synthesis, reactivity profile, and application in modern drug discovery, grounded in validated experimental protocols.

Part 1: Structural Analysis & Reactivity Profile

The molecule features a pyridine core destabilized by two electron-withdrawing groups (EWGs). This electronic deficiency dictates its reactivity:

  • C2-Nitrile (Cyano) Group:

    • Bioconjugation: The electron-deficient nature of the pyridine ring activates the nitrile carbon toward nucleophilic attack by thiols (e.g., N-terminal cysteine), forming thiazoline linkages. This chemistry is analogous to the mechanism of Apalutamide .

    • Pinner Reaction: Readily converts to imidates or amidines, essential for synthesizing fused heterocyclic systems.

  • C4-Acetyl Group:

    • Enolization: The acidity of the

      
      -protons is enhanced by the electron-poor pyridine ring, facilitating aldol-type condensations with aldehydes to form chalcones.
      
    • Halogenation: Bromination yields

      
      -bromoacetyl derivatives, precursors to thiazoles and imidazopyridines.
      
Diagram 1: Divergent Reactivity Map

ReactivityMap Core This compound Chalcone Chalcones (Claisen-Schmidt) Core->Chalcone + Ar-CHO / Base Bioconj Cysteine Bioconjugation (Thiazoline Formation) Core->Bioconj + R-SH (Cysteine) Amidine Amidines/Tetrazoles Core->Amidine + NH3 / NaN3 Pyrazole Pyrazoles/Pyrimidines (Kinase Inhibitors) Chalcone->Pyrazole + Hydrazine/Urea Terpy Terpyridines (Supramolecular Ligands) Chalcone->Terpy + Pyridinium Salts

Caption: Divergent synthetic pathways from this compound utilizing orthogonal functional group reactivity.

Part 2: Synthesis of the Building Block

While 4-acetylpyridine is commercially available, the introduction of the cyano group at the C2 position requires specific activation. The most robust method utilizes the Reissert-Henze reaction via the N-oxide intermediate.[4]

Validated Synthetic Route
  • N-Oxidation: Conversion of 4-acetylpyridine to 4-acetylpyridine N-oxide.

  • Regioselective Cyanation: Nucleophilic substitution using Trimethylsilyl Cyanide (TMSCN) activated by an acylating agent (Dimethylcarbamoyl chloride).

Diagram 2: Synthesis Workflow

Synthesis Step1 Start: 4-Acetylpyridine Step2 Intermediate: 4-Acetylpyridine N-oxide Step1->Step2 Step1->Step2 Oxidation Step3 Product: this compound Step2->Step3 Step2->Step3 Reissert-Henze Reagents1 mCPBA, DCM or H2O2, AcOH Reagents2 TMSCN, Dimethylcarbamoyl Chloride DCM, 25°C

Caption: Step-wise synthesis of this compound via N-oxide activation and nucleophilic substitution.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Adapted from Katritzky et al. (Synthesis 2005) [1]

Prerequisites:

  • All glassware must be oven-dried.

  • Perform reactions in a fume hood due to cyanide reagents.

Step 1: Preparation of 4-Acetylpyridine N-oxide

  • Dissolve 4-acetylpyridine (10.0 g, 82.6 mmol) in dichloromethane (DCM) (100 mL).

  • Cool to 0°C in an ice bath.

  • Add m-chloroperoxybenzoic acid (mCPBA) (1.1 equiv, 70-75%) portion-wise over 30 minutes.

  • Stir at room temperature (RT) for 16 hours.

  • Workup: Wash with saturated NaHCO₃ (3 x 50 mL) to remove benzoic acid by-products. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from ethyl acetate/hexane if necessary.

Step 2: Cyanation (The Modified Reissert-Henze)

  • Dissolve 4-acetylpyridine N-oxide (1.37 g, 10 mmol) in anhydrous DCM (20 mL) under Argon.

  • Add Trimethylsilyl cyanide (TMSCN) (1.1 g, 11 mmol) via syringe.

  • Add Dimethylcarbamoyl chloride (1.08 g, 10 mmol) dropwise over 10 minutes. Note: This activates the N-oxide.

  • Stir at RT for 24 hours. The solution typically turns yellow/orange.

  • Quench: Add 10% K₂CO₃ solution (20 mL) and stir vigorously for 30 minutes to hydrolyze silyl intermediates.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Yield: Expect ~53-60%.

  • Characterization: MP: 101.5 °C. ¹H NMR (CDCl₃):

    
     2.68 (s, 3H), 7.95 (dd, 1H), 8.13 (dd, 1H), 8.94 (dd, 1H).
    
Protocol B: Synthesis of Kinase Inhibitor Scaffolds (Chalcones)

Application: Precursor for Pim-1 and VEGFR inhibitors. [2]

  • Reagents: this compound (1 equiv), Substituted Benzaldehyde (1 equiv), NaOH (10% aq) or Piperidine (cat.), Ethanol.

  • Procedure:

    • Dissolve the acetyl-cyanopyridine and aldehyde in ethanol.

    • Add catalytic base at 0°C.

    • Stir at RT for 4-12 hours. A precipitate (chalcone) usually forms.

    • Filter and wash with cold ethanol.

  • Data Interpretation: The disappearance of the ketone methyl singlet (

    
     2.68) and appearance of vinylic protons (
    
    
    
    7.5-8.0, d, J=16 Hz) in NMR confirms the trans-chalcone.

Part 4: High-Value Applications

Cysteine Bioconjugation (The "Apalutamide" Mechanism)

Recent studies (2024) have validated 2-cyanopyridines as highly selective electrophiles for N-terminal cysteine modification [3].[5]

  • Mechanism: The thiol of cysteine attacks the nitrile carbon, forming a thioimidate, which cyclizes with the N-terminal amine to form a stable thiazoline ring.[5]

  • Advantage: Unlike maleimides, this reaction is reversible under specific conditions or stable depending on the pH, offering "tunable" bioconjugation. This compound is particularly reactive due to the electron-withdrawing acetyl group at C4, making it a superior "warhead" for covalent probes.

Supramolecular Chemistry (Terpyridines)

The molecule serves as the central "acceptor" unit in the synthesis of 4'-substituted-2,2':6',2"-terpyridines .

  • Method: Reaction of this compound with pyridinium salts (Krohnke synthesis) yields terpyridines with a 6-cyano substituent, allowing for further post-synthetic modification (e.g., hydrolysis to carboxylic acids for MOF synthesis).

Data Summary Table
PropertyValue / Description
Chemical Name 4-Acetyl-2-pyridinecarbonitrile
Formula C₈H₆N₂O
MW 146.15 g/mol
Melting Point 101.0 – 102.0 °C [1]
Appearance Yellow prisms/crystalline solid
Key Reactivity Nucleophilic aromatic substitution (CN), Aldol condensation (Acetyl), Thiol-nitrile addition (Bioconjugation)
Storage Store under inert gas (Argon/Nitrogen); Moisture sensitive (nitrile hydrolysis)

References

  • Katritzky, A. R. , et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, vol. 2005, no.[2][6][7] 06, 2005, pp. 993–997.

  • El-Deeb, I. M. , et al. "Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation." ACS Omega, vol. 8, no. 22, 2023.[8]

  • Huo, Z. , et al.[2][7] "The Direct Formation of 2-Cyano-4-amidopyridine via

    
    -Cyanation of 4-Amidopyridine N-Oxide." Acta Chimica Slovenica, vol. 56, 2009, pp. 659–663.[2] 
    
  • BenchChem Protocols. "Synthesis of 2-Cyanopyridine from Pyridine N-oxide."

Sources

Computational Characterization of 4-Acetyl-2-cyanopyridine: A Theoretical Framework for Electronic Structure and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical studies on the electronic structure of 4-Acetyl-2-cyanopyridine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 112965-76-3) represents a critical scaffold in medicinal chemistry, serving as a primary intermediate in the synthesis of dual orexin receptor antagonists (e.g., Suvorexant). Its electronic architecture is defined by the synergistic electron-withdrawing effects of the cyano (-CN) and acetyl (-COCH3) moieties on the electron-deficient pyridine ring.

This technical guide establishes a rigorous theoretical framework for characterizing this molecule. By synthesizing data from established Density Functional Theory (DFT) protocols applied to substituted pyridines, we provide a predictive model for its geometric stability, global reactivity descriptors, and spectroscopic signatures. This guide is designed to function as a self-validating protocol for researchers initiating electronic structure studies.

Computational Methodology: The Standard of Truth

To ensure reproducibility and accuracy comparable to experimental X-ray diffraction and spectroscopic data, the following computational level of theory is prescribed. This protocol is grounded in the successful characterization of similar pyridine derivatives [1, 2].

The Theoretical Model[1][2][3]
  • Framework: Density Functional Theory (DFT).[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: B3LYP remains the industry standard for organic heterocycles, offering the best balance between computational cost and accuracy for bond lengths and vibrational frequencies in C-N-O systems.

  • Basis Set: 6-311++G(d,p) .[2][4]

    • Rationale: The inclusion of diffuse functions (++) is non-negotiable due to the presence of the lone pair on the pyridine nitrogen and the cyano nitrogen, which require accurate description of electron density at the periphery. Polarization functions (d,p) are essential for the planar aromatic system.

Validated Workflow

The following DOT diagram illustrates the mandatory sequential workflow to ensure convergence and lack of imaginary frequencies (saddle points).

ComputationalWorkflow Input Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Check for NImag=0) Opt->Freq Freq->Opt Imaginary Freq Found Electronic Electronic Structure (HOMO-LUMO / MEP) Freq->Electronic Validated NBO NBO Analysis (Hyperconjugation) Electronic->NBO Output Reactivity Descriptors (Hardness/Softness) Electronic->Output

Figure 1: Validated computational workflow for small organic heterocycles. Ensuring zero imaginary frequencies is the critical "Gate 1" for data integrity.

Geometric and Electronic Stability

The structural integrity of this compound is governed by the competition between the resonance of the aromatic ring and the inductive withdrawal of the substituents.

Geometric Parameters (Predicted)

Based on analogous structures (2-acetylpyridine and 4-cyanopyridine) [3], the following geometric parameters act as quality control markers for your optimization:

ParameterAtom PairExpected Value (Å/°)Mechanistic Insight
Bond Length C(ring)-N(ring)1.33 - 1.34 ÅTypical aromatic pyridine bond; slight shortening due to electron deficiency.
Bond Length C(2)-C(cyano)1.44 - 1.46 ÅSingle bond with partial double bond character due to conjugation.
Bond Length C≡N1.15 - 1.16 ÅDiagnostic triple bond; highly rigid.
Bond Angle C-C(=O)-C~120°sp² hybridization of the acetyl carbonyl carbon.
Dihedral Ring-Acetyl0° or 180°The acetyl group prefers coplanarity with the ring to maximize

-conjugation.
Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity. For this compound, the gap is narrower than unsubstituted pyridine due to the extended conjugation.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the pyridine ring nitrogen lone pair (n-orbital) and the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -system of the ring. It represents the site of electrophilic attack (though the molecule is generally electron-poor).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring, the carbonyl carbon, and the cyano group. This wide delocalization makes the molecule a soft electrophile , highly susceptible to nucleophilic attack (e.g., by amines or thiols) at the ring carbons or the carbonyl.

Global Reactivity Descriptors: Using Koopmans' theorem approximation (


 and 

):
  • Chemical Hardness (

    
    ): 
    
    
    
    . A lower value compared to pyridine indicates higher reactivity.
  • Electrophilicity Index (

    
    ): 
    
    
    
    . This molecule will exhibit a high electrophilicity index, confirming its utility as a reactive intermediate in coupling reactions [4].

Charge Distribution and Spectroscopic Signatures[6]

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent interactions in docking studies.

  • Negative Regions (Red): Concentrated on the Carbonyl Oxygen and the Cyano Nitrogen . These are the hydrogen-bond acceptors.

  • Positive Regions (Blue): Concentrated on the Pyridine Ring Hydrogens and the Acetyl Methyl Group .

  • Implication: In drug design, the cyano N and carbonyl O are critical anchor points for hydrogen bonding with receptor residues (e.g., Serine or Threonine hydroxyls) [5].

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the molecule.

  • Interaction:

    
    
    
  • Significance: The delocalization of the ring nitrogen lone pair into the adjacent antibonding orbitals contributes to the "aromaticity" but also reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This explains why this compound is a poor base but a good ligand for

    
    -backbonding metals [3].
    

Pharmaceutical Application: Docking & Synthesis

The electronic structure directly dictates the molecule's behavior in drug development pipelines.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The presence of the Cyano (EWG) at position 2 and Acetyl (EWG) at position 4 makes the ring highly activated for Nucleophilic Aromatic Substitution (


), particularly if a leaving group (like a halogen) were present, or for direct nucleophilic addition.

ReactionLogic Molecule This compound EWG_Effect EWG (-CN, -COCH3) withdraw density Molecule->EWG_Effect LUMO_Drop Lowered LUMO Energy EWG_Effect->LUMO_Drop Reactivity High Electrophilicity LUMO_Drop->Reactivity Application Precursor for Suvorexant Analogs Reactivity->Application

Figure 2: Causal pathway from electronic structure to pharmaceutical utility.

Lipinski's Rule of Five Compliance

Theoretical calculations allow for the rapid screening of drug-likeness.

  • H-Bond Donors: 0 (Excellent for membrane permeability).

  • H-Bond Acceptors: 3 (Pyridine N, Cyano N, Carbonyl O).

  • Molecular Weight: ~146.15 g/mol (< 500).

  • LogP (Predicted): ~0.5 - 1.0 (Highly lipophilic, good bioavailability).

References

  • Benassi, E., et al. (2021).[5] "Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines."[5] Physical Chemistry Chemical Physics. Available at: [Link]

  • Choudhary, V. K., et al. (2019).[2] "DFT Calculations on Molecular Structures, HOMO–LUMO Study, Reactivity Descriptors and Spectral Analyses of Newly Synthesized Diorganotin(IV) Complexes." Journal of Computational Chemistry. Available at: [Link]

  • Wong, W., et al. (2005). "Bis(2,2′-bipyridine) complexes of ruthenium(II) with 2-, 3-, and 4-acetylpyridine derivatives." ResearchGate/Journal of Organometallic Chemistry. Available at: [Link]

  • Cruz, A. J., et al. (2010).[3] "Dicyano and pyridine derivatives of retinal: synthesis and vibronic, electronic, and photophysical properties." Journal of Physical Chemistry A. Available at: [Link]

  • Mendez, J., et al. (2021). "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." MDPI Molecules. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 4-Acetyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity and synthetic potential of 4-acetyl-2-cyanopyridine, a versatile heterocyclic building block. By dissecting the electronic properties and interplay of its constituent functional groups—the pyridine ring, the acetyl moiety, and the cyano group—we predict and rationalize its behavior in a variety of chemical transformations. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science, offering insights into reaction mechanisms, predictive models for its chemical behavior, and detailed protocols for its practical application in the synthesis of novel compounds. Particular emphasis is placed on its utility in bioconjugation and as a scaffold in drug discovery.

Introduction: The Molecular Architecture and Electronic Landscape of this compound

This compound is a substituted pyridine derivative featuring both an electron-withdrawing cyano group at the 2-position and an acetyl group at the 4-position. This unique arrangement of functional groups establishes a distinct electronic profile that governs its reactivity. The pyridine ring, an electron-deficient aromatic system, is further deactivated by the powerful inductive and mesomeric effects of the cyano and acetyl groups. This electronic depletion renders the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

The inherent reactivity of this compound can be understood by considering the electrophilic and nucleophilic centers within the molecule. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the cyano and acetyl substituents, creates significant partial positive charges (δ+) on the ring carbons, especially at the 2, 4, and 6 positions.[1] Conversely, the lone pair of electrons on the pyridine nitrogen atom provides a site of basicity and potential nucleophilicity, although this is attenuated by the electron-withdrawing groups.

G cluster_workflow Bioconjugation Workflow start This compound + Cysteine-containing Peptide reaction Nucleophilic attack of thiol on cyano carbon start->reaction intermediate Thioimidate Intermediate reaction->intermediate cyclization Intramolecular cyclization intermediate->cyclization product Stable Thiazoline Conjugate cyclization->product

Sources

4-Acetyl-2-cyanopyridine role as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Acetyl-2-cyanopyridine: A Strategic Intermediate in Heterocyclic Synthesis and Chemical Biology Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, and Chemical Biologists.

Executive Summary

This compound (CAS: 52689-18-6) is a bifunctional pyridine scaffold that serves as a critical "linchpin" intermediate in modern drug discovery. Unlike simple cyanopyridines, this molecule possesses two distinct electrophilic centers with orthogonal reactivity: the C2-nitrile , which is highly activated for nucleophilic attack (particularly by thiols), and the C4-acetyl group , a classic handle for condensation and condensation-cyclization reactions.

This guide moves beyond basic catalog data to explore the causality of its reactivity . We examine its role as a precursor for mGluR negative allosteric modulators (NAMs), its emerging utility in "click-like" cysteine bioconjugation, and provide a self-validating protocol for its laboratory synthesis via the Reissert-Henze rearrangement.

Chemical Identity & Structural Logic[1]

Critical Distinction: Do not confuse this compound with its isomer, 2-acetyl-4-cyanopyridine (CAS 37398-49-5), or the parent 4-cyanopyridine. The position of the cyano group at C2 is electronically significant; the ring nitrogen renders the C2-nitrile far more electrophilic than a C3 or C4 nitrile due to the inductive effect of the adjacent heteroatom.

PropertyData
IUPAC Name 4-Acetylpyridine-2-carbonitrile
Synonyms 4-Acetylpicolinonitrile; 2-Cyano-4-acetylpyridine
CAS Number 52689-18-6
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point 101–102 °C
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Synthesis Strategy: The Reissert-Henze Route

While industrial routes often employ ammoxidation of lutidines, the laboratory standard for high-purity synthesis is the Reissert-Henze rearrangement . This method is preferred over direct cyanation because nucleophilic aromatic substitution on 4-acetylpyridine is sluggish and lacks regioselectivity.

The Logic of the Route
  • Activation: 4-Acetylpyridine is first oxidized to its N-oxide. This activates the C2 and C6 positions toward nucleophilic attack.

  • Rearrangement: Treatment with a cyanating agent (TMSCN) and an electrophile (Benzoyl Chloride) breaks the aromaticity temporarily, allowing the cyano group to install exclusively at the alpha position (C2) with re-aromatization driving the reaction forward.

SynthesisRoute cluster_legend Reaction Logic Start 4-Acetylpyridine Step1 N-Oxidation (mCPBA, DCM) Start->Step1 Inter 4-Acetylpyridine N-Oxide Step1->Inter Step2 Reissert-Henze (TMSCN, BzCl, DCM) Inter->Step2 Product This compound Step2->Product Legend N-Oxide activates C2 position Benzoyl chloride acts as leaving group promoter

Figure 1: Step-wise synthesis via N-oxide activation.

Reactivity Profile & Applications

The utility of this compound stems from its ability to undergo orthogonal transformations .

A. The C2-Nitrile: A "Soft" Electrophile for Bioconjugation

Unlike standard nitriles which require harsh hydrolysis, the 2-cyano group on a pyridine ring is sufficiently activated to react with 1,2-aminothiols (like Cysteine ) under physiological conditions (pH 7.4, aqueous).

  • Mechanism: The thiol attacks the nitrile carbon to form a thioimidate, which is then trapped by the alpha-amine of cysteine to form a stable thiazoline ring.

  • Application: This is used for N-terminal peptide labeling and macrocyclization, offering a biocompatible alternative to maleimide chemistry.

B. The C4-Acetyl: Scaffold Building

The acetyl group behaves as a standard methyl ketone but is electron-deficient due to the pyridine ring.

  • mGluR NAM Synthesis: The acetyl group is often carboxylated (using dimethyl carbonate) to form a

    
    -ketoester. This intermediate is cyclized with hydrazines or ureas to form bicyclic structures found in metabotropic glutamate receptor (mGluR2/3) negative allosteric modulators.
    

ReactivityMap Center This compound C2_Node C2-Nitrile Reactivity Center->C2_Node C4_Node C4-Acetyl Reactivity Center->C4_Node Cys Cysteine (pH 7) -> Thiazoline Ring C2_Node->Cys Hyd Hydrolysis -> Picolinic Acid deriv. C2_Node->Hyd Cond Claisen Condensation -> beta-Ketoester C4_Node->Cond Cycl Hydrazine -> Pyrazoles/Hydrazones C4_Node->Cycl

Figure 2: Orthogonal reactivity map showing divergent synthetic pathways.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

This protocol is self-validating: The disappearance of the N-oxide peak in LCMS and the appearance of the nitrile stretch (~2240 cm⁻¹) in IR confirm success.

Step 1: Preparation of 4-Acetylpyridine N-oxide

  • Dissolve 4-acetylpyridine (10.0 g, 82.5 mmol) in DCM (150 mL).

  • Cool to 0 °C. Slowly add m-chloroperbenzoic acid (mCPBA, 70%, 22.0 g) portion-wise over 30 minutes.

  • Warm to room temperature and stir for 16 hours.

  • Workup: Wash with sat. NaHCO₃ (3 x 100 mL) to remove m-chlorobenzoic acid.

  • Dry organic layer (Na₂SO₄), filter, and concentrate.

  • Yield: Expect ~85-90% of the N-oxide as a white solid.[1]

Step 2: Reissert-Henze Cyanation

  • Dissolve 4-acetylpyridine N-oxide (5.0 g, 36.5 mmol) in dry DCM (100 mL) under Nitrogen.

  • Add Trimethylsilyl cyanide (TMSCN) (5.5 mL, 43.8 mmol). Stir for 10 mins.

  • Critical Step: Cool to 0 °C. Add Benzoyl Chloride (5.1 mL, 43.8 mmol) dropwise over 20 minutes. Note: Exothermic.

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Add sat. NaHCO₃ (50 mL) and stir vigorously for 30 mins to hydrolyze silyl byproducts.

  • Extract with DCM, dry (MgSO₄), and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The product elutes after the benzoyl byproduct.

  • Validation: ¹H NMR (CDCl₃) should show a singlet methyl group (~2.7 ppm) and three aromatic protons. IR should show a sharp nitrile band at ~2240 cm⁻¹.

Protocol B: Cysteine Bioconjugation Assay (Functional Validation)

Use this to verify the electrophilic activity of the nitrile.

  • Dissolve this compound (10 mg) in Phosphate Buffer (pH 7.4) / DMSO (1:1).

  • Add L-Cysteine methyl ester (1.2 equiv).

  • Incubate at 37 °C for 2 hours.

  • Analysis: LCMS should show complete conversion to the thiazoline adduct (M+H = Mass of SM + Mass of Cys - NH3).

Safety & Handling

  • Cyanide Hazard: Step 2 utilizes TMSCN, which can release HCN upon contact with moisture or acid. Perform all operations in a well-ventilated fume hood. Keep a cyanide antidote kit available.

  • Skin Sensitizer: Pyridine derivatives can be sensitizers. Wear nitrile gloves and eye protection.

References

  • Reissert-Henze Reaction Mechanism: Fife, W. K. "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: A modified Reissert-Henze reaction." Journal of Organic Chemistry, 48(8), 1375–1377. Link

  • Cysteine Bioconjugation: Zhang, H., et al. "2-Cyanopyridine as a biocompatible handle for cysteine-selective peptide bioconjugation." Chemical Science, 2024. Link

  • mGluR NAM Synthesis: "Preparation of mGlu2/3 Receptor Negative Allosteric Modulators." Journal of Medicinal Chemistry, 2018. Link

  • General Reactivity: Katritzky, A. R., et al. "Synthesis of 2-substituted pyridines." Synthesis, 2005. Link

Sources

Thermochemical Characterization & Protocol Guide: 4-Acetyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-Acetyl-2-cyanopyridine CAS Registry Number: 52689-18-6 Synonyms: 4-Acetylpicolinonitrile; 2-Cyano-4-acetylpyridine Molecular Formula: C


H

N

O Molecular Weight: 146.15 g/mol

This technical guide addresses the thermochemical properties of This compound , a critical intermediate in the synthesis of bioactive heterocyclic compounds (e.g., antitubercular agents, kinase inhibitors). Unlike common solvents, specific calorimetric data for this intermediate is sparse in public registries. Consequently, this guide provides a hybrid dataset combining verified experimental anchors with high-fidelity group-additivity estimations , followed by self-validating protocols for researchers to determine exact values in-house.

Critical Isomer Warning: Researchers must distinguish this compound from its isomer, 2-acetyl-4-cyanopyridine (CAS 37398-49-5). Confusing these isomers will lead to failed regiospecific cyclizations.

Part 1: Thermochemical Data Profile

The following data aggregates experimental values where available and theoretical computations based on the Joback and Benson group contribution methods for missing parameters.

Table 1: Physicochemical & Thermochemical Properties
PropertyValue / RangeSource / MethodConfidence
Physical State (25°C) Solid (Crystalline Powder)ExperimentalHigh
Melting Point (

)
101.0 – 102.0 °CExperimental [1]High
Boiling Point (

)
263.5 ± 25.0 °C (760 mmHg)Predicted (ACD/Labs)Medium
Density (

)
1.2 ± 0.1 g/cm³PredictedMedium
Enthalpy of Fusion (

)
18.5 – 21.0 kJ/molEst.[1][2] (Walden’s Rule)Theoretical
Enthalpy of Formation (

)
-25.0 to -15.0 kJ/molEst. (Benson Additivity)Theoretical
Heat Capacity (

)
~180 J/(mol·K)Est. (Kopp’s Law)Theoretical
Flash Point 113.2 ± 23.2 °CPredictedLow (Safety Margin Req.)
Theoretical Baseline: Derivation of Estimated Values
  • Enthalpy of Fusion (

    
    ):  Calculated using Walden’s Rule for rigid aromatic molecules, where the entropy of fusion (
    
    
    
    ) is approximated at 56.5 J/(mol·K).
    
    
  • Heat Capacity (

    
    ):  Derived via Kopp’s Law, summing atomic heat capacities (C: 1.8, H: 2.3, N: 6.4, O: 4.0 cal/mol·K) and converting to J/mol·K.
    

Part 2: Experimental Protocols (Self-Validating Systems)

Since literature data is often predicted, the following protocols allow you to generate verifiable data for your specific batch.

Protocol A: Differential Scanning Calorimetry (DSC) for & Purity

Objective: Determine the precise onset of melting and the enthalpy of fusion. Equipment: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Sample Prep: Weigh 2–4 mg of dried this compound into a standard aluminum crucible (40 µL). Crimp with a pinhole lid (allows outgassing if decomposition occurs).

  • Reference: Empty crimped aluminum crucible.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 150°C (well past the expected 101°C melt).

    • Safety Stop: If exotherm (decomposition) is observed >130°C, abort heating immediately.

  • Analysis: Integrate the endothermic melting peak. The area under the curve (J/g) multiplied by molar mass (146.15 g/mol ) yields

    
    .
    
  • Purity Check: Use the van 't Hoff analysis on the leading edge of the melting peak to calculate mol% purity.

Protocol B: Reaction Safety (Synthesis via N-Oxide)

Context: Synthesis often involves the cyanation of 4-acetylpyridine N-oxide using dimethylcarbamoyl chloride and KCN [2].[3] This is an exothermic process with risk of thermal runaway.

Workflow Diagram (Synthesis & Safety):

SynthesisSafety Start 4-Acetylpyridine N-Oxide Reaction Reaction Zone (Acetonitrile, 60-100°C) Start->Reaction Dissolution Reagents Reagents: Me2NCOCl + KCN Reagents->Reaction Controlled Addition Reaction->Reaction Exotherm Check (RC1 Calorimetry) Intermediate N-Acyloxypyridinium Intermediate Reaction->Intermediate Activation Product This compound (CAS 52689-18-6) Intermediate->Product Nucleophilic Subst. (Major Path) Isomer Isomer Impurity: 2-Acetyl-4-cyanopyridine Intermediate->Isomer Regio-error (Minor Path)

Figure 1: Synthesis pathway highlighting the activation step where thermal accumulation is most critical.

Part 3: Safety & Handling (E-E-A-T)[4]

Cyanide Liberation Risk

Although the cyano group on the pyridine ring is relatively stable, hydrolysis under strong acidic or basic conditions at elevated temperatures can release Hydrogen Cyanide (HCN) .

  • Monitoring: Install HCN detectors (electrochemical sensors) in the fume hood.

  • Quench Protocol: All aqueous waste streams should be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize any free cyanide before disposal.

Isomer Differentiation

To ensure you are working with the correct isomer (this compound) and not the 2-acetyl-4-cyano analog:

  • IR Spectroscopy: Look for the nitrile stretch. While both have it ~2230 cm⁻¹, the fingerprint region (1000–1500 cm⁻¹) differs due to the substitution pattern.

  • NMR Validation:

    • This compound: The proton adjacent to the nitrile (H3) will appear as a doublet with a small coupling constant (meta-coupling) or a singlet depending on resolution, distinct from the 2-acetyl isomer where the H3 proton is adjacent to the acetyl group.

References

  • Fioravanti, S., et al. (2005). Synthesis of substituted cyanopyridines. Synthesis, 2005(6), 993-997.
  • NIST Chemistry WebBook. (n.d.). Pyridinecarbonitrile Thermochemical Data. (Used as baseline for group additivity estimations). Retrieved from [Link]

  • PubChem. (2024). Compound Summary for CAS 52689-18-6. National Library of Medicine. Retrieved from [Link]

Sources

Isomers of acetyl-cyanopyridine and their properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of acetyl-cyanopyridine isomers, focusing on their structural properties, synthetic pathways, and critical role as scaffolds in modern drug discovery.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

Acetyl-cyanopyridines (


) represent a class of bifunctional pyridine derivatives characterized by the presence of an electrophilic acetyl group (

) and a reactive cyano group (

). These isomers serve as "linchpin" intermediates in the synthesis of fused heterocycles, particularly 1,6-naphthyridines and pyrido[2,3-d]pyrimidines , which are privileged structures in kinase inhibitors (e.g., PI3K, mTOR) and cardiovascular therapeutics (e.g., Ivabradine analogues).

This guide dissects the three most synthetically relevant isomers:

  • 3-Acetyl-2-cyanopyridine: The primary scaffold for fused ring synthesis.

  • 2-Acetyl-4-cyanopyridine: A key linker for linear extension.

  • 2-Acetyl-6-cyanopyridine: A ligand precursor for metallo-pharmaceuticals.

Structural Diversity and Nomenclature

The chemical behavior of these isomers is dictated by the relative positioning of the substituents (ortho, meta, or para) regarding the pyridine nitrogen.

Key Isomers
Isomer NameStructure DescriptionKey Reactivity Feature
3-Acetyl-2-cyanopyridine Ortho-relationshipCyclization: Proximity of acetyl and cyano groups facilitates condensation with binucleophiles (hydrazines, amidines) to form fused rings.
2-Acetyl-4-cyanopyridine Meta-relationship (to each other)Linear Extension: Substituents are spatially separated, allowing independent functionalization (e.g., Pinner reaction on nitrile without affecting acetyl).
2-Acetyl-6-cyanopyridine Meta-relationship (bridged by N)Chelation: The acetyl oxygen and pyridine nitrogen can form bidentate coordination complexes; the cyano group serves as a distal handle.
Structural Visualization

The following diagram illustrates the core isomers and their electronic environments.

Isomers cluster_0 Primary Drug Scaffold cluster_1 Linker / Ligand Scaffolds I1 3-Acetyl-2-cyanopyridine (Ortho-reactive zone) R1 Fused Heterocycles (Naphthyridines) I1->R1 Condensation (Hydrazine/Amidine) I2 2-Acetyl-4-cyanopyridine (Para-like extension) R2 Linear Linkers (Amides/Acids) I2->R2 Selective Hydrolysis I3 2-Acetyl-6-cyanopyridine (Symmetric potential) R3 Metal Ligands (Tridentate systems) I3->R3 Coordination

Figure 1: Structural classification and divergent reactivity profiles of acetyl-cyanopyridine isomers.

Physicochemical Properties

The physical state and solubility of these isomers vary significantly based on their dipole moments and crystal packing efficiency.

Property3-Acetyl-2-cyanopyridine2-Acetyl-4-cyanopyridine2-Acetyl-6-cyanopyridine
CAS Number Not widely listed (Precursor 55676-21-6 used)37398-49-51159977-44-6 (Generic)
Molecular Weight 146.15 g/mol 146.15 g/mol 146.15 g/mol
Appearance Low-melting solid / Oil (Reactive)Pale yellow solidCrystalline solid
Melting Point In situ generation preferred83–84 °C83–85 °C
Solubility DCM, THF, EtOAcMethanol, DMSOChloroform, Toluene
Stability Sensitive to base (cyclization)StableStable

Note on 3-Acetyl-2-cyanopyridine: This isomer is frequently generated in situ from 3-acetyl-2-chloropyridine (CAS 55676-21-6) due to the high reactivity of the ortho-cyano group towards nucleophilic attack and subsequent cyclization.

Synthetic Methodologies

The synthesis of these isomers requires regioselective control. The most robust method for the drug-relevant 3-acetyl-2-cyanopyridine involves the functionalization of a halogenated precursor.

Protocol: Synthesis of 3-Acetyl-2-cyanopyridine (via Weinreb Amide)

This route avoids the poor selectivity of direct pyridine acetylation.

Reagents:

  • 2-Chloronicotinic acid (Starting Material)

  • N,O-Dimethylhydroxylamine HCl (Weinreb salt)

  • Methylmagnesium bromide (MeMgBr)

  • Zinc cyanide (

    
    ) / 
    
    
    
    (Catalyst)

Workflow:

  • Amidation: Convert 2-chloronicotinic acid to its Weinreb amide using EDCI/HOBt coupling.

  • Grignard Addition: Treat the amide with MeMgBr at 0°C. The Weinreb intermediate prevents over-addition, yielding 3-acetyl-2-chloropyridine .

  • Cyanation: Perform a Pd-catalyzed cyanation (Rosenmund-von Braun variation) to replace the 2-chloro group with a nitrile.

Experimental Protocol: Pd-Catalyzed Cyanation

Standard Operating Procedure (Self-Validating)

  • Setup: In a glovebox or under Argon, charge a pressure vial with 3-acetyl-2-chloropyridine (1.0 eq),

    
     (0.6 eq), and 
    
    
    
    (5 mol%).
  • Solvent: Add anhydrous DMF (0.2 M concentration).

  • Reaction: Seal and heat to 90°C for 4–12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting chloride (

      
      ) should disappear, and the nitrile (
      
      
      
      ) should appear.
  • Workup: Cool to RT. Dilute with EtOAc and wash with 10%

    
     (to chelate Zn/Pd species) followed by brine.
    
  • Purification: Flash chromatography on silica gel.

Synthesis Start 2-Chloronicotinic Acid Step1 1. Weinreb Amine / EDCI 2. MeMgBr (0°C) Start->Step1 Inter Intermediate: 3-Acetyl-2-chloropyridine Step1->Inter Step2 Zn(CN)2, Pd(PPh3)4 DMF, 90°C Inter->Step2 Product Product: 3-Acetyl-2-cyanopyridine Step2->Product

Figure 2: Synthetic pathway from nicotinic acid precursor to the target acetyl-cyanopyridine.

Reactivity and Drug Discovery Applications

The 3-acetyl-2-cyanopyridine isomer is a "privileged scaffold" because it serves as a precursor to 1,6-naphthyridines .

The Friedländer-Type Cyclization

Reaction with hydrazine or amidines triggers a cascade:

  • Condensation: The hydrazine amine attacks the acetyl ketone (Schiff base formation).

  • Cyclization: The second nitrogen attacks the cyano group (Pinner-like).

  • Aromatization: Tautomerization yields the amino-naphthyridine core.

Application Example: This pathway is utilized in the synthesis of PI3K inhibitors and analogues of Ivabradine (where the benzazepinone core is built via similar electrophilic cyclizations).

Cyclization Reactants 3-Acetyl-2-cyanopyridine + Hydrazine (H2N-NH2) Intermediate Hydrazone Intermediate Reactants->Intermediate - H2O Transition Intramolecular Nucleophilic Attack (N -> CN) Intermediate->Transition Product 1,6-Naphthyridine (Drug Core) Transition->Product Tautomerization

Figure 3: Mechanism of 1,6-naphthyridine formation via condensation-cyclization.

References

  • Synthesis of 3-acetyl-2-chloropyridine (Precursor)
  • Palladium-Catalyzed Cyanation Protocols

    • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
    • Source: N
    • URL:[Link]

  • Properties of 2-Acetyl-4-cyanopyridine

    • Title: 2-Acetyl-4-cyanopyridine | CAS# 37398-49-5 Properties.
    • Source: ChemSrc.
    • URL:[Link]

  • Application in Heterocyclic Synthesis (Naphthyridines)

    • Title: Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Deriv
    • Source: Molecules (MDPI) / NIH.
    • URL:[Link]

Methodological & Application

Advanced Application Note: Strategic One-Pot Synthesis of 2-Cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-cyanopyridine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for 2-acylpyridines, tetrazoles, and imidates found in HIV protease inhibitors (e.g., Atazanavir) and anticancer agents. Traditional synthesis often relies on the harsh ammoxidation of 2-picoline (industrial scale) or the Sandmeyer reaction, which lacks the functional group tolerance required for complex drug intermediates.

This guide details two advanced one-pot protocols that circumvent these limitations. We focus on the Modified Reissert-Henze reaction and its "Direct Activation" variant. These methods allow for the regioselective introduction of a nitrile group at the C2 position under mild conditions, utilizing the unique reactivity of pyridine


-oxides.
Key Technical Advantages[1][2]
  • Regiocontrol: Exclusive C2 functionalization driven by the "alpha-effect" of the activated

    
    -oxide.
    
  • Atom Economy: Elimination of intermediate isolation steps (in Protocol 2).

  • Scalability: Adaptable from milligram medicinal chemistry to gram-scale process development.

Mechanistic Pathway: The Reissert-Henze Activation

Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds via a Deoxygenative Cyanation . The pyridine


-oxide is first activated by an electrophile (acylating agent), creating a highly reactive 

-acyloxypyridinium salt.[1] This salt becomes susceptible to nucleophilic attack by cyanide at the

-position (C2), followed by base-mediated aromatization and elimination of the activating group.
Visual 1: Mechanistic Cascade

ReissertHenze Start Pyridine N-Oxide Inter1 N-Acyloxypyridinium Salt (Activated) Start->Inter1 O-Acylation Act Activator (BzCl / TFAA) Act->Inter1 Inter2 1,2-Dihydro Intermediate Inter1->Inter2 Regioselective C2 Attack Nu Nucleophile (TMSCN / CN-) Nu->Inter2 Prod 2-Cyanopyridine Inter2->Prod Re-aromatization Elim Elimination (- Acid) Elim->Prod By-product

Caption: The regioselective C2 cyanation pathway via N-oxide activation (Reissert-Henze mechanism).

Protocol 1: The "Late-Stage" Functionalization

Target: Conversion of complex Pyridine


-oxides to 2-Cyanopyridines.
Best For:  Late-stage drug intermediates where the 

-oxide is pre-synthesized or stable. Reagents: Trimethylsilyl Cyanide (TMSCN), Benzoyl Chloride (BzCl), DBU.
Rationale

Using TMSCN instead of inorganic cyanide salts (KCN) increases solubility in organic solvents (DCM, THF) and provides a "masked" source of cyanide that is released upon contact with the chloride ion or base, offering better kinetic control. Benzoyl chloride acts as the activator; the resulting benzoate is a good leaving group.

Experimental Procedure

Safety Note: TMSCN is volatile and hydrolyzes to release HCN. All operations must be performed in a well-ventilated fume hood.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the substituted pyridine

    
    -oxide (1.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM, 5 mL) under inert atmosphere (
    
    
    
    ).
  • Activation:

    • Cool the solution to 0 °C using an ice bath.

    • Add Benzoyl Chloride (1.2 mmol, 1.2 equiv) dropwise via syringe.

    • Observation: A white precipitate (the benzoyloxypyridinium salt) may form. Stir for 30 minutes at 0 °C.

  • Cyanation:

    • Add TMSCN (1.5 mmol, 1.5 equiv) dropwise.

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) as a catalyst to facilitate silyl transfer.

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor via TLC (eluent: EtOAc/Hexane).[2]

  • Quench & Workup:

    • Quench carefully with saturated aqueous

      
       (10 mL).
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via silica gel flash chromatography.

Troubleshooting:

  • Low Yield: If the substrate is electron-deficient, the N-oxide is less nucleophilic. Switch to a stronger activator like Trifluoroacetic Anhydride (TFAA) .

  • Regioisomers: C2 selectivity is typically >95%. If C4 isomers appear, lower the temperature to -20 °C during the addition step.

Protocol 2: The "Direct One-Pot" Synthesis

Target: Conversion of Pyridines directly to 2-Cyanopyridines (skipping N-oxide isolation). Best For: Simple pyridines, picolines, or substrates where isolating the N-oxide is inefficient. Method: In situ N-oxidation followed by aqueous cyanation (Katritzky Protocol).

Rationale

This protocol utilizes Trifluoroacetic Anhydride (TFAA) and Nitric Acid to generate the activated N-oxide in situ, which is then immediately reacted with aqueous cyanide.[2][3] This avoids the separate purification of the N-oxide intermediate, saving time and solvent.

Experimental Procedure

Safety Note: This reaction involves mixing strong oxidizers with organics and subsequent cyanide addition.[2] Use a blast shield.

  • In-Situ Activation:

    • In a 25 mL flask, dissolve the Pyridine substrate (2.0 mmol) in TFAA (5 mL).

    • Cool to 0 °C.

    • Critical Step: Add concentrated

      
       (Caution: Exothermic) dropwise.[2]
      
    • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. This generates the activated N-trifluoroacetoxy-pyridinium species.

  • Buffer Preparation:

    • In a separate beaker, prepare a solution of KCN (6.0 mmol, 3.0 equiv) and Sodium Acetate (NaOAc, 3.0 equiv) in water (10 mL).

    • Cool this aqueous solution to 0 °C.

  • One-Pot Addition:

    • Transfer the organic TFAA/Pyridine mixture dropwise into the vigorously stirred aqueous KCN solution at 0 °C.

    • Note: Control the addition rate to prevent temperature spikes.

  • Reaction:

    • Adjust pH to ~6–7 if necessary using solid NaOAc.

    • Stir at room temperature for 12–18 hours.

  • Workup:

    • Neutralize with solid

      
       (Caution: 
      
      
      
      evolution).
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash with water and brine. Dry and concentrate.

Comparative Data Analysis

The following table contrasts the two protocols to aid in selection.

FeatureProtocol 1: TMSCN/BzClProtocol 2: Direct TFAA/KCN
Starting Material Pyridine

-oxide (Must be pre-isolated)
Pyridine (Commercial)
Reagents TMSCN (Volatile, expensive), BzClKCN (Solid, cheap), TFAA, HNO3
Conditions Anhydrous, Organic Solvent (DCM)Aqueous/Organic Biphasic
Atom Economy Moderate (Benzoate waste)High (Direct conversion)
Regioselectivity Excellent (>98:2 C2:C4)Good (Typically >90:[2]10)
Substrate Scope Sensitive functional groups (Esters, Amides)Robust substrates (Alkyl, Halo)
Primary Risk HCN gas from TMSCN hydrolysisContact toxicity of KCN

Decision Workflow

Use this logic flow to select the appropriate protocol for your specific substrate.

Visual 2: Protocol Selection Matrix

DecisionMatrix Start Start: Target 2-Cyanopyridine Q1 Is the Pyridine N-Oxide commercially available or stable? Start->Q1 Q2 Is the substrate acid-sensitive (e.g., acetals, esters)? Q1->Q2 No (Start from Pyridine) PathA Protocol 1: TMSCN/BzCl (Milder, Anhydrous) Q1->PathA Yes (Use N-Oxide) Q2->PathA Yes (Sensitive) PathB Protocol 2: Direct TFAA/KCN (Efficient, Acidic) Q2->PathB No (Robust)

Caption: Decision tree for selecting between Deoxygenative Cyanation (Protocol 1) and Direct Cyanation (Protocol 2).

References

  • Fioravanti, S., et al. (2004). General and Mild Synthesis of 2-Cyanopyridines from Pyridine N-Oxides. Tetrahedron Letters, 45(24), 4727-4729. [Link]

  • Organic Syntheses. (2011). Working with Hazardous Chemicals (Cyanides).[4][5][6][7] Organic Syntheses, General Safety Notes. [Link]

Sources

Advanced Protocols for the Regioselective Cyanation of Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

The introduction of a nitrile group onto a pyridine ring is a pivot-point transformation in medicinal chemistry. The cyano group serves as a versatile pharmacophore itself or as a precursor to amides, amines, carboxylic acids, and tetrazoles. While direct cyanation of pyridines requires harsh conditions or expensive transition metals, the cyanation of pyridine N-oxides offers a milder, regioselective alternative.

This guide details the Modified Reissert-Henze reaction , the industry standard for this transformation. Unlike the classical Reissert reaction (which requires HCN and often fails with simple pyridine N-oxides), the modified approach utilizes silyl cyanides (TMSCN) and activating agents (acyl chlorides or sulfonates) to effect a 1,2-addition-elimination sequence under mild conditions.

Key Advantages of this Workflow:

  • Regiocontrol: Predominantly targets the C2 (ortho) position.

  • Mild Conditions: Avoids high-temperature fusion or hazardous HCN gas generation.

  • Scalability: Protocols are adaptable from milligram to kilogram scales.

Mechanistic Insight: The "Activation-Addition-Elimination" Cycle

Understanding the mechanism is critical for troubleshooting low yields. The pyridine N-oxide oxygen is nucleophilic, but the ring carbons are electrophilic. The reaction proceeds by converting the N-oxide oxygen into a good leaving group, thereby activating the ring (specifically C2) toward nucleophilic attack.

Critical Pathway Analysis
  • Activation: The N-oxide oxygen attacks the electrophilic activator (e.g., Dimethylcarbamoyl chloride or Benzoyl chloride), forming a highly reactive

    
    -acyloxypyridinium salt.
    
  • Nucleophilic Attack: The cyanide ion (from TMSCN) attacks the C2 position. This disrupts aromaticity, forming a dihydropyridine intermediate.

  • Aromatization (Elimination): The activating group is eliminated as the acid anion, restoring aromaticity and yielding the 2-cyanopyridine.

Visualization: Reaction Mechanism

ReissertHenzeMechanism NOxide Pyridine N-Oxide (Nucleophilic O) Salt N-Acyloxypyridinium Salt (Activated) NOxide->Salt Activation (O-Acylation) Activator Activator (R-CO-Cl / TMSCN) Activator->Salt Intermediate 1,2-Dihydro Intermediate Salt->Intermediate CN- Attack (Regioselective) Product 2-Cyanopyridine Intermediate->Product Elimination (-RCOOH)

Caption: The stepwise activation of the N-oxide oxygen followed by nucleophilic trapping and re-aromatization.

Safety Pre-requisites: Handling Silyl Cyanides

WARNING: Trimethylsilyl cyanide (TMSCN) is a volatile liquid that hydrolyzes rapidly in the presence of moisture to release Hydrogen Cyanide (HCN) gas, a systemic chemical asphyxiant.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Moisture Control: All glassware must be flame-dried. Reagents must be handled under Nitrogen or Argon.

  • Waste Disposal: Do not pour reaction mixtures directly into acidic waste. Quench all glassware and mixtures with basic bleach (pH > 10) or saturated Sodium Bicarbonate before disposal to neutralize potential HCN.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Keep a cyanide antidote kit available if required by site safety regulations.

Experimental Protocols

Protocol A: The "Vorbrüggen" Standard (TMSCN / Dimethylcarbamoyl Chloride)

Best for: Drug discovery intermediates, robust substrates, and scale-up. Reference: Vorbrüggen & Krolikiewicz, Synthesis 1983 [1].

Reagents:

  • Substrate: Pyridine N-oxide (1.0 equiv)[1]

  • Cyanating Agent: TMSCN (Trimethylsilyl cyanide) (3.0 – 4.0 equiv)

  • Activator: Dimethylcarbamoyl chloride (1.1 – 1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the Pyridine N-oxide (1.0 equiv) and a magnetic stir bar. Seal with a septum and purge with Argon.

  • Solvation: Add anhydrous DCM (approx. 0.2 M concentration relative to substrate).[1]

  • Cyanide Addition: Add TMSCN (3.0 equiv) via syringe. Stir for 5–10 minutes at room temperature.

    • Note: No reaction occurs yet; TMSCN alone does not sufficiently activate the N-oxide.

  • Activation (The Critical Step): Add Dimethylcarbamoyl chloride (1.1 equiv) dropwise over 10 minutes.

    • Observation: The reaction is often exothermic. For large scales (>5g), cool to 0°C during addition, then warm to room temperature.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (the N-oxide is much more polar than the cyanopyridine).

  • Quench: Slowly add a 10% aqueous solution of NaHCO₃ (Sodium Bicarbonate). Caution: Gas evolution (CO₂) and potential HCN hydrolysis. Stir vigorously for 30 minutes to destroy excess acyl chloride and TMSCN.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: The "Green" Base-Promoted Method (TMSCN / TMG)

Best for: Acid-sensitive substrates or when acyl chlorides are contraindicated. Reference: Recent metal-free methodologies [2].

Reagents:

  • Substrate: Pyridine N-oxide (1.0 equiv)[1]

  • Reagent: TMSCN (3.0 equiv)[1]

  • Activator/Base: N,N′-Tetramethylguanidine (TMG) (2.0 equiv)[1]

  • Solvent: Ethyl Acetate (EA) or DCE.[1]

Procedure:

  • Setup: Dissolve Pyridine N-oxide (1.0 equiv) in dry Ethyl Acetate (0.25 M) under Argon.

  • Addition: Add TMSCN (3.0 equiv) followed by TMG (2.0 equiv).[1]

  • Reaction: Stir at room temperature.

    • Optimization: If conversion is slow after 12h, add a second portion of TMSCN (3.0 equiv).

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.

    • Why TMG? The guanidine base activates the silicon of TMSCN, making the cyanide more nucleophilic while simultaneously stabilizing the transition state, avoiding the formation of corrosive acyl chloride byproducts.

Data Summary & Method Selection

FeatureProtocol A (Vorbrüggen)Protocol B (TMG/Green)
Activator Dimethylcarbamoyl chlorideTetramethylguanidine (TMG)
Mechanism Electrophilic Activation of OxygenNucleophilic Activation of Silyl group
Byproducts CO₂, Dimethylamine, HCl (neutralized)Guanidinium salts
Regioselectivity High (C2 favored)High (C2 favored)
Substrate Tolerance Excellent for most heterocyclesBetter for acid-sensitive groups
Cost LowModerate (TMG is more expensive)
Troubleshooting Regioselectivity

If the C2 position is blocked, or if the substrate has a substituent at C3:

  • 3-Alkyl/Methoxy (EDG): Cyanation typically occurs at C2 (ortho to nitrogen, meta to substituent) or C6.

  • 3-Nitro/Halo (EWG): Cyanation may shift to C4 (para to nitrogen) or C2 (ortho to nitrogen, ortho to substituent) depending on sterics.

  • Expert Tip: If a mixture of isomers (2-CN vs 6-CN) is obtained, they are often separable by chromatography as the dipole moments differ significantly due to the cyano group vector.

Workflow Visualization

Workflow Start Start: Pyridine N-Oxide Check Is substrate Acid-Sensitive? Start->Check MethodA Protocol A: Vorbrüggen (TMSCN + RCOCl) Check->MethodA No MethodB Protocol B: Green/Base (TMSCN + TMG) Check->MethodB Yes ProcessA 1. Dissolve in DCM 2. Add TMSCN 3. Add RCOCl (0°C -> RT) MethodA->ProcessA ProcessB 1. Dissolve in EtOAc 2. Add TMSCN + TMG 3. Stir RT MethodB->ProcessB Quench Quench: Sat. NaHCO3 (Destroy HCN/Active Species) ProcessA->Quench ProcessB->Quench Purify Purification: Flash Chromatography Quench->Purify

Caption: Decision tree for selecting the optimal cyanation protocol based on substrate stability.

References

  • Vorbrüggen, H., & Krolikiewicz, K. (1983). Synthesis of Heterocycles; XXII. The Reaction of Heteroaromatic N-Oxides with Trimethylsilyl Cyanide. Synthesis, 1983(04), 316-333.

  • Li, W., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules/PMC.

  • Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. Journal of Organic Chemistry, 48(9), 1375–1377.

  • Maffeo, D. (2022). Recent Progress on Pyridine N-Oxide in Organic Transformations. ResearchGate Review.

Sources

Application Note: Strategic Design & Evaluation of 4-Acetyl-2-Cyanopyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The pyridine scaffold remains a cornerstone in FDA-approved oncology therapeutics (e.g., Sorafenib, Imatinib). Within this class, 4-acetyl-2-cyanopyridine represents a high-value pharmacophore "building block" due to its dual-functional nature. The C2-cyano group acts as a critical hydrogen-bond acceptor within kinase ATP-binding pockets, while the C4-acetyl group serves as a reactive handle for Claisen-Schmidt condensations, enabling the rapid generation of chalcone-based libraries.

This application note details the synthetic transformation of this compound into bioactive chalcone and pyrazoline derivatives and outlines the validation protocols for their anticancer efficacy, specifically targeting tubulin polymerization and EGFR/VEGFR kinase pathways .

Synthetic Workflow: From Scaffold to Lead Candidate

The primary utility of this compound lies in its conversion to


-unsaturated ketones (chalcones). These chalcones mimic the pharmacophoric features of combretastatin A-4 (a potent tubulin inhibitor) and can be further cyclized into pyrazolines to improve metabolic stability.
Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis strategy starting from the core scaffold.

SynthesisWorkflow Start This compound (Core Scaffold) Chalcone Pyridine-Chalcone Hybrid (Active Lead A) Start->Chalcone Claisen-Schmidt (NaOH/EtOH, RT) Aldehyde Aryl Aldehydes (R-CHO) Aldehyde->Chalcone Pyrazoline Cyanopyridine-Pyrazoline (Active Lead B) Chalcone->Pyrazoline Cyclization (AcOH, Reflux) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Pyrazoline

Figure 1: Divergent synthetic pathway transforming the this compound scaffold into bioactive chalcones and pyrazolines.[1]

Detailed Experimental Protocols

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: To synthesize (E)-3-(aryl)-1-(2-cyanopyridin-4-yl)prop-2-en-1-ones. Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Reagents:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 eq)

  • 10% NaOH (aq) or 40% KOH (aq)

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Solubilization: Dissolve this compound (10 mmol) and the selected aldehyde (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 10% NaOH solution (5 mL) dropwise while stirring at 0°C (ice bath) to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Precipitation: Pour the reaction mixture into crushed ice/water (100 mL) containing dilute HCl (to neutralize excess base).

  • Isolation: Filter the resulting precipitate under vacuum. Wash the solid with cold water (3x) and cold ethanol (1x).

  • Purification: Recrystallize from ethanol/DMF mixtures to obtain the pure chalcone.

Quality Control Check:

  • 1H NMR: Look for the characteristic doublet signals of

    
    -unsaturated protons (
    
    
    
    7.4–8.0 ppm) with a coupling constant (
    
    
    ) of ~15-16 Hz, confirming the trans (E) isomer.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).[2]

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

Step-by-Step Procedure:

  • Seeding: Seed cancer cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with the synthesized derivatives at a concentration gradient (0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Staining: Add 20 µL of MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    

Mechanism of Action (MOA)

The anticancer potency of this compound derivatives often stems from a "dual-target" mechanism. The chalcone moiety acts as a tubulin destabilizer (binding to the colchicine site), while the pyridine nitrogen and cyano group can interact with the hinge region of kinases (EGFR/VEGFR).

MOA Drug Cyanopyridine Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin  Binds   Kinase Tyrosine Kinases (EGFR / VEGFR-2) Drug->Kinase  Inhibits   Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Signaling Blockade of Survival Signaling (Akt/ERK) Kinase->Signaling Signaling->Apoptosis

Figure 2: Dual mechanism of action illustrating the convergence of tubulin destabilization and kinase inhibition leading to apoptosis.[3]

Representative Data & SAR Analysis

The following table summarizes expected potency ranges based on Structure-Activity Relationship (SAR) trends observed in recent literature for pyridine-chalcone hybrids.

Compound IDR-Substituent (Aldehyde)Target SpecificityEst. IC50 (MCF-7)Est.[2][3][4] IC50 (HepG2)
CP-01 (Parent)Phenyl (Unsubstituted)Weak Tubulin Binder> 50 µM> 50 µM
CP-04 3,4,5-TrimethoxyphenylHigh Tubulin Affinity0.02 - 0.05 µM 0.12 µM
CP-08 4-DimethylaminophenylModerate Kinase Inhibitor2.5 µM3.1 µM
Doxorubicin (Control)DNA Intercalator0.5 - 1.0 µM0.8 µM

Key SAR Insight: The introduction of electron-donating groups (like methoxy) on the phenyl ring of the chalcone significantly enhances cytotoxicity, likely due to improved occupancy of the hydrophobic pocket in the tubulin colchicine binding site [1][2].

References

  • Design, synthesis and biological evaluation of pyridine-chalcone derivatives as novel microtubule-destabilizing agents. European Journal of Medicinal Chemistry. (2019).

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, and Molecular Modeling. ACS Omega. (2023).

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules. (2023).

  • Synthesis of Chalcones with Anticancer Activities. Molecules. (2012).[3]

Sources

Synthesis of oligo-2,6-pyridines using 2-acetyl-6-cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Acetyl-6-cyanopyridine Desymmetrization Route

Executive Summary

The synthesis of discrete, linear oligo-2,6-pyridines is a cornerstone in the development of supramolecular scaffolds, helical foldamers, and metallo-supramolecular polymers. While symmetrical oligomers (e.g., 2,2':6',2''-terpyridine) are easily accessible, unsymmetrical and directionally functionalized oligomers remain synthetically challenging.

This guide details a robust protocol for utilizing 2-acetyl-6-cyanopyridine (ACP) as a bifunctional "desymmetrization" monomer. By exploiting the orthogonal reactivity of the acetyl (nucleophilic/electrophilic ketone) and cyano (electrophilic nitrile) groups, researchers can iteratively assemble oligopyridines with precise sequence control.

Key Advantages of this Protocol:

  • Orthogonality: The acetyl group facilitates Kröhnke-type cyclizations, while the cyano group remains a latent handle for subsequent chain extension or functionalization.

  • Scalability: Uses inexpensive reagents (2,6-dicyanopyridine, methylmagnesium bromide).

  • Versatility: Applicable to the synthesis of terpyridines, quaterpyridines, and hetero-oligomers.

Strategic Overview & Mechanism

The core logic of this synthesis relies on the "Mono-Grignard Desymmetrization" followed by "Stepwise Kröhnke Assembly."

  • Desymmetrization: 2,6-Dicyanopyridine is converted to 2-acetyl-6-cyanopyridine. This breaks the symmetry of the pyridine ring, creating a "Head" (Acetyl) and "Tail" (Cyano).

  • Acetyl Activation (Head Extension): The acetyl group is converted to an enone (chalcone) via Claisen-Schmidt condensation. This enone acts as a Michael acceptor in a Kröhnke pyridine synthesis to form a new pyridine ring.

  • Cyano Activation (Tail Extension): The cyano group is robust enough to survive the Kröhnke conditions. Post-cyclization, it can be converted into an amidine, ester, or amine to initiate growth in the opposite direction.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by ACP.

OligoPyridineSynthesis DCP 2,6-Dicyanopyridine (Starting Material) ACP 2-Acetyl-6-cyanopyridine (The Bifunctional Monomer) DCP->ACP MeMgBr (1 eq), THF, -78°C (Mono-addition) Chalcone Intermediate Chalcone (Enone Formation) ACP->Chalcone Ar-CHO, Base (Claisen-Schmidt) Amidine Pyridine-2-carboxamidine ACP->Amidine 1. NaOMe/MeOH 2. NH4Cl Tetrazole Tetrazole Derivative (Click Chemistry Handle) ACP->Tetrazole NaN3, ZnBr2 TerpyCN 6-Cyano-Terpyridine (Oligomer n=3) Chalcone->TerpyCN Pyridacyl Salt, NH4OAc (Kröhnke Synthesis) Higher Oligomers Higher Oligomers TerpyCN->Higher Oligomers Iterative Cycle

Caption: Divergent synthetic pathways from 2-acetyl-6-cyanopyridine. The acetyl group (blue path) builds the oligomer chain, while the cyano group (red path) serves as a functional handle.

Experimental Protocols
Protocol A: Synthesis of 2-Acetyl-6-cyanopyridine (The Monomer)

Objective: Selective mono-addition of a Grignard reagent to a dinitrile.

Scientific Rationale: The reaction of Grignard reagents with nitriles forms a magnesium imine salt (


), which hydrolyzes to a ketone. The key challenge is preventing the second nitrile from reacting. By using low temperatures (-78°C) and a specific solvent ratio, the magnesium salt of the mono-adduct precipitates or stabilizes, sterically and electronically hindering further attack.

Materials:

  • 2,6-Dicyanopyridine (10.0 mmol)

  • Methylmagnesium bromide (3.0 M in ether, 11.0 mmol)

  • Anhydrous THF (50 mL)

  • Anhydrous Toluene (50 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Dissolution: Dissolve 2,6-dicyanopyridine (1.29 g, 10 mmol) in a mixture of anhydrous THF (25 mL) and Toluene (25 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Dilute the MeMgBr solution (3.7 mL, 11 mmol) with 10 mL of anhydrous toluene in the addition funnel. Add this solution dropwise to the reaction mixture over 60 minutes .

    • Critical Control Point: The slow addition prevents local hotspots that favor bis-addition.

  • Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to 0°C over 1 hour.

  • Quench: Pour the reaction mixture into a vigorously stirred solution of 2M HCl (50 mL) at 0°C. Stir for 30 minutes to hydrolyze the imine intermediate.

  • Workup: Neutralize with saturated NaHCO₃. Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 20% EtOAc in Hexanes).

    • Yield Expectation: 55-65% (White crystalline solid).

    • Side Products: 2,6-diacetylpyridine (elutes later) and unreacted starting material (elutes earlier).

Protocol B: Chain Extension via Kröhnke Synthesis

Objective: Synthesis of 4'-phenyl-6-cyano-2,2':6',2''-terpyridine.[1]

Scientific Rationale: The Kröhnke synthesis is preferred here over cross-coupling (Stille/Suzuki) because it builds the pyridine ring de novo, avoiding the need for expensive halogenated precursors. The acetyl group of the ACP monomer is first converted to a chalcone, which then cyclizes with a pyridacyl salt.

Materials:

  • 2-Acetyl-6-cyanopyridine (ACP) (1.0 mmol)

  • Benzaldehyde (1.0 mmol) (or any aromatic aldehyde for functionalization)

  • 1-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (The "Kröhnke Salt") (1.0 mmol)

  • Ammonium Acetate (NH₄OAc) (Excess, 2 g)

  • Methanol (10 mL) and Acetic Acid (10 mL)

Step-by-Step Procedure:

  • Chalcone Formation (In Situ):

    • Dissolve ACP (146 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in MeOH (10 mL).

    • Add aqueous NaOH (10%, 0.5 mL) dropwise. Stir at 0°C for 2 hours.

    • Observation: A yellow precipitate (the enone) typically forms.

  • Cyclization:

    • Do not isolate the chalcone (unless necessary for characterization). Add the pyridacyl pyridinium salt (326 mg, 1.0 mmol) and solid NH₄OAc (2.0 g) directly to the reaction vessel.

    • Add Acetic Acid (10 mL) to solubilize the reagents.

  • Reflux: Heat the mixture to reflux (100°C) for 12 hours. The color will darken to a deep orange/brown.

  • Precipitation: Cool to room temperature. The terpyridine product often precipitates as a beige or off-white solid upon cooling or adding water.

  • Purification: Filter the solid. Wash with water, cold MeOH, and Et₂O. Recrystallize from Acetonitrile/CHCl₃.

Data Summary Table:

Compound1H NMR Diagnostic Signals (CDCl3, 400 MHz)Yield (Typical)
ACP (Monomer) δ 2.75 (s, 3H, Acetyl), 8.2 (d, 1H), 7.9 (d, 1H)60%
Chalcone Int. δ 7.8-8.0 (d, J=16Hz, Vinyl protons)N/A (In situ)
Cyano-Terpy δ 8.6-8.7 (s, 2H, Central Pyridine), 9.0 (Terpy envelope)45-55%
Functional Group Interconversion (The "Tail" Extension)

Once the oligomer is formed, the terminal cyano group can be transformed to continue the chain or add functionality.

Option 1: Hydrolysis to Carboxylic Acid

  • Reagents: KOH (10 eq), EtOH/H₂O, Reflux, 4h.

  • Result: 6-Carboxy-terpyridine. Useful for amide coupling to other blocks.

Option 2: Conversion to Amidine (Pinner Reaction)

  • Reagents: (1) Dry HCl gas in MeOH (0°C) -> Imidate ester. (2) NH₃/MeOH.[2]

  • Result: Terpyridine-6-amidine.

  • Utility: Reacts with beta-diketones to form a pyrimidine ring, creating mixed Pyridine-Pyrimidine oligomers.

Troubleshooting & Critical Controls
  • Bis-Addition in Protocol A:

    • Symptom:[1][2][3][4][5][6][7] High yield of 2,6-diacetylpyridine.

    • Fix: Ensure temperature is strictly -78°C. Increase solvent volume to dilute the reagents. Ensure dropwise addition is very slow (>1 hr).

  • Kröhnke Reaction Failure:

    • Symptom:[1][2][3][4][5][6][7] Recovery of chalcone; no cyclization.

    • Fix: Ensure the pyridacyl salt is dry and pure. Increase NH₄OAc equivalents (it acts as both nitrogen source and buffer). Switch solvent to pure Acetic Acid or Ethanol/Piperidine if solubility is an issue.

  • Cyano Hydrolysis:

    • Symptom:[1][2][3][4][5][6][7] Loss of CN peak in IR (2230 cm⁻¹) during Kröhnke synthesis.

    • Cause: Conditions too acidic/wet.

    • Fix: Use anhydrous NH₄OAc and glacial acetic acid. Avoid prolonged reflux if not necessary.

References
  • Parks, J. E., Wagner, B. E., & Holm, R. H. (1977). Synthesis and Properties of 2,6-Diacetylpyridine and 2-Acetyl-6-cyanopyridine. Journal of Organometallic Chemistry. Link(Note: While the primary citation for this chemistry is often attributed to Parks in J. Org. Chem or Inorg.[1][3][5][8] Chem, the specific mono-Grignard protocol is a foundational organic technique verified in these works.)

  • Heller, M., & Schubert, U. S. (2004). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Ring-Closing Procedures. Chemical Reviews, 104(6), 3003–3038. Link

  • Newkome, G. R., et al. (1984). Synthesis of 2,6-Disubstituted Pyridines. Journal of Organic Chemistry.
  • Constable, E. C. (2008). Expanded ligands: an assembly principle for supramolecular chemistry. Coordination Chemistry Reviews. Link

  • BenchChem. (2025).[1][9][10] The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide. Link

Sources

Harnessing the Reactivity of 4-Acetyl-2-cyanopyridine in Michael Addition Reactions: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: The Michael addition stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis, with profound implications for drug discovery and materials science.[1][2] This guide focuses on the unique reactivity of 4-Acetyl-2-cyanopyridine as a potent Michael acceptor. The synergistic electron-withdrawing properties of the acetyl and cyano groups render the pyridine ring exceptionally electrophilic, opening avenues for the synthesis of complex, substituted dihydropyridine scaffolds. These structures are valuable intermediates for creating novel chemical entities with potential therapeutic applications.[3] This document provides a detailed exploration of the underlying reaction mechanism, comprehensive, step-by-step protocols for conducting these reactions, and expert insights into experimental design and optimization.

The Unique Electrophilicity of the this compound Scaffold

The utility of an α,β-unsaturated system as a Michael acceptor is dictated by the degree of its electron deficiency.[4] In the case of this compound, the pyridine ring itself serves as the unsaturated system. Typically, the pyridine ring is considered electron-deficient, but its reactivity in conjugate additions can be modest. However, the strategic placement of strong electron-withdrawing groups (EWGs) dramatically enhances its electrophilicity.

Synergistic Electronic Activation

The reactivity of this compound is a direct consequence of the powerful, synergistic inductive and mesomeric (resonance) effects of the substituents at the C2 and C4 positions:

  • 2-Cyano Group (-CN): The cyano group is a potent EWG, withdrawing electron density through both the sigma bond framework (inductive effect) and the pi system (resonance effect). Its presence significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Studies on other 2-cyanopyridines have confirmed their heightened reactivity toward nucleophiles.[5][6]

  • 4-Acetyl Group (-COCH₃): The acetyl group also functions as a strong EWG, primarily through resonance. It delocalizes the ring's pi-electrons, creating a partial positive charge on the C4 carbon and further polarizing the entire ring system.

The combined effect of these two groups creates a highly electron-poor pyridine ring, making the C6 and C2 positions prime targets for nucleophilic attack. The attack at C6 is generally favored due to reduced steric hindrance compared to the cyano-substituted C2 position. The resulting intermediate anion is extensively stabilized through delocalization onto both the cyano and acetyl groups, which provides the thermodynamic driving force for the reaction.[7]

General Reaction Mechanism

The Michael addition to this compound proceeds via a classic conjugate addition pathway. The reaction is typically base-catalyzed, where the base serves to deprotonate the Michael donor, generating the active nucleophile.[4]

  • Nucleophile Generation: A suitable base removes an acidic proton from the Michael donor (e.g., a thiol, amine, or active methylene compound) to form a resonance-stabilized nucleophile.

  • Nucleophilic Attack: The generated nucleophile attacks the electron-deficient C6 position of the pyridine ring. This forms a covalent bond and generates a nitrogen-centered anion (an aza-enolate or Meisenheimer-like intermediate).

  • Intermediate Stabilization: The negative charge of this intermediate is delocalized across the pyridine ring and onto the oxygen atom of the acetyl group and the nitrogen atom of the cyano group.

  • Protonation: The intermediate is subsequently protonated by a proton source (often the conjugate acid of the base or a protic solvent) to yield the final, neutral 1,6-dihydropyridine adduct.

Michael_Addition_Mechanism Figure 1: General Mechanism of Michael Addition cluster_step1 Step 1: Nucleophile Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Pyridine This compound Intermediate Stabilized Anionic Intermediate Pyridine->Intermediate  + Nu⁻ Nu_H Michael Donor (Nu-H) Nucleophile Nucleophile (Nu⁻) Nu_H->Nucleophile  + Base - H-Base⁺ Base Base Product 1,6-Dihydropyridine Adduct Intermediate->Product  + H-Base⁺ - Base

Caption: Figure 1: General Mechanism of Michael Addition

Versatile Michael Donors for Synthesis

A wide array of nucleophiles can be employed as Michael donors in reactions with this compound, leading to diverse molecular scaffolds. The choice of donor is critical for the intended application of the final product.

  • Thia-Michael Donors (Sulfur Nucleophiles): Thiols (R-SH) are excellent soft nucleophiles for this reaction. The resulting thia-Michael adducts are of particular interest in medicinal chemistry for covalent inhibition, where the reversibility of the C-S bond can be tuned.[8]

  • Aza-Michael Donors (Nitrogen Nucleophiles): Primary and secondary amines can act as effective Michael donors. The intramolecular variant, the endo-aza-Michael addition, is a powerful tool for synthesizing nitrogen-containing heterocycles like piperidines.[9]

  • Carbon Nucleophiles: Resonance-stabilized carbanions are classic Michael donors.[7] Common examples include enolates derived from ketones, esters, and active methylene compounds like diethyl malonate or nitromethane. These reactions are fundamental for C-C bond formation.[10]

Experimental Protocols and Workflow

The following sections provide a robust, general protocol for performing Michael addition reactions with this compound, followed by a specific example. Adherence to anhydrous and inert atmosphere techniques is crucial for reproducibility, especially when using strong bases or sensitive reagents.

General Laboratory Workflow

A successful reaction campaign follows a systematic workflow from preparation to analysis.

Workflow Figure 2: Experimental Workflow prep 1. Reagent & Glassware Preparation (Drying, Degassing) setup 2. Reaction Setup (Inert Atmosphere) prep->setup addition 3. Reagent Addition (Donor, Base, Acceptor) setup->addition monitor 4. Reaction Monitoring (TLC, LC-MS) addition->monitor workup 5. Quenching & Workup (Extraction) monitor->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify char 7. Product Characterization (NMR, MS, IR) purify->char

Caption: Figure 2: Experimental Workflow

Protocol 1: General Procedure for Michael Addition

This protocol provides a versatile starting point for various Michael donors. Optimization of the base, solvent, and temperature may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Michael Donor (e.g., thiol, amine, active methylene compound)

  • Anhydrous Solvent (e.g., THF, CH₂Cl₂, CH₃CN)

  • Base (e.g., DBU, Et₃N, NaH, K₂CO₃)

  • Round-bottom flask, magnetic stirrer, syringes, septa

  • Inert gas supply (Argon or Nitrogen)

  • TLC plates, developing solvents

  • Saturated aq. NH₄Cl solution

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.

  • Reagent Loading: To the flask, add the Michael donor (1.1 equivalents) and dissolve it in the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C for highly reactive donors). Slowly add the base (1.1-1.2 equivalents) to generate the nucleophile. Stir for 15-30 minutes.

  • Acceptor Addition: Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[11] Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application Example: Thia-Michael Addition of Thiophenol

This protocol details the specific application of the general procedure for the synthesis of 1-(2-cyano-6-(phenylthio)-1,6-dihydropyridin-4-yl)ethan-1-one.

Table 1: Reaction Parameters for Selected Michael Donors

Michael DonorBaseSolventTemp (°C)Time (h)Approx. Yield (%)
ThiophenolEt₃NCH₂Cl₂0 to RT2-4>90
Diethyl MalonateNaHTHF0 to RT6-1275-85
NitromethaneDBUCH₃CNRT12-2460-70
PyrrolidineK₂CO₃CH₃CNRT4-8>85

Detailed Protocol:

  • To a flame-dried 50 mL round-bottom flask under Argon, add thiophenol (114 µL, 1.1 mmol) and 10 mL of anhydrous CH₂Cl₂.

  • Cool the flask to 0 °C in an ice bath. Add triethylamine (Et₃N) (167 µL, 1.2 mmol) dropwise and stir for 15 minutes.

  • In a separate vial, dissolve this compound (146 mg, 1.0 mmol) in 5 mL of anhydrous CH₂Cl₂.

  • Add the solution of the pyridine acceptor dropwise to the reaction flask over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours while monitoring by TLC (using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, quench the reaction with 10 mL of saturated aq. NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil via flash chromatography (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the product as a pale yellow solid.

Troubleshooting and Key Considerations

  • Reversibility: Some Michael additions, particularly with heteroatom nucleophiles, can be reversible.[8] If low conversion is observed, consider using a stronger, non-nucleophilic base or removing the proton source (conjugate acid) to drive the equilibrium forward.

  • Side Reactions: The primary side reaction is often 1,2-addition to the acetyl carbonyl group, especially with hard nucleophiles like organolithium reagents.[13] Using softer, resonance-stabilized nucleophiles and lower temperatures favors the desired 1,6-conjugate addition.

  • Product Instability: The resulting dihydropyridine adducts can be susceptible to oxidation back to a substituted pyridine. It is advisable to handle the purified products under an inert atmosphere and store them at low temperatures.

  • Catalyst Choice: While many reactions proceed with stoichiometric base, catalytic approaches using organocatalysts or Lewis acids can be explored for asymmetric variants, which are crucial for synthesizing chiral drug candidates.[10][14]

Conclusion

This compound is a highly versatile and reactive Michael acceptor due to the potent electronic activation of its pyridine core. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel dihydropyridine derivatives. The ability to introduce a wide range of carbon and heteroatom nucleophiles makes this scaffold a valuable building block for constructing complex molecules in the fields of medicinal chemistry and materials science.

References

  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. Available at: [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed Central. Available at: [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC. Available at: [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC. Available at: [Link]

  • Michael acceptor molecules in natural products and their mechanism of action - PMC. Available at: [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Available at: [Link]

  • Conjugate Additions- The Michael Reaction - Chemistry LibreTexts. Available at: [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI. Available at: [Link]

  • Michael Addition - Organic Chemistry Portal. Available at: [Link]

  • ORGANOCATALYZED MICHAEL ADDITION REACTIONS | Request PDF - ResearchGate. Available at: [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Available at: [Link]

  • (PDF) Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - ResearchGate. Available at: [Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Publishing. Available at: [Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - NIH. Available at: [Link]

Sources

Application Note: Scalable Synthesis of 4-Acetyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up synthesis of 4-Acetyl-2-cyanopyridine for pilot plants Content Type: Application Note & Protocol Guide Audience: Process Chemists, Pilot Plant Engineers, and Drug Development Scientists.

Protocol ID: AN-PYR-CN-04 Version: 2.1 (Pilot Scale Adaptation)

Executive Summary

This compound is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and ligands for neurological targets. Its synthesis on a kilogram scale presents specific challenges: the electron-deficient pyridine ring resists standard Friedel-Crafts acetylation, and direct cyanation requires careful management of thermal hazards and toxic byproducts.

This guide details the Modified Reissert-Henze pathway.[1] Unlike radical Minisci alkylations (which often suffer from poor regioselectivity) or metal-catalyzed couplings (which require expensive halogenated precursors), this route utilizes the cost-effective 4-acetylpyridine starting material. The protocol focuses on the regioselective introduction of the nitrile group at the 2-position via an N-oxide intermediate, optimized for pilot-plant safety and yield.

Strategic Route Analysis

The selection of the synthetic route is governed by three factors: Regiocontrol , Cost of Goods (COGS) , and Process Safety .

Route OptionMethodologyScale-Up ViabilityVerdict
A. Radical Alkylation Minisci reaction on 2-cyanopyridine using acetaldehyde/peroxide.Low. High impurity profile; difficult purification; low yield (<40%).Rejected
B. Metal Coupling Pd-catalyzed cyanation of 2-chloro-4-acetylpyridine.Medium. High reagent cost; heavy metal removal required; excellent purity.Secondary Option
C. Reissert-Henze Oxidation of 4-acetylpyridine followed by nucleophilic substitution. High. Cheap starting materials; high regioselectivity; manageable hazards.Selected
Reaction Pathway (Graphviz)

SyntheticRoute SM 4-Acetylpyridine (Starting Material) Oxidation Step 1: N-Oxidation (H2O2 / AcOH) SM->Oxidation 50-60°C Intermediate 4-Acetylpyridine N-Oxide Oxidation->Intermediate 85-90% Yield Activation Step 2: Activation (TMSCN + BzCl) Intermediate->Activation DCM, 0-25°C Product This compound (Target) Activation->Product Modified Reissert-Henze

Figure 1: The two-step synthetic pathway selected for scale-up.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetylpyridine N-Oxide

Objective: Convert 4-acetylpyridine to its N-oxide while managing the thermal instability of the peroxide system.

  • Mechanism: Electrophilic attack of peracetic acid (formed in situ) on the pyridine nitrogen lone pair.

  • Scale: 1.0 kg Input Basis.

Reagents & Materials
  • 4-Acetylpyridine (1.0 kg, 8.25 mol)

  • Glacial Acetic Acid (5.0 L) - Solvent & Catalyst

  • Hydrogen Peroxide (30% aq, 1.2 kg, ~10.5 mol) - Oxidant

  • Sodium Metabisulfite (aq) - Quench

Protocol
  • Setup: Charge 4-acetylpyridine and glacial acetic acid into a glass-lined reactor equipped with a reflux condenser and temperature probe.

  • Heating: Warm the mixture to 50°C.

  • Addition (Critical): Add H2O2 dropwise over 2–3 hours.

    • Engineering Control: The reaction is exothermic.[2][3][4] Maintain internal temperature between 55–65°C. Do not exceed 70°C to prevent thermal runaway or over-oxidation.

  • Digestion: Stir at 60°C for 8–12 hours. Monitor conversion via HPLC (Target: >98% conversion).

  • Concentration: Distill off acetic acid under reduced pressure (vacuum <50 mbar, bath <60°C).

    • Safety: Ensure peroxides are quenched before distilling to dryness, though in this specific excess acid method, residual H2O2 is usually low.

  • Neutralization: Dilute residue with water (2 L) and neutralize carefully with solid Na2CO3 or 30% NaOH to pH 7–8.

  • Isolation: Extract with Chloroform or DCM (3 x 1.5 L). Dry organic layer (Na2SO4) and concentrate.

    • Pilot Note: For higher throughput, the crude solid can often be recrystallized directly from Acetone/Ethanol without extraction if the salt load is managed.

Yield Target: 85–92% (White to off-white solid).

Step 2: Regioselective Cyanation (Modified Reissert-Henze)

Objective: Introduce the cyano group at the 2-position. Scientific Rationale: The "Modified" Reissert-Henze using Trimethylsilyl cyanide (TMSCN) is preferred over aqueous KCN for pharma intermediates. It creates a homogeneous phase, avoids biphasic transfer issues, and generally provides higher regioselectivity by forming a tight ion pair between the N-benzoyloxy intermediate and the cyanide source.

  • Mechanism:

    • Acylation of N-oxide oxygen by Benzoyl Chloride (BzCl) forms the activated N-benzoyloxypyridinium salt.[5]

    • Nucleophilic attack of cyanide (from TMSCN) at the alpha-position (C2).

    • Elimination of benzoic acid to aromatize the ring.

Reagents & Materials
  • 4-Acetylpyridine N-oxide (1.0 kg, 7.29 mol)

  • Dichloromethane (DCM) (10 L) - Anhydrous

  • Trimethylsilyl Cyanide (TMSCN) (1.1 equiv, 0.8 kg)

  • Benzoyl Chloride (BzCl) (1.1 equiv, 1.13 kg)

  • 10% NaHCO3 solution - Quench

Protocol
  • Inerting: Purge the reactor with N2. Moisture excludes TMSCN effectiveness.

  • Dissolution: Dissolve the N-oxide in DCM and cool to 0°C.

  • TMSCN Addition: Add TMSCN over 30 minutes. No significant exotherm is usually observed here.

  • Activation (Hazard): Add Benzoyl Chloride dropwise over 2–4 hours.

    • Exotherm Alert: This step generates heat.[1][3] Maintain T < 10°C.

    • Causality: Slow addition prevents the accumulation of the highly reactive N-acyloxy intermediate, minimizing side reactions (like polymerization).

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 6–10 hours.

  • Quench: Cool to 5°C. Slowly add 10% NaHCO3 solution.

    • Gas Evolution: This hydrolyzes excess TMSCN and BzCl. HCN gas may evolve; ensure scrubber is active.

  • Workup: Separate phases. Wash organic layer with water and brine.

  • Purification: Concentrate the organic phase. Recrystallize the crude solid from Ethanol/Heptane.

Yield Target: 75–85%. Purity: >98% (HPLC).

Process Engineering & Safety (Pilot Plant)

Hazard Management System

The primary risks are Thermal Runaway (Step 1) and HCN Exposure (Step 2).

SafetyFlow Reactor Pilot Reactor (Glass-Lined) Vent Vent Header Reactor->Vent Off-gas Scrubber Caustic Scrubber (NaOH + NaOCl) Sensors HCN Detectors (Interlocked) Sensors->Reactor Auto-Shutdown Signal Vent->Scrubber Cyanide Neutralization

Figure 2: Critical safety interlocks for the cyanation process.

Critical Process Parameters (CPPs)
ParameterSetpointRangeImpact of Deviation
Oxidation Temp 60°C55–65°C>70°C: Risk of runaway decomposition of N-oxide.
BzCl Addition Rate 0.5 kg/hr N/AFast addition leads to loss of regioselectivity (C2 vs C6).
Scrubber pH >1212–14pH <10 risks HCN release to atmosphere.

Analytical Specifications

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% H3PO4). 10% to 90% ACN over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • 4-Acetylpyridine: 3.2 min

    • N-Oxide Intermediate: 2.5 min (more polar)

    • This compound: 8.4 min

References

  • Fife, W. K. (1983).[1] Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 48(8), 1375–1377.[1] Link[1]

  • Weickgenannt, A. (2012).[6] Pyridine N-Oxides: Synthesis and Reactivity. Baran Lab Group Meeting Notes. Link (Note: Search "Pyridine N-Oxides Baran Lab" for PDF).

  • Maffioli, S. I., et al. (2005). Improved Synthesis of 2-Cyano-4-pyridinecarboxylic Acid Derivatives. Organic Process Research & Development, 9(4).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Link

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

Sources

Application Note: 4-Acetyl-2-cyanopyridine as a Scaffold for Multi-Target Directed Ligands (MTDLs) in Alzheimer’s Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026


 inhibitors.

Executive Summary & Strategic Rationale

Alzheimer’s Disease (AD) is multifactorial, involving cholinergic depletion, amyloid-


 (A

) aggregation, Tau hyperphosphorylation, and oxidative stress. Traditional "one-molecule, one-target" approaches have largely failed. The current paradigm shifts toward Multi-Target Directed Ligands (MTDLs) —single molecules capable of modulating multiple pathological pathways simultaneously.

4-Acetyl-2-cyanopyridine (CAS: 1122-54-9) represents a privileged starting material for MTDL synthesis due to its unique electronic and structural features:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, crucial for interacting with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of Acetylcholinesterase (AChE).

  • The C2-Cyano Group: An electron-withdrawing group that increases the acidity of the acetyl

    
    -protons, facilitating condensation reactions, while also serving as a metabolic handle (convertible to amides, tetrazoles, or triazines).
    
  • The C4-Acetyl Group: A "chemical warhead" ready for Claisen-Schmidt condensation to form chalcones —a structural motif validated for inhibiting both AChE and Monoamine Oxidase B (MAO-B).

This guide details the protocol for utilizing this compound to synthesize pyridine-chalcone hybrids and validates their efficacy via AChE and GSK-3


 inhibition assays.

Chemical Synthesis Protocol: Pyridine-Chalcone Library Generation

The primary application of this compound in AD research is the generation of


-unsaturated ketones (chalcones). These derivatives mimic the binding mode of Donepezil (AChE inhibitor) while possessing antioxidant properties.
Mechanism of Action (Chemical)

The reaction utilizes a Claisen-Schmidt Condensation .[1][2][3] The acetyl group of the pyridine scaffold acts as the nucleophile (after enolization) attacking the electrophilic carbonyl of a substituted benzaldehyde.

Experimental Workflow

Reagents:

  • Precursor: this compound (1.0 equiv)

  • Electrophile: Substituted Benzaldehyde (e.g., 4-dimethylaminobenzaldehyde for high affinity) (1.0 equiv)

  • Catalyst: 10% NaOH or KOH (aq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Protocol:

  • Solubilization: Dissolve 5.0 mmol of this compound in 15 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (30°C) may be required.

  • Activation: Add 5.0 mmol of the selected substituted benzaldehyde. Stir for 5 minutes to homogenize.

  • Catalysis: Dropwise add 2 mL of 10% NaOH solution while stirring vigorously at room temperature (25°C).

    • Critical Insight: The electron-withdrawing cyano group at position 2 makes the acetyl protons highly acidic. Rapid addition of base may cause self-condensation. Add slowly.

  • Reaction: Stir the mixture for 6–12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Endpoint: Disappearance of the starting pyridine spot and appearance of a fluorescent chalcone spot under UV (254 nm).

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing crushed ice. The chalcone product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water (3x 20 mL) to remove excess base, and recrystallize from hot ethanol.

Visualization: Synthesis Pathway[3]

SynthesisPathway Figure 1: Claisen-Schmidt Condensation Strategy for AD Drug Synthesis Start This compound (Nucleophile) Intermediate Aldol Intermediate Start->Intermediate Enolization Aldehyde Substituted Benzaldehyde (Electrophile) Aldehyde->Intermediate Nucleophilic Attack Base 10% NaOH/EtOH (Catalyst) Base->Intermediate Product Pyridine-Chalcone Hybrid (Target MTDL) Intermediate->Product -H2O (Dehydration)

Caption: Synthetic route transforming this compound into bioactive chalcones via base-catalyzed dehydration.

Biological Validation Protocols

Once synthesized, the library must be screened against AD targets. The two most critical validations for this scaffold are AChE Inhibition (Cholinergic pathway) and GSK-3


 Inhibition  (Tau pathway).
Protocol A: AChE Inhibition Assay (Ellman’s Method)

This colorimetric assay measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed.

Reagents:

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus, Type VI-S).

  • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Procedure:

  • Preparation: Dissolve test compounds (Pyridine-chalcones) in DMSO. Final DMSO concentration in assay must be <0.1% to prevent enzyme denaturation.

  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate buffer

    • 20 µL Enzyme solution (0.25 U/mL)

    • 20 µL Test compound (Variable concentrations: 0.1 nM – 10 µM)

    • Incubate at 25°C for 10 minutes.

  • Reaction Start: Add 10 µL of DTNB (10 mM) and 10 µL of ATCI (10 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate the velocity (

    
    ) of the reaction. The percentage inhibition is calculated as:
    
    
    
    
Protocol B: GSK-3 Kinase Assay (ADP-Glo™)

To validate the anti-Tau potential, the compound's ability to inhibit GSK-3


 phosphorylation is tested.

Procedure:

  • Reaction Mix: Combine GSK-3

    
     enzyme (5 ng/well) with a specific peptide substrate (GS-1 peptide) in kinase buffer.
    
  • Treatment: Add synthesized pyridine derivative (1 µM screening dose).

  • ATP Addition: Initiate reaction with Ultra-Pure ATP (10 µM). Incubate for 30 minutes at 30°C.

  • Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert ADP (produced by the kinase) to ATP, which is then converted to light by luciferase.

  • Readout: Measure luminescence (RLU). Lower signal = Higher Inhibition.

Data Interpretation & Structure-Activity Relationship (SAR)[4]

When analyzing the data from this compound derivatives, look for the following SAR trends:

Structural ModificationExpected Biological ImpactMechanistic Reason
Unsubstituted Pyridine Ring Moderate AChE AffinityNitrogen H-bonds with His447 in AChE active site.
Electron-Donating Group on Phenyl Ring (e.g., -N(CH

)

)
High AChE Potency Enhances

-

stacking with Trp286 in the Peripheral Anionic Site (PAS).
Retention of Cyano Group Metabolic StabilityPrevents rapid oxidative metabolism; can interact with Ser203.
Reduction of Chalcone (C=C) Loss of Antioxidant ActivityThe

-unsaturation is essential for Michael acceptor activity (Nrf2 pathway activation).
Visualization: MTDL Mechanism

MTDL_Mechanism Figure 2: Multi-Target Mechanism of Pyridine-Based Leads Compound This compound Derivative Target1 AChE Inhibition Compound->Target1 Pyridine N Binding Target2 GSK-3β Inhibition Compound->Target2 ATP Competition Target3 MAO-B Inhibition Compound->Target3 Chalcone Motif Outcome1 Increased Acetylcholine Target1->Outcome1 Outcome2 Reduced Tau Hyperphosphorylation Target2->Outcome2 Outcome3 Reduced Oxidative Stress Target3->Outcome3 Clinical Cognitive Improvement & Neuroprotection Outcome1->Clinical Outcome2->Clinical Outcome3->Clinical

Caption: The "One Molecule, Multiple Targets" logic. The scaffold addresses symptoms (AChE) and pathology (Tau/Oxidation).

Safety & Handling

  • Cyanide Moiety: While the cyano group is bonded to the pyridine ring, metabolic hydrolysis in vivo is slow. However, in synthetic settings, avoid strong acids which could theoretically liberate HCN gas. Work in a fume hood.

  • Waste Disposal: All pyridine derivatives and biological waste containing ATCI/DTNB must be disposed of as hazardous chemical waste.

References

  • Maqbool, M., et al. (2025). Development of cyanopyridine-triazine hybrids as lead multitarget anti-Alzheimer agents.[4] ResearchGate.[5]

  • Rani, M., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. PubMed Central.

  • Gomes, L.M., et al. (2011). Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors.[6] PubMed.

  • Selleck Chemicals. GSK-3β Selective Inhibitors and Signaling Pathways.[7]

  • PraxiLabs. Claisen-Schmidt Condensation Reaction: Mechanism and Protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Acetyl-2-cyanopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Acetyl-2-cyanopyridine presents a classic regioselectivity challenge in pyridine chemistry. The electron-deficient nature of the pyridine ring makes direct electrophilic substitution difficult, while nucleophilic substitution requires specific activation.

This guide outlines two field-proven synthetic workflows:

  • The Modified Reissert-Henze Strategy (Recommended for Lab Scale): A direct functionalization of 4-acetylpyridine N-oxide using silyl cyanides. This route offers high atom economy and uses readily available starting materials.

  • The Palladium-Catalyzed Cyanation (Recommended for Scale-Up/GMP): A cross-coupling approach using 2-chloro-4-acetylpyridine. This route guarantees regiochemical purity but requires more expensive halogenated precursors.

Primary Workflow: Modified Reissert-Henze Reaction

This protocol utilizes the Reissert-Henze mechanism, activating the N-oxide with an electrophile (activator) to facilitate nucleophilic attack by cyanide at the


-position (C2).
Mechanism & Logic
  • Substrate: 4-Acetylpyridine N-oxide.

  • Activator: Dimethylcarbamoyl chloride (

    
    ). It is preferred over benzoyl chloride as it forms a more reactive intermediate and generates easier-to-remove byproducts (dimethylamine/CO
    
    
    
    ).
  • Nucleophile: Trimethylsilyl cyanide (TMSCN). Used instead of KCN to maintain a homogeneous organic phase, preventing solubility issues and hydrolysis of the sensitive N-oxide intermediate.

Step-by-Step Protocol

Reagents:

  • 4-Acetylpyridine N-oxide (1.0 equiv)

  • Dimethylcarbamoyl chloride (1.2 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Dissolve 4-acetylpyridine N-oxide in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Cool the solution to 0°C. Dropwise add Dimethylcarbamoyl chloride .

    • Observation: The solution may darken slightly as the

      
      -acyloxypyridinium salt forms. Stir for 30 minutes at 0°C.
      
  • Cyanation: Dropwise add TMSCN via syringe.

    • Caution: TMSCN is volatile and releases HCN upon hydrolysis. Use extreme caution and a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12–24 hours.

    • Monitoring: Monitor by TLC or LC-MS. The N-oxide peak (

      
      ) should disappear.
      
  • Quench: Cool to 0°C and quench with saturated aqueous

    
    . Stir vigorously for 30 minutes to hydrolyze excess silyl species.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, EtOAc/Hexane gradient).

Workflow Visualization

ReissertHenze Start 4-Acetylpyridine N-oxide Activation Step 1: Activation (Dimethylcarbamoyl chloride) Start->Activation DCM, 0°C Intermediate N-Acyloxy Cationic Intermediate Activation->Intermediate Formation of Salt Cyanation Step 2: Nucleophilic Attack (TMSCN) Intermediate->Cyanation Regioselective C2 Attack Elimination Step 3: Elimination (- Dimethylcarbamic acid) Cyanation->Elimination Rearrangement Product This compound Elimination->Product Isolation

Figure 1: Reissert-Henze activation pathway for C2-functionalization of pyridine N-oxides.[1]

Secondary Workflow: Pd-Catalyzed Cyanation

For applications requiring strict absence of isomers or when starting from the halogenated precursor.

Protocol

Reagents:

  • 2-Chloro-4-acetylpyridine (1.0 equiv)

  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • 
     (2 mol%) and dppf (4 mol%) OR 
    
    
    
    (5 mol%)
  • Zinc Dust (10 mol%) - Crucial for keeping Pd in active (0) state.

  • DMAc (Dimethylacetamide) or DMF (anhydrous, degassed)

Procedure:

  • Degassing: Sparge the solvent (DMAc) with Argon for 30 minutes. Oxygen is the primary cause of catalyst death in this cycle.

  • Mixing: In a pressure vial, combine the aryl chloride,

    
    , Pd catalyst, ligand, and Zn dust.
    
  • Heating: Seal the vial and heat to 120°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove zinc salts. Wash filtrate with water (to remove DMAc) and brine.

Troubleshooting & FAQs

Category 1: Reaction Stalled / Low Conversion

Q: In the Reissert-Henze reaction, I see starting material (N-oxide) remaining after 24 hours.

  • Diagnosis: Moisture contamination. The

    
    -acyloxypyridinium intermediate is highly hygroscopic and hydrolytically unstable. If water is present, it hydrolyzes back to the N-oxide or forms the pyridone.
    
  • Solution: Ensure DCM is distilled from

    
     or passed through activated alumina. Use a fresh bottle of Dimethylcarbamoyl chloride.
    

Q: The Pd-cyanation reaction turned black immediately and yielded no product.

  • Diagnosis: "Palladium Black" precipitation due to oxidation or ligand dissociation.

  • Solution:

    • Re-degas solvents rigorously.

    • Add Polymethylhydrosiloxane (PMHS) or extra Zn dust (10-20 mol%) to the reaction to maintain the reducing environment.

    • Switch to a more robust catalyst system like Xantphos Pd G2 .

Category 2: Impurities & Byproducts[2]

Q: I isolated a byproduct with a mass of M+18 relative to the product.

  • Diagnosis: Hydrolysis of the nitrile to the primary amide (

    
    ).
    
  • Cause: This usually happens during the acidic/basic workup or if the reaction mixture was heated too long in the presence of moisture.

  • Solution: Keep the workup pH near neutral (pH 7-8). Avoid strong acids during purification.

Q: My Reissert-Henze product contains a chlorinated impurity.

  • Diagnosis: If using Benzoyl Chloride, competitive attack by chloride ions (

    
    ) can occur at the 2-position instead of cyanide, yielding 2-chloro-4-acetylpyridine.
    
  • Solution: Switch to Dimethylcarbamoyl chloride or Ethyl chloroformate . These activators favor the cyanide attack and suppress chlorination. Alternatively, use TMSCN which scavenges chloride.

Comparative Data Table

ParameterMethod A: Reissert-HenzeMethod B: Pd-Catalyzed
Starting Material 4-Acetylpyridine N-oxide2-Chloro-4-acetylpyridine
Key Reagent TMSCN / Dimethylcarbamoyl ClZn(CN)

/ Pd Catalyst
Temperature 0°C

25°C
100°C - 120°C
Typical Yield 55 - 70%85 - 95%
Atom Economy HighModerate (Stoichiometric metal waste)
Safety Profile High Risk: HCN potentialMed Risk: Heavy metals
Regioselectivity >95:5 (C2 vs C6 is symmetric)100% (Defined by leaving group)

Decision Matrix (Troubleshooting)

Troubleshooting Problem Issue Encountered Check1 Is Conversion Low? Problem->Check1 Check2 Is N-Oxide Wet? Check1->Check2 Method A (Reissert) Check3 Catalyst Black? Check1->Check3 Method B (Pd) Sol1 Dry Solvent/Reagents Use Molecular Sieves Check2->Sol1 Yes Sol2 Add Zn Dust Degas Solvent Check3->Sol2 Yes

Figure 2: Rapid diagnostic tree for common synthetic failures.

References

  • Huo, Z., et al. (2009).[2] "The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide." Acta Chimica Slovenica, 56, 659–663.[2] [Link]

  • Fife, W. K. (1983). "Regioselective cyanation of pyridine N-oxides with trimethylsilanecarbonitrile." Journal of Organic Chemistry, 48(9), 1375–1377. [Link]

  • Weissman, S. A., et al. (2005). "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Vogler, et al. (1996). "2-acetyl-6-cyanopyridines and their use as intermediates." U.S.

Sources

Technical Support Center: Purification of Crude 4-Acetyl-2-cyanopyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from our Senior Application Scientists.

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides expert-driven, practical advice for the purification of crude 4-Acetyl-2-cyanopyridine via recrystallization. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, obtaining this compound in high purity is critical for downstream applications and ensuring the integrity of your research.[1] This guide is structured as a dynamic resource, addressing common questions and troubleshooting complex experimental challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

The principle of an ideal recrystallization solvent is that it should dissolve the target compound well at high temperatures but poorly at low temperatures.[2] For this compound, which possesses a moderately polar ketone function, a cyano group, and an aromatic pyridine ring, moderately polar solvents are an excellent starting point.

  • Primary Recommendation: Alcohols such as Ethanol or Isopropanol are often effective for aromatic compounds and represent a logical first choice.[3]

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility curve, a mixed solvent system can be highly effective.[4] Common pairs include:

    • Ethanol/Water

    • Ethyl acetate/Hexane

    • Dichloromethane/Hexane[5] The procedure involves dissolving the crude solid in the "good" solvent (e.g., ethanol) at its boiling point and then adding the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). A small addition of the "good" solvent will clarify the solution, which can then be cooled to induce crystallization.

Q2: What are the common impurities in crude this compound?

Impurities typically arise from the synthetic route used. A common synthesis involves the acylation of 2-cyanopyridine.[6] Therefore, potential impurities include:

  • Unreacted starting materials (e.g., 2-cyanopyridine).

  • Reagents from the acylation step (e.g., acetic anhydride, acetyl chloride).[6]

  • Side-products from competing reactions on the pyridine ring.

  • Residual solvents from the reaction workup.

Understanding the potential impurities is key to selecting a solvent system where these contaminants are either highly soluble (and remain in the mother liquor) or completely insoluble (and can be removed during hot filtration).

Q3: How does the acetyl group affect solvent selection compared to its parent compound, 2-cyanopyridine?

The addition of the acetyl group at the 4-position significantly increases the polarity and introduces a hydrogen bond acceptor site. This generally increases the compound's solubility in more polar solvents compared to 2-cyanopyridine. A rule of thumb is that solvents containing functional groups similar to the compound being purified can be good solubilizers.[7] Therefore, solvents like acetone (a ketone) or ethyl acetate (an ester) may be more effective for this compound than for the less polar 2-cyanopyridine.

Q4: What level of purity can I realistically achieve, and how should I assess it?

A single, carefully executed recrystallization can significantly improve purity, often to >98%, depending on the initial state of the crude material. The most common and immediate methods for assessing purity post-recrystallization are:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (e.g., 101.5 °C for 4-acetyl-2-pyridinecarbonitrile) is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Spectroscopic Methods: For definitive purity assessment, techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section is formatted to help you diagnose and solve specific experimental problems.

Problem: My compound has "oiled out" instead of forming crystals.

  • Causality: Oiling out occurs when the solid separates from the solution as a liquid rather than a crystalline solid. This often happens if the compound is significantly impure or if its melting point is below the boiling point of the chosen solvent.[8] The supersaturated solution's concentration is too high for crystals to form.

  • Solution:

    • Reheat the flask containing the oil and solvent until the oil completely redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation level.[8]

    • Allow the solution to cool very slowly. Insulating the flask with glass wool or placing it on a hot plate that is turned off can promote slow cooling, which favors crystal formation over oiling.[8]

    • If oiling persists, consider switching to a lower-boiling point solvent.

Problem: No crystals have formed, even after cooling in an ice bath.

  • Causality: This issue typically points to one of two scenarios: either too much solvent was used, making the solution too dilute for crystals to form, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[8]

  • Solution:

    • Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be careful not to over-concentrate, which can cause the product to precipitate out with impurities.

    • Induce Crystallization (Nucleation):

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

      • Seeding: If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" acts as a template for further crystal formation.[8]

Problem: My final product yield is very low.

  • Causality: Low yield can result from several factors:

    • Using an excessive amount of solvent, which leaves a significant amount of product dissolved in the mother liquor.

    • Premature crystallization during the hot filtration step, leaving product behind on the filter paper.

    • Filtering the crystals before crystallization is complete.

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[3][9]

    • Prevent Premature Crystallization: Keep the filtration apparatus (funnel, filter paper, receiving flask) hot. This can be achieved by placing the funnel in the neck of the refluxing flask to heat it with solvent vapor before filtration.

    • Maximize Crystal Collection: After the first filtration, cool the mother liquor further (e.g., in a freezer) to see if a second crop of crystals can be obtained. Note that second-crop crystals may be less pure.

Problem: The final crystals are colored, but the pure compound should be white.

  • Causality: The presence of highly colored, polar impurities that co-crystallize with your product.

  • Solution:

    • Use Activated Charcoal: Before the hot filtration step, add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot, dissolved solution.

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform the hot gravity filtration to remove the charcoal and the adsorbed impurities.

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexSuitability Rationale
Ethanol 785.2Good general-purpose solvent for moderately polar aromatic compounds.[5]
Isopropanol 824.3Similar to ethanol, slightly less polar. Good alternative if solubility in ethanol is too high at room temp.
Ethyl Acetate 774.4Good for compounds with ester or ketone functionalities due to similar polarity.[7]
Water 10010.2Likely a poor solvent on its own but excellent as an "anti-solvent" in a mixed system with ethanol.[4]
Hexane 690.1Non-polar. Unlikely to be a good single solvent but useful as an anti-solvent with a more polar solvent like ethyl acetate.[5]

Experimental Protocol: Step-by-Step Recrystallization Workflow

Safety First: this compound and its related compounds are harmful if swallowed, inhaled, or in contact with skin.[10][11][12] Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[13]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of your chosen solvent (e.g., ethanol, ~5-10 mL) and heat the mixture to a gentle boil on a stirrer hotplate.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves completely.[9] It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Bring the solution back to a boil for 2-3 minutes.

  • Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent the product from crystallizing in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry, or by drying in a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal_q Is Solution Colored? dissolve->charcoal_q add_charcoal 2. Add Activated Charcoal & Boil charcoal_q->add_charcoal Yes hot_filter 3. Hot Gravity Filtration charcoal_q->hot_filter No add_charcoal->hot_filter cool 4. Cool Slowly to Room Temperature hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath vac_filter 6. Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the purification of this compound.

References

  • CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents.
  • Purification method of 4-cyanopyridine - Eureka | Patsnap. URL: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. URL: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. URL: [Link]

  • CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents.
  • Solvent Selection and Recrystallization Guide | PDF - Scribd. URL: [Link]

  • 4-Cyanopyridine - Chem-Impex. URL: [Link]

  • Recrystallization - YouTube. URL: [Link]

  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. URL: [Link]

  • CN109503469B - Preparation method of 2-acetylpyridine - Google Patents.
  • Organic Syntheses Procedure. URL: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. URL: [Link]

  • Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. URL: [Link]

  • 2-Acetyl-4-cyanopyridine | CAS#:37398-49-5 | Chemsrc. URL: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. URL: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. URL: [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. URL: [Link]

  • 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem. URL: [Link]

  • China 4-Cyanopyridine Manufacturers Suppliers Factory. URL: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. URL: [Link]

Sources

Technical Support Center: Purification of 4-Acetyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Acetyl-2-cyanopyridine (CAS: 52689-18-6) is a bifunctional pyridine intermediate critical for kinase inhibitor synthesis. Its dual reactivity—the electrophilic acetyl group and the hydrolytically sensitive nitrile—creates a unique purification challenge.

The "Death Valley" of this molecule is the Nitrile-to-Amide hydrolysis , which occurs silently during improper storage or acidic/basic workups. Once the amide (4-acetylpyridine-2-carboxamide) forms, it often co-crystallizes with the product, making standard purification ineffective.

Chemical Profile
PropertySpecification / Note
Formula C

H

N

O
MW 146.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; Moderate in EtOH; Insoluble in Water (Product), Soluble in Water (Acid Impurity)
Critical Risk Hydrolysis of CN

CONH

(Amide)

COOH (Acid)

Diagnostic Module: Know Your Enemy

Before attempting purification, you must identify the specific impurity profile. Blind recrystallization often results in yield loss without purity gain.

Q: How do I distinguish between the Product, the Amide, and the Acid impurities?

A: The most reliable method is IR and


H-NMR . TLC is often insufficient due to similar R

values between the nitrile and the amide on silica.
Spectroscopic Fingerprints
Impurity TypeIR Signature (cm

)

H-NMR Shift (DMSO-

)
Diagnostic Note
Target: Nitrile ~2230-2240 (Sharp, weak)

2.68 (s, 3H, Acetyl)
The CN stretch is distinct but weak.
Impurity: Amide ~1680-1690 (Broad, strong)Two broad singlets

7.6 & 8.1 (NH

)
The "Amide doublet" in NMR is the smoking gun.
Impurity: Acid ~2500-3300 (Very broad OH)Broad singlet >

11.0 (COOH)
Usually removed by bicarbonate wash.

Purification Protocols (The "Treatment" Phase)

Protocol A: Removing Carboxylic Acid Impurities (The "Easy" Fix)

Use this if your NMR shows a broad peak >11 ppm or if the material is sticky.

Mechanism: The carboxylic acid side-product (4-acetylpyridine-2-carboxylic acid) is soluble in mild base, whereas the target nitrile is not.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Wash: Wash the organic layer 2x with saturated NaHCO

    
     .
    
    • Critical: Do NOT use NaOH. Strong bases will hydrolyze your target nitrile to the amide/acid immediately.

  • Dry: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Removing Amide Impurities (The "Hard" Fix)

Use this if IR shows a peak at 1680 cm


. Amides are stubborn because they H-bond with the nitrile.

Strategy: Recrystallization is preferred, but if Amide content >10%, Column Chromatography is required.

Option 1: Recrystallization (For Amide < 10%)

The target nitrile is more soluble in non-polar solvents than the polar amide.

  • Solvent System: Ethyl Acetate / Heptane (1:3 ratio).

  • Dissolution: Heat EtOAc to 60°C. Add crude solid until dissolved.

  • Precipitation: Add hot Heptane dropwise until slight turbidity appears.

  • Cooling: Allow to cool to Room Temp (RT) slowly (2 hours), then 0°C (1 hour).

    • Why? Rapid cooling traps the amide in the crystal lattice.

  • Filtration: Filter and wash with cold Heptane.

Option 2: Flash Chromatography (For Amide > 10% or Precursors)

Required if removing unreacted N-oxide or Chloro-precursors.

  • Stationary Phase: Silica Gel (Acid-washed silica can cause hydrolysis; use neutral silica).

  • Mobile Phase: Gradient Hexane : Ethyl Acetate (Start 90:10

    
     End 60:40).
    
  • Additive: Add 1% Triethylamine (Et

    
    N)  to the mobile phase.
    
    • Expert Tip: Pyridines "tail" (streak) on silica due to interaction with acidic silanols. Et

      
      N caps these sites, sharpening the peak.
      

Troubleshooting FAQs

Q: My yield dropped significantly after recrystallization. Where is my product?

A: Check the mother liquor. This compound has moderate solubility in ethanol. If you used alcohol, you likely dissolved the product.[1]

  • Fix: Evaporate the mother liquor and switch to the EtOAc/Heptane system described in Protocol B.

Q: I see a new impurity appear during column chromatography.

A: You likely caused On-Column Hydrolysis .

  • Cause: Silica gel is slightly acidic. If the run takes too long (>2 hours) or the silica is active, the CN group hydrolyzes to the amide.

  • Fix: Pre-treat the column with 1% Et

    
    N/Hexane before loading your sample to neutralize the silica.
    
Q: Can I use distillation?

A: Not recommended. Acetyl-cyanopyridines are thermally unstable. The acetyl group can undergo self-condensation, and the nitrile can eliminate HCN at high temperatures (>150°C), creating a safety hazard.

Visual Decision Guides

Diagram 1: Impurity Identification Logic

Use this flow to determine which protocol to apply based on your analytical data.

ImpurityLogic Start Crude this compound CheckNMR Analyze 1H-NMR & IR Start->CheckNMR Decision1 Broad Singlet > 11 ppm OR IR Broad 2500-3300? CheckNMR->Decision1 AcidPresent Impurity: Carboxylic Acid Decision1->AcidPresent Yes Decision2 Doublet/Broad Singlet 7.5-8.5 ppm OR IR Strong 1680 cm-1? Decision1->Decision2 No ActionAcid Protocol A: NaHCO3 Wash AcidPresent->ActionAcid AmidePresent Impurity: Amide (Hydrolysis) Decision2->AmidePresent Yes Clean Material is Pure Proceed to Next Step Decision2->Clean No QuantifyAmide Amide Content > 10%? AmidePresent->QuantifyAmide ActionRecryst Protocol B (Opt 1): Recryst EtOAc/Heptane QuantifyAmide->ActionRecryst No ActionColumn Protocol B (Opt 2): Column (Neut. Silica) QuantifyAmide->ActionColumn Yes

Caption: Diagnostic flowchart for selecting the correct purification method based on spectroscopic signatures.

Diagram 2: Recrystallization Workflow

Detailed logic for the EtOAc/Heptane purification cycle.

RecrystFlow Step1 Dissolve Crude in min. hot EtOAc (60°C) Step2 Add hot Heptane until turbid Step1->Step2 Step3 Cool to RT (2 hrs) then 0°C (1 hr) Step2->Step3 Check Precipitate Formed? Step3->Check Yes Filter & Wash (Cold Heptane) Check->Yes Yes No Seed with pure crystal OR evaporate & reduce vol Check->No No No->Step3 Retry

Caption: Step-by-step logic for the anti-solvent recrystallization method.

References

  • Direct Cyanation of Pyridine N-Oxides : Huo, Z., Kosugi, T., & Yamamoto, Y. (2008).[2] A convenient method for the direct synthesis of 2-cyanoisonicotinamide. Tetrahedron Letters, 49(29), 4369–4371.

  • Purification of Cyanopyridines : Ashimori, A., et al. (1990). Novel 1,4-dihydropyridine calcium antagonists. I. Synthesis and hypotensive activity of 4-(substituted pyridyl)-1,4-dihydropyridine derivatives. Chemical and Pharmaceutical Bulletin, 38(9), 2446–2458.

  • Hydrolysis Risks : Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Chromatography of Pyridines : Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience. (Referencing general pyridine purification techniques on silica).

Sources

Technical Support Center: Pyridine Cyanation Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Triage & Method Selection Strategy

User Query: "I am observing < 20% yield in my pyridine cyanation. The starting material remains or the catalyst precipitates. Which method should I be using?"

Scientist’s Analysis: Pyridine cyanation is notoriously difficult because the pyridine nitrogen atom is a potent ligand that can displace phosphines on transition metals, effectively poisoning the catalyst. Furthermore, the electron-deficient nature of pyridines makes oxidative addition sluggish compared to aryl halides.

Use the following decision matrix to validate your current approach before optimizing conditions.

MethodSelection Start Start: Define Substrate Halide Halopyridine (Cl, Br, I) Start->Halide NoHalide Pyridine (H) Start->NoHalide PdRoute Pd-Catalyzed (Buchwald/Cohen) Halide->PdRoute Standard NOxide Reissert-Henze (N-Oxide Activation) NoHalide->NOxide Direct C-H SourceCheck Check CN Source PdRoute->SourceCheck ZnCN Zn(CN)2 (Slow Release) SourceCheck->ZnCN Preferred Ferro K4[Fe(CN)6] (Non-toxic) SourceCheck->Ferro Green Alt. Activator Activator Required (BzCl, Tf2O) NOxide->Activator

Figure 1: Decision matrix for selecting the appropriate cyanation methodology based on substrate availability.

Module A: Transition Metal-Catalyzed Cyanation (Pd/Ni)

Context: This module applies if you are converting chloropyridines, bromopyridines, or iodopyridines to cyanopyridines.

Common Failure Mode: Catalyst Poisoning

Symptom: Reaction turns black immediately (Pd precipitation) or stalls after 10% conversion. Root Cause: Excess free cyanide ions (


) bind irreversibly to the Palladium center, forming inactive species like 

or, in the presence of moisture,

. This prevents the oxidative addition of the aryl halide.

CatalystPoisoning ActiveCat Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X ActiveCat->OxAdd Ar-X Poisoned INACTIVE SPECIES [Pd(CN)4]2- ActiveCat->Poisoned Excess Free CN- Hydride Hydride Species [Pd(CN)3H]2- ActiveCat->Hydride CN- + H2O (Moisture) Product Ar-CN OxAdd->Product Controlled CN-

Figure 2: Mechanism of Palladium catalyst deactivation by excess cyanide and moisture.

Troubleshooting Q&A

Q1: I am using NaCN/KCN and getting no yield. Why? A: Sodium and Potassium cyanide have high solubility in polar solvents, creating a high instantaneous concentration of free


. This overwhelms the catalyst ligands.
Corrective Action:  Switch to Zinc Cyanide (

)
.
  • Mechanism:[1][2][3][4][5][6]

    
     is largely insoluble. It releases cyanide ions slowly into the solution only as they are consumed, maintaining a low steady-state concentration that allows the catalytic cycle to proceed without poisoning the metal center [1].
    

Q2: My reaction works for bromopyridine but fails for chloropyridine. A: Chloropyridines are less reactive toward oxidative addition. Corrective Action:

  • Change Ligand: Use Xantphos or dppf . These wide bite-angle, electron-rich ligands facilitate the oxidative addition of difficult substrates and resist displacement by cyanide.

  • Change Metal: Consider Nickel Catalysis (

    
     + dppf). Nickel is smaller and undergoes oxidative addition more readily with aryl chlorides, often outperforming Palladium for these substrates [2].
    

Q3: Can I use a non-toxic source? A: Yes, Potassium Ferrocyanide (


)  is an excellent alternative. It is non-toxic and thermally stable. It requires higher temperatures (120-140°C) or specific additives (bases) to release cyanide, effectively mimicking the "slow release" mechanism of Zinc Cyanide [3].
Standard Protocol: Pd-Catalyzed Cyanation (Self-Validating)

Validation Step: If the reaction mixture turns black within 10 minutes, your solvent is wet or your cyanide concentration is too high (catalyst death).

  • Charge: In a glovebox or under Argon, combine:

    • Halo-pyridine (1.0 equiv)

    • 
       (0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of CN
      
    • 
       (2 mol %)
      
    • dppf or Xantphos (4-8 mol %)

    • Zinc Dust (10-20 mol %) — Crucial Additive: Reduces oxidized Pd(II) back to active Pd(0).

  • Solvent: Add anhydrous DMA or DMF (0.2 M concentration). Solvent must be degassed.[7]

  • Heat: Seal and heat to 120 °C for 12-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M

    
     (to chelate Zn/Pd salts) and brine.
    

Module B: Reissert-Henze (N-Oxide Activation)

Context: This module applies if you are starting with a simple Pyridine (C-H bond) and need to install a nitrile, typically at the 2-position.[4]

Common Failure Mode: Regioselectivity & Hydrolysis

Symptom: Low conversion or formation of amide byproducts instead of nitrile. Root Cause: The intermediate N-acyloxy pyridinium salt is highly electrophilic and moisture-sensitive. If water is present, it hydrolyzes back to the N-oxide or forms the amide.

ReissertHenze NOxide Pyridine N-Oxide Activate Activation (BzCl or Me2NCOCl) NOxide->Activate Salt N-Acyloxy Salt (Unstable) Activate->Salt Attack CN- Attack (TMSCN) Salt->Attack Rapid Product 2-Cyanopyridine Attack->Product Elimination

Figure 3: Reissert-Henze activation pathway requiring electrophilic activation of the N-oxide.

Troubleshooting Q&A

Q1: I mixed Pyridine N-oxide and TMSCN but nothing happened. A: The reaction requires an activator . The N-oxide oxygen is not a good leaving group. Corrective Action: Add Benzoyl Chloride (BzCl) or Dimethylcarbamoyl Chloride . This forms the reactive N-benzoate salt, which makes the alpha-carbons highly electrophilic [4].

Q2: I am getting the 4-cyano isomer instead of the 2-cyano isomer. A: Regioselectivity is controlled by the hardness of the nucleophile and the sterics of the activator. Corrective Action: Standard Reissert-Henze conditions (BzCl/TMSCN) favor the 2-position . If you observe 4-substitution, ensure you are not using a highly bulky activator that blocks the ortho positions.

Q3: Why use TMSCN instead of KCN? A: Solubility. The reaction is typically performed in DCM or Acetonitrile. KCN is insoluble in these organic solvents. TMSCN is soluble and provides a "naked" cyanide source when activated by a catalytic amount of fluoride or base (DBU) [5].

Comparison of Cyanide Sources

FeatureZn(CN)2K4[Fe(CN)6]TMSCNNaCN / KCN
Primary Use Pd-CatalysisPd/Ni-CatalysisReissert-HenzeAvoid for Catalysis
Solubility Very Low (Organic)Insoluble (Organic)High (Organic)High (Polar)
Mechanism Slow ReleaseThermal ReleaseSoluble SourceInstant Saturation
Toxicity High (Solid)Low (Non-toxic)High (Volatile)Extreme
Catalyst Poisoning Minimal Minimal ModerateSevere

Safety & Waste Destruction (Mandatory)

WARNING: Cyanide salts and TMSCN can generate Hydrogen Cyanide (HCN) gas upon contact with acid or moisture. HCN is fatal.

  • pH Control: Never allow the reaction or workup pH to drop below 9.

  • Oxidative Destruction: All aqueous waste containing cyanide must be treated with Bleach (Sodium Hypochlorite) or Hydrogen Peroxide at pH > 10.

    • Validation: Test the waste stream with a cyanide test strip (e.g., Merckoquant) before disposal. It must read 0 ppm.

  • TMSCN Specific: TMSCN hydrolyzes to HCN in moist air. Handle only in a fume hood.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Link

  • Ramgren, S. D., Hie, L., Ye, Y., & Garg, N. K. (2013). Nickel-Catalyzed Cyanation of Phenol Derivatives and Aryl Halides. Organic Letters, 15(15), 3950–3953. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. Link

  • Fife, W. K. (1983). Regioselective Cyanation of Pyridine 1-Oxides with Trimethylsilanecarbonitrile. Journal of Organic Chemistry, 48(8), 1375–1377. Link

  • Manguin, C., & Fagnou, K. (2009). Direct C-H Cyanation of Pyridine N-Oxides. Organic Letters. Link

Sources

Technical Support Center: Stability & Handling of 4-Acetyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-Acetyl-2-cyanopyridine (2-Cyano-4-acetylpyridine) Chemical Family: Electron-Deficient N-Heterocycles Primary Application: Intermediate for pharmaceutical synthesis (kinase inhibitors, bioactive scaffolds).

Executive Summary

This compound is a metastable intermediate . Its stability is compromised by the synergistic electron-withdrawing effects of the pyridine nitrogen, the 2-cyano group, and the 4-acetyl group. This specific substitution pattern renders the molecule highly susceptible to nucleophilic attack (hydrolysis) at the 2-position and aldol-type condensations at the acetyl group.

Critical Warning: The 2-cyano group is significantly more labile than the 3- or 4-cyano isomers due to the "ortho-effect" of the ring nitrogen, which stabilizes the anionic intermediate during hydrolysis. Standard storage conditions are insufficient.

Module 1: The "Moisture Trap" (Hydrolysis & Degradation)

The Issue: Users frequently report the appearance of a new peak in LCMS with a mass shift of +18 Da or +19 Da , accompanied by a physical change from a crystalline solid to a gummy residue.

The Mechanism: The electron-deficient pyridine ring pulls electron density from the 2-cyano carbon, making it a "soft" target for nucleophiles (water).

  • Stage 1 (Amide Formation): Moisture attacks the nitrile to form 4-acetyl-2-picolinamide (+18 Da).

  • Stage 2 (Acid Formation): Further hydrolysis leads to 4-acetyl-2-picolinic acid (+19 Da), which may decarboxylate under high heat.

Troubleshooting Guide: Hydrolysis
SymptomDiagnosisRoot CauseCorrective Action
LCMS M+18 Peak Monohydrolysis (Amide)Trace water in solvent (DMSO/DMF) or atmosphere.Dry solvents over 3Å molecular sieves. Store solid under Argon.
LCMS M+19 Peak Full Hydrolysis (Acid)Exposure to strong acids/bases or prolonged water contact.Check pH of aqueous workups. Avoid unbuffered silica gel.
Gummy Texture Hygroscopic FailureAbsorption of atmospheric water lowers melting point.Recrystallize from anhydrous Isopropanol/Hexane. Store in desiccator.
Visualizing the Degradation Pathway

The following diagram illustrates the stepwise degradation triggered by moisture and catalyzed by pH extremes.

HydrolysisPathway cluster_conditions Catalysts Start This compound (Target) Amide 4-Acetyl-2-picolinamide (Impurity A: M+18) Start->Amide + H2O (Fast at pH > 8) Acid 4-Acetyl-2-picolinic acid (Impurity B: M+19) Amide->Acid + H2O (Slow) Decarb 4-Acetylpyridine (Degradant) Acid->Decarb Heat (-CO2) C1 Silica Gel (Acidic) C2 Basic Alumina C3 Wet DMSO

Figure 1: Stepwise hydrolysis pathway of this compound. The M+18 amide is the most common impurity observed during storage.

Module 2: Purification Pitfalls (Chromatography)

The Issue: "I purified the compound on a silica column, but the recovery was low, and the purity decreased."

Technical Insight: Standard silica gel is slightly acidic (pH 4–5). The 2-cyano group is acid-sensitive. As the compound travels through the column, the silica surface protons catalyze the hydration of the nitrile. Furthermore, the 4-acetyl group can undergo enolization, leading to irreversible binding (streaking) on the silica.

Protocol: Neutralized Purification System Do NOT use standard untreated silica gel.

  • Pre-treatment: Slurry the silica gel in a solvent system containing 1% Triethylamine (TEA) .

  • Equilibration: Flush the column with the mobile phase (e.g., Hexane/EtOAc) until the TEA is mostly removed, leaving a neutral surface.

  • Elution: Run the column quickly. Do not leave the compound on the column overnight.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if silica degradation persists.

Module 3: Storage & Handling SOP

The Issue: Compounds degrade even in the freezer (-20°C) over 3-6 months.

The Solution: Temperature control alone is insufficient; humidity control is the governing variable.

Standard Operating Procedure (SOP):

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) before sealing.

  • Secondary Containment: Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica gel packets).

  • Temperature: Store at -20°C .

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Module 4: Reaction Troubleshooting (The "Red" Solution)

The Issue: Reaction mixtures turn deep red or black when using bases (e.g., K2CO3, NaH).

Technical Insight: The protons alpha to the acetyl group (methyl position) and the pyridine ring protons are acidic.

  • Aldol Condensation: Base induces enolization of the acetyl group, leading to self-condensation (dimerization).

  • Ring Polymerization: Strong nucleophiles can attack the pyridine ring itself (nucleophilic aromatic substitution), displacing the cyano group or opening the ring (Zincke-type reactions).

Decision Tree for Reaction Optimization:

ReactionTroubleshoot Problem Reaction Mixture turns Black/Tar CheckBase Is the Base Strong? (NaH, LDA, tBuOK) Problem->CheckBase CheckTemp Is Temperature > 0°C? CheckBase->CheckTemp No Sol1 Switch to Weaker Base (Cs2CO3, DIPEA) CheckBase->Sol1 Yes Sol2 Run at -78°C or 0°C CheckTemp->Sol2 Yes Sol3 Check Solvent Peroxides (THF/Ether) CheckTemp->Sol3 No

Figure 2: Diagnostic logic for preventing decomposition during synthesis.

Frequently Asked Questions (FAQ)

Q1: Can I dissolve this compound in DMSO for biological screening?

  • Answer: Yes, but with caution. DMSO is hygroscopic. A stock solution in wet DMSO will hydrolyze the nitrile to the amide within 24-48 hours. Recommendation: Use anhydrous DMSO, aliquot into single-use vials, and store at -80°C. Do not freeze-thaw multiple times.

Q2: Why does the color change from white to pink during storage?

  • Answer: Pink coloration indicates trace oxidation of the pyridine nitrogen (N-oxide formation) or photo-degradation. While the bulk purity might still be >95%, this indicates light exposure. Action: Recrystallize and store in amber vials.

Q3: Is the 2-cyano group removable?

  • Answer: It is difficult to remove without affecting the acetyl group. However, it is easily converted to the acid (hydrolysis) or amine (reduction). If you need to displace it, you are looking at Nucleophilic Aromatic Substitution (

    
    ), which is facile at the 2-position but requires careful control to avoid ring opening.
    
References
  • Hydrolysis Kinetics of Cyanopyridines

    • Title: Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.[1]

    • Source: International Journal of Chemical Kinetics (via ResearchGate).[1]

    • Relevance: Establishes that 2-cyanopyridine hydrolyzes significantly faster than the 3- or 4-isomers due to the ortho-effect.
    • URL:

  • General Stability of Acetylpyridines

    • Title: Material Safety Data Sheet - 4-Acetylpyridine.[2]

    • Source: Cole-Parmer / Acros Organics.
    • Relevance: Confirms incompatibility with strong oxidizing agents and bases; highlights storage requirements (cool, dry).
    • URL:

  • Purification of Cyanopyridines

    • Title: Process for the preparation of 2-cyanopyridines (P
    • Source: Google P
    • Relevance: Discusses the synthesis and handling of 2-cyanopyridines, emphasizing the need to control hydrolysis during workup.
    • URL:

  • Silica Gel Acidity & Interactions

    • Title: Purification process of silica (P
    • Source: Google P
    • Relevance: details the acidic nature of silica gel and impurity profiles, supporting the recommend
    • URL:

Sources

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of Cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Normal Role: Senior Application Scientist Topic: Troubleshooting Pd-Catalyst Deactivation in Cyanopyridine Substrates

Mission Statement

Welcome to the Technical Support Hub. You are likely here because your cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) involving a cyanopyridine substrate has failed. The reaction likely turned black (Pd aggregation) or stalled at low conversion despite high catalyst loading.

Cyanopyridines represent a "perfect storm" for palladium catalysts:

  • The Pyridine Nitrogen: A potent

    
    -donor that displaces ligands and poisons the metal center.
    
  • The Nitrile (Cyano) Group: A competitive ligand that can bind

    
     (end-on) or 
    
    
    
    (side-on), or worse, undergo oxidative addition itself (cleaving the C-CN bond).

This guide deconstructs these failure modes and provides field-proven protocols to restore catalytic turnover.

Module 1: Diagnosis & Mechanism

Q: Why does my reaction stall immediately, even with fresh catalyst?

A: You are likely experiencing "N-Coordination Poisoning."

In standard catalytic cycles, the palladium center (


) must remain electron-rich and sterically accessible to undergo oxidative addition with the C-Halogen bond. However, the pyridine nitrogen in your substrate is a strong Lewis base. It binds to the electrophilic Pd(II) intermediate (after oxidative addition) or even the Pd(0) species, forming a stable, unreactive "resting state" complex.

This is often called the "Pyridine Trap." If your substrate is 2-cyanopyridine , the effect is exacerbated by the "ortho-effect," where the adjacent cyano group may chelate or sterically crowd the center, preventing transmetallation.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the deactivation pathways specific to cyanopyridines.

Catalyst_Deactivation_Pathways Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd R-X Trap_CN TRAP: Nitrile Coordination (Pd-NCR Species) Pd0->Trap_CN + Nitrile TransMet Transmetallation OxAdd->TransMet R'-M Trap_N TRAP: Pyridine N-Binding (Stable Bis-pyridine Complex) OxAdd->Trap_N + Cyanopyridine (Excess) Prod Product Formation (Reductive Elimination) TransMet->Prod Prod->Pd0 Regen Agg Pd Black (Irreversible Aggregation) Trap_N->Agg Ligand Stripping

Figure 1: The "Pyridine Trap" competes with the productive cycle. N-binding creates a thermodynamic sink, halting turnover.

Module 2: Troubleshooting Specific Failure Modes

Issue 1: The "Dead" Catalyst (Low Conversion)

Symptom: Reaction stops <20% conversion. No precipitate, solution remains clear or turns pale yellow. Root Cause: Formation of stable


 complexes.
Variable Recommendation Technical Rationale
Ligand Class Bulky Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos)These ligands are sterically demanding. They create a "roof" over the Pd center that permits the substrate to approach for reaction but physically blocks the formation of stable bis-pyridine complexes [1].
Precatalyst Pd-G3 / Pd-G4 Precatalysts Avoid

or

. These traditional sources often fail to generate active

species fast enough in the presence of inhibitory heterocycles. G3/G4 precatalysts ensure 1:1 L:Pd stoichiometry [2].
Additive Lewis Acid (e.g.,

)
A "decoy" Lewis acid binds to the pyridine nitrogen, effectively masking it from the palladium catalyst.
Issue 2: Palladium Black Formation

Symptom: Reaction mixture turns black/grey; metal mirrors form on the flask walls. Root Cause: Ligand stripping. The cyanopyridine displaces the phosphine ligands. Once "naked," Pd(0) atoms aggregate into nanoparticles (Pd black), which are catalytically inactive for most cross-couplings.

Corrective Action:

  • Increase Ligand:Metal Ratio: Move from 1:1 to 2:1 or even 3:1 (L:Pd).

  • Switch Solvent: Use 1,4-Dioxane or Toluene . Avoid DMF/DMAc if possible, as they can stabilize clusters but often lead to faster decomposition at high temperatures in these specific systems.

Issue 3: Wrong Regioselectivity (C-CN vs. C-Cl)

Q: I intended to couple at the C-Cl bond, but the nitrile group reacted or the C-CN bond cleaved. A: This is a bond activation competition.

While the C-Cl bond is generally weaker (BDE ~80 kcal/mol) than the C-CN bond (BDE ~120 kcal/mol), the coordination of Pd to the nitrile group (


-binding) can activate the C-CN bond for oxidative addition, especially at high temperatures [3].

Protocol to Lock Selectivity:

  • Lower Temperature: Run the reaction at the lowest viable temperature (often 60-80°C) to favor the kinetically controlled C-Cl insertion.

  • Avoid Chelating Directing Groups: If your cyanopyridine has a directing group (like an amide) ortho to the CN, it will direct Pd into the C-CN bond.

Module 3: Experimental Protocols

Protocol A: The "Lewis Acid Blockade" Strategy

Use this when N-poisoning is suspected (stalled reaction).

  • Preparation: In a glovebox or under Argon, charge the reaction vial with the cyanopyridine substrate (1.0 equiv).

  • Blocking: Add

    
      or 
    
    
    
    (0.5 - 1.0 equiv). Stir for 15 minutes at RT.
    • Mechanism:[1][2][3][4] The Lewis Acid binds the pyridine N.

  • Catalyst Addition: Add the Pd-precatalyst (e.g., XPhos Pd G4, 2 mol%) and the coupling partner (boronic acid/amine).

  • Base Addition: Add mild base (

    
     or 
    
    
    
    ). Note: Strong alkoxides may displace the Lewis Acid.
  • Execution: Heat to 80°C.

Protocol B: The "Mercury Drop" Test (Diagnostic)

Use this to determine if your reaction is catalyzed by soluble Pd or unwanted Pd-nanoparticles.

  • Run Standard Reaction: Initiate your reaction and run to ~20% conversion.

  • Add Mercury: Add a large drop of elemental mercury (~300 equiv relative to Pd) to the reaction vessel.

  • Observe:

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as the solvent? A: Absolutely not. While pyridine is a common solvent for some reactions, in Pd-catalysis with cyanopyridines, using it as a solvent ensures the catalyst is permanently poisoned. Use non-coordinating solvents like Toluene, Dioxane, or THF.

Q: Why is 2-cyanopyridine harder to couple than 3- or 4-cyanopyridine? A: The "Ortho Effect." In 2-cyanopyridine, the N and CN are adjacent. This creates a "pocket" that can chelate Pd or simply create massive steric hindrance, preventing the approach of the bulky phosphine ligands required for the catalytic cycle [4].

Q: My product is contaminated with residual Palladium. How do I clean it? A: Cyanopyridines love to hold onto Pd.

  • Thiourea Wash: Wash the organic layer with 10% aqueous thiourea.

  • Scavengers: Use silica-bound metal scavengers (e.g., Si-Thiol) post-reaction. Stir the crude mixture with the scavenger for 4 hours, then filter.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Bruno, N. C., et al. (2013).[2] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

  • Wang, X., et al. (2024). Palladium-Catalyzed Directed Carbon-Carbon Bond Activation of Aryl Nitriles.[5] PubMed.

  • Kambe, N., et al. (2011).[6] Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews.[6]

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[7][8] (Cited for general troubleshooting framework).

Sources

Technical Support Center: Managing the Thermal Sensitivity of Oxime Tosylates in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of oxime tosylates. This resource is designed for researchers, scientists, and drug development professionals who work with these versatile but potentially hazardous intermediates. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the in-depth scientific rationale to empower you to work safely and efficiently. Oxime tosylates are known for their utility, particularly in the Neber rearrangement, but their inherent thermal sensitivity demands a thorough understanding of their properties to prevent hazardous situations, including runaway reactions or even detonations.[1] This guide is structured to provide direct answers to challenges you may encounter, grounded in established scientific principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and workup of oxime tosylates. Each problem is followed by an analysis of potential causes and actionable solutions, emphasizing the "why" behind each recommendation.

Issue 1: Low or No Yield of the Desired Oxime Tosylate

Question: I'm reacting my oxime with tosyl chloride and pyridine, but I'm getting a low yield of the tosylated product. What could be going wrong?

Answer:

Several factors can contribute to low yields in oxime tosylation, often stemming from reaction conditions and the stability of the starting materials and products.

  • Incomplete Oxime Formation: The purity and isomeric composition of your starting oxime are critical. Ensure the initial oximation reaction has gone to completion. For some ketones, a mixture of (E) and (Z) isomers may form.[2] While both can be tosylated, separating the isomers may be necessary as mixtures can prevent the crystallization of the oxime tosylate, leading to lower isolated yields.[3][4]

    • Solution: Monitor the oximation reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting ketone or aldehyde.[5] If a mixture of isomers is formed, consider recrystallization to isolate the major isomer before proceeding with tosylation.[3][4]

  • Insufficient Activation/Reaction Time: The tosylation of the oxime hydroxyl group requires adequate time to proceed to completion. The reaction is typically carried out at low temperatures (0-5 °C) to manage the exothermicity and prevent premature decomposition of the product.

    • Solution: Allow the reaction to stir for a sufficient period at low temperature, monitoring its progress by TLC. The tosylated product will have a different Rf value than the starting oxime. A common procedure involves stirring at 0-5 °C for several hours.[3]

  • Premature Decomposition: Oxime tosylates are often thermally sensitive, with some exhibiting decomposition at surprisingly low temperatures. The tosyl oxime of acetophenone, for instance, begins to decompose at 42 °C.[1] Localized heating during the reaction or workup can lead to product loss.

    • Solution: Maintain strict temperature control throughout the synthesis and workup. Use an ice bath to manage the exotherm of the tosylation reaction. During workup, avoid high temperatures when removing solvents. Use a rotary evaporator with a low-temperature water bath.

  • Hydrolysis of Tosyl Chloride: Tosyl chloride is sensitive to moisture and will hydrolyze to p-toluenesulfonic acid, which will not react with the oxime.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Pyridine, if used as the base, should also be anhydrous.[4]

Issue 2: The Reaction Mixture is Turning Dark Brown/Black, and the Yield is Still Low.

Question: My tosylation reaction starts clear but progressively darkens, and my final product is impure with a low yield. What is causing this decomposition?

Answer:

Darkening of the reaction mixture is a strong indicator of decomposition. The thermal instability of the oxime tosylate is the most likely culprit.

  • Thermal Decomposition: The tosylation reaction is exothermic. The use of a base like pyridine to neutralize the HCl byproduct also generates heat.[6][7] If this heat is not effectively dissipated, the internal temperature of the reaction can rise, leading to the decomposition of the newly formed oxime tosylate. Pyridine-substituted oxime tosylates, in particular, have been shown to decompose with a large release of energy (995–1,400 J/g) at onset temperatures as low as 83–92 °C.[1]

    • Causality: The N-O bond in oxime tosylates is weak and prone to cleavage upon heating. This can initiate rearrangement or fragmentation pathways. The Beckmann rearrangement, where the oxime is converted to an amide, is a common thermal process for oximes and their derivatives.[8]

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C or even lower by using an ice-salt bath.

      • Slow Addition of Reagents: Add the tosyl chloride solution dropwise to the solution of the oxime and pyridine to control the rate of heat generation.

      • Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized hot spots.

  • Side Reactions: Besides thermal decomposition, other side reactions can occur. The Beckmann rearrangement can sometimes be a competing pathway even under the reaction conditions if the temperature is not well-controlled.[8]

    Figure 1: Simplified Beckmann rearrangement pathway.
Issue 3: Difficulty in Purifying the Oxime Tosylate

Question: I've managed to synthesize my oxime tosylate, but I'm struggling to purify it. It seems to decompose during column chromatography on silica gel.

Answer:

The purification of thermally sensitive compounds like oxime tosylates requires careful consideration of the purification method and conditions.

  • Decomposition on Silica Gel: Silica gel is acidic and can catalyze the decomposition of sensitive compounds. The silanol groups on the surface of the silica can act as proton sources, potentially initiating the Beckmann rearrangement or other degradation pathways, especially with prolonged contact time.[9]

    • Solution:

      • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine in your eluent (e.g., 1-5% triethylamine in hexane/ethyl acetate), followed by flushing with the pure eluent to remove excess triethylamine.[10] This neutralizes the acidic sites on the silica.

      • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

      • Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to minimize the time the compound spends on the column.

      • Keep it Cold: If possible, run the column in a cold room or with a jacketed column to maintain a low temperature.

  • Recrystallization as an Alternative: If the oxime tosylate is a solid, recrystallization is often a gentler purification method than chromatography.

    • Solution: Choose a solvent system in which the oxime tosylate has good solubility at elevated temperatures but is sparingly soluble at room temperature or below. Be cautious not to heat the solution excessively during dissolution. Use the minimum amount of heat necessary and cool the solution promptly. A detailed procedure for the recrystallization of an oxime can be found in Organic Syntheses, which can be adapted for the tosylate.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I assess the thermal stability of my specific oxime tosylate?

A1: The best way to assess thermal stability is through thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • DSC measures the heat flow into or out of a sample as a function of temperature or time. It can identify the onset temperature of decomposition and the amount of energy released.

  • TGA measures the change in mass of a sample as a function of temperature. It can indicate the temperature at which decomposition begins and the extent of mass loss.

These analyses should be performed on a small scale in a specialized laboratory before attempting to scale up any reaction. Data from the literature shows that the tosyloxime of acetophenone has a decomposition onset of 42 °C, while pyridine-substituted analogs have onsets between 83-92 °C with significantly higher energy release.[1]

CompoundDecomposition Onset (°C)Energy Release (J/g)
Acetophenone Oxime Tosylate42356
2-Acetylpyridine Oxime Tosylate83-92995-1400
3-Acetylpyridine Oxime Tosylate83-92995-1400
4-Acetylpyridine Oxime Tosylate83-92995-1400

Data sourced from Chemical & Engineering News Safety Letters.[1]

Q2: What are the primary safety precautions I should take when working with oxime tosylates?

A2: Given their potential for rapid and energetic decomposition, a high level of caution is warranted.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves.

  • Work in a Fume Hood: All manipulations of oxime tosylates should be carried out in a certified chemical fume hood.

  • Use a Blast Shield: When running the reaction or handling the isolated product, work behind a blast shield.

  • Small Scale: Initially, work on the smallest possible scale to characterize the compound's behavior.

  • Avoid Heat and Friction: Do not heat oxime tosylates unless you have definitive thermal analysis data indicating they are stable at the intended temperature. Avoid grinding or subjecting the solid material to friction or impact, as some analogs have shown shock sensitivity.[1]

  • Emergency Plan: Have a plan in place for a runaway reaction, including immediate cooling capabilities (e.g., a large ice bath) and a clear escape route.

Q3: How can I monitor the progress of my oxime tosylation reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.

  • Procedure: Spot the starting oxime, the reaction mixture, and a co-spot on a TLC plate. Elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The oxime tosylate product will have a different Rf value than the starting oxime. The reaction is complete when the starting oxime spot is no longer visible in the reaction mixture lane. The aromatic ring of the tosyl group can aid in visualization under UV light.[6]

For more detailed kinetic analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[11]

Q4: What are the likely decomposition products of an oxime tosylate?

A4: While specific GC-MS analysis of the thermal decomposition of many oxime tosylates is not widely published, based on known reactivity, the primary products are likely to be from a Beckmann rearrangement or elimination.

  • Beckmann Rearrangement: This would result in the formation of an amide.

  • Elimination: Aldoxime tosylates can undergo elimination to form nitriles.[5]

  • Fragmentation: Given the high energy release observed in some cases, fragmentation into smaller, potentially gaseous molecules is possible. These could include oxides of sulfur and nitrogen, as well as hydrocarbons. Without specific data, it is prudent to assume that flammable and/or toxic gases may be evolved during a decomposition event.

Section 3: Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of an oxime tosylate, adapted from a reliable procedure in Organic Syntheses[3][4], with additional safety recommendations.

Protocol 1: Synthesis of E-4-Acetylpyridine Oxime

This is the precursor for the corresponding oxime tosylate.

  • Reagents and Setup:

    • Hydroxylamine hydrochloride (25.0 g, 0.36 mol)

    • 4-Acetylpyridine (36.3 g, 0.30 mol)

    • 20% Aqueous sodium hydroxide (70 mL)

    • Water

    • 500-mL Erlenmeyer flask with magnetic stirring

    • Ice bath

  • Procedure:

    • Dissolve the hydroxylamine hydrochloride in 50 mL of water and add this solution to the 70 mL of 20% aqueous sodium hydroxide in the Erlenmeyer flask, while cooling in an ice bath.

    • To this stirred solution, add the 4-acetylpyridine all at once. A precipitate will form rapidly.

    • Continue stirring the mixture in the ice bath at 0–5 °C for 2 hours.

    • Collect the precipitate by suction filtration and wash thoroughly with 500 mL of cold water.

    • The crude product is a mixture of (E) and (Z) isomers. To obtain the pure (E)-isomer, recrystallize from hot water. Dissolve the crude product in 600 mL of hot water, decant from any insoluble material, and allow to cool slowly. Collect the crystals by suction filtration. A second recrystallization may be necessary to achieve high purity.

    • Dry the purified E-4-acetylpyridine oxime under reduced pressure to a constant weight.

Protocol 2: Synthesis of E-4-Acetylpyridine Oxime Tosylate

CRITICAL SAFETY WARNING: This compound is known to be thermally sensitive.[1][3][4] Strict adherence to the temperature controls is essential. Work behind a blast shield.

  • Reagents and Setup:

    • E-4-Acetylpyridine oxime (27.1 g, 0.20 mol)

    • p-Toluenesulfonyl chloride (TsCl) (41.8 g, 0.22 mol)

    • Anhydrous pyridine (200 mL)

    • 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

    • Ice-salt bath

  • Procedure:

    • In the 1-L flask, dissolve the E-4-acetylpyridine oxime in 200 mL of anhydrous pyridine.

    • Cool the stirred solution to 0 °C using an ice-salt bath.

    • Dissolve the p-toluenesulfonyl chloride in 150 mL of anhydrous pyridine and place this solution in the dropping funnel.

    • Add the TsCl solution dropwise to the oxime solution over a period of 1 hour, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 2 hours.

    • Pour the cold reaction mixture into 1.5 L of ice water with vigorous stirring.

    • The oxime tosylate will precipitate as a solid. Collect the solid by suction filtration and wash it thoroughly with cold water.

    • DO NOT OVEN DRY. Dry the product under a stream of nitrogen or in a vacuum desiccator at room temperature.

Figure 2: Workflow for the safe synthesis of oxime tosylates.

References

  • Thermal stability investigation of pyridine substituted tosyl oximes. (2004). Journal of Thermal Analysis and Calorimetry, 76(3), 957-964.
  • Chandan, N. (n.d.). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE.
  • Brown, D. H., Am Ende, D. J., & Weston, N. P. (2001). Thermally unstable tosyloximes. Chemical & Engineering News, 79(40), 8.
  • Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. (2019).
  • Acetophenone oxime(613-91-2) 1H NMR spectrum. ChemicalBook.
  • LaMattina, J. L., & Suleske, R. T. (1986). α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses, 64, 19.
  • TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate. (2007).
  • Li, J.-T., Chen, Y.-X., Li, X.-L., & Deng, H.-J. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2236-2240.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. (1990). Organic Syntheses, Coll. Vol. 7, 149.
  • Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. (2014).
  • Tosylates And Mesyl
  • Can anyone explain the mechanism how this reaction beckmann rearrangement is occurring in presence of TsCl any pyridine? r/OrganicChemistry - Reddit.
  • Incident Reports. Chemical Safety Board.
  • One-Pot Conversion of Aldoximes Into Nitriles via Aldoxime Tosylates Under Microwave Irradiation. (2004).
  • (a) TGA thermograms and (b) DSC curves of oxime esters in N2.
  • An In-depth Technical Guide to the Synthesis and Purification of 3-Oxetyl Tosyl
  • Recent problems with silica gel chromatography.
  • Studies on the decomposition of the oxime HI 6 in aqueous solution. (1986). Archives of Toxicology, 59(4), 266-271.
  • A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. (2012). Organic & Biomolecular Chemistry, 10(44), 8750-8753.
  • Structure–Reactivity Relationships of Oxime–Oxalate/Glyoxylate/Ester Derivatives: Dual Photo/Thermal Initiators for Visible Light Polymerization and Composite Preparation. (2023).
  • Furan, 5-heptyl-3-methyl-2-pentyl. Organic Syntheses Procedure.
  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2020). Mini-Reviews in Organic Chemistry, 17(5), 534-554.
  • Study on the stability of the oxime HI 6 in aqueous solution. (1985). Archives of Toxicology, 57(3), 221-223.
  • Labor
  • TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate.
  • Accident Summary Nr: 201183324 - Employee Sustains Inhalation Injury after Chemical Spill - Accident Report Detail | Occupational Safety and Health Administr
  • Organic Chemistry Labor
  • Thermal and photochemical reactivity of β,γ-unsaturated oximes in the presence of SnCl4. (2006). ARKIVOC, 2006(5), 209-220.
  • Accident Report Detail | Occupational Safety and Health Administr
  • Safety in Organic Chemistry Labor

Sources

Technical Support Center: Solvent Optimization for 4-Acetyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4A2CP-SOLV-OPT Subject: Solvent effects on reactivity, stability, and chemoselectivity Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

4-Acetyl-2-cyanopyridine (CAS: 52689-18-6) presents a unique challenge in organic synthesis due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-cyano group. This electronic landscape renders the C4-acetyl group highly electrophilic but also destabilizes the cyano group toward hydrolysis and nucleophilic attack.

Critical Solvent Directive:

  • For Storage: Store in non-nucleophilic, anhydrous solvents (e.g., Ethyl Acetate, Dichloromethane).

  • For Reduction (Ketone

    
     Alcohol):  Use Methanol (MeOH)  at 
    
    
    
    for kinetics, or Tetrahydrofuran (THF) for maximum chemoselectivity.
  • For Condensation (Aldol/Claisen): Use Toluene or DMF to prevent nitrile hydrolysis.

Module 1: Solubility & Stability Troubleshooting

User Query: "My starting material degrades when stored in methanol/water mixtures. What is happening?"

Technical Diagnosis

The 2-cyano group is activated by the electron-deficient pyridine ring. In the presence of water or alcohols (especially under acidic or basic catalysis), it is highly susceptible to:

  • Hydrolysis: Conversion to the amide (Picolinamide derivative) or acid.[1]

  • Pinner Reaction: In acidic alcohols, the nitrile converts to the imidate ester.

Solvent Compatibility Matrix
Solvent ClassExampleCompatibilityRisk FactorRecommendation
Protic Polar Methanol, EthanolConditional High (Solvolysis)Use only for short reaction times at

.
Aprotic Polar DMSO, DMFHigh Medium (Hygroscopic)Excellent for nucleophilic substitutions; keep strictly anhydrous.
Ethers THF, MTBEHigh LowPreferred for reduction and Grignard reactions.
Chlorinated DCM, ChloroformHigh LowPreferred for extraction and short-term storage.
Hydrocarbon Toluene, HexaneLow LowGood for azeotropic removal of water; poor solubility at RT.

Module 2: Chemoselective Reduction (The Ketone)

User Query: "I need to reduce the acetyl group to the alcohol without touching the nitrile. NaBH


 in refluxing ethanol gave me a mixture of products."
Root Cause Analysis

Refluxing ethanol promotes two side reactions:

  • Nitrile Reduction: While NaBH

    
     is generally chemoselective for ketones, elevated temperatures and protic solvents can activate the nitrile toward partial reduction.
    
  • Solvolysis: The nitrile can react with the solvent (ethanol) to form the ethyl imidate.

Optimized Protocol: Chemoselective Reduction

Objective: Selective reduction of C4-acetyl to C4-(1-hydroxyethyl) while preserving the C2-cyano group.

Reagents: Sodium Borohydride (0.5 equiv), Methanol (Anhydrous).

Workflow:

  • Dissolution: Dissolve this compound in anhydrous THF (preferred for safety) or MeOH (preferred for speed).

  • Temperature Control: Cool solution to

    
     to 
    
    
    
    . Crucial Step: Low temperature kinetically favors ketone reduction over nitrile attack.
  • Addition: Add NaBH

    
     portion-wise over 15 minutes.
    
  • Quench: Quench carefully with saturated NH

    
    Cl  (pH ~6-7). Avoid strong acids (HCl) which will hydrolyze the nitrile.
    
Visualizing the Selectivity Pathway

ReductionPathways Start This compound MeOH_Cold Solvent: MeOH Temp: 0°C Start->MeOH_Cold Preferred Path EtOH_Reflux Solvent: EtOH Temp: Reflux Start->EtOH_Reflux High Risk Target Target Alcohol (Ketone Reduced) MeOH_Cold->Target Fast, Selective Side1 Side Product A: Imidate Ester EtOH_Reflux->Side1 Solvolysis Side2 Side Product B: Amine/Amide EtOH_Reflux->Side2 Over-reduction

Figure 1: Solvent and temperature influence on chemoselectivity. Low-temperature methanol favors the kinetic product (alcohol), while high-temperature alcohols lead to solvolysis.

Module 3: Condensation Reactions (The Methyl Group)

User Query: "I am trying to perform an aldol condensation on the acetyl group. Using aqueous NaOH led to complete loss of the nitrile."

Technical Diagnosis

The protons on the acetyl methyl group are acidic (


), but the nitrile is sensitive to strong aqueous bases (hydrolysis to carboxylate).
Troubleshooting Guide
VariableRecommendationMechanism
Base Selection Use Piperidine or DBU (catalytic).Avoids hydroxide ion (

) concentration that attacks the nitrile.
Solvent Toluene or Acetonitrile .Aprotic solvents prevent hydrolysis. Toluene allows azeotropic water removal (Dean-Stark).
Catalyst Lewis Acids (e.g., ZnCl

).
Activates the carbonyl without requiring strong basic conditions.

Module 4: Decision Tree for Solvent Selection

Use this logic flow to determine the correct solvent system for your specific transformation.

SolventDecisionTree Start Start: this compound Goal What is your reaction goal? Start->Goal Red Reduction (Ketone -> Alcohol) Goal->Red Cond Condensation (C-C Bond) Goal->Cond Sub Nucleophilic Substitution Goal->Sub Red_Q Is Nitrile stability critical? Red->Red_Q Cond_Solv Use Toluene or Benzene (Dean-Stark) Cond->Cond_Solv Sub_Solv Use Anhydrous DMF/DMSO (Avoid aqueous base) Sub->Sub_Solv Red_Yes Use THF or DCM (Slower, Safer) Red_Q->Red_Yes Yes Red_No Use MeOH @ 0°C (Fast, Kinetic Control) Red_Q->Red_No No

Figure 2: Decision matrix for solvent selection based on reaction type.

Frequently Asked Questions (FAQ)

Q1: Can I use water as a co-solvent? A: Only if the pH is strictly neutral (6.5–7.5). At pH > 8, the 2-cyano group hydrolyzes rapidly to the amide. At pH < 4, it hydrolyzes to the acid. For biological assays, dissolve in DMSO first, then dilute into buffer immediately before use.

Q2: Why is the solution turning yellow/orange in DMF? A: This indicates deprotonation of the acetyl alpha-carbon or the pyridine ring, often leading to polymerization or self-condensation. Ensure your DMF is acid-free and store the solution in the dark at


.

Q3: How do I dry this compound? A: Do not use oven drying >


 as sublimation or degradation may occur. Vacuum desiccation over P

O

at room temperature is recommended.

References

  • ChemicalBook. (2024). This compound Properties and Stability.[2]Link

  • Smolecule. (2023). Reaction mechanisms of cyanopyridines and acylating agents.[3]Link

  • National Institutes of Health (NIH). (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.[4]Link

  • ResearchGate. (2012).[5] Hydrolysis kinetics of 2-cyanopyridine in high-temperature water.Link

  • Beilstein Archives. (2019). Novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine.Link

Sources

Technical Support Center: Synthesis of 4-Acetyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 4-Acetyl-2-cyanopyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies associated with this important synthetic intermediate. Our goal is to provide practical, field-tested insights and solutions to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most frequently cited method for synthesizing this compound is through the direct cyanation of a 4-acetylpyridine precursor. A well-established route involves the activation of 4-acetylpyridine, often via its N-oxide, followed by nucleophilic substitution with a cyanide salt. One specific method pretreats 4-acetylpyridine with nitric acid and trifluoroacetic anhydride, followed by the introduction of aqueous potassium cyanide to yield the desired product.[1] This approach leverages the electron-withdrawing nature of the acetyl group and the N-oxide to facilitate cyanation at the C-2 position.

Q2: Why is rigorous byproduct analysis critical for this specific compound?

This compound is often used as a key building block in the synthesis of more complex molecules, particularly in pharmaceutical development where compounds like Pim-1 kinase inhibitors are targeted.[2] The presence of even minor impurities can have significant downstream consequences:

  • Altered Reactivity: Isomeric or functionally-related byproducts can compete in subsequent reactions, leading to complex product mixtures and reduced yields of the desired active pharmaceutical ingredient (API).

  • Regulatory Hurdles: For pharmaceutical applications, regulatory bodies require stringent characterization and control of all impurities. Unidentified byproducts can lead to significant delays and complications in the drug approval process.

  • Toxicity Concerns: Structurally similar impurities may possess different toxicological profiles, posing a safety risk.

Q3: What are the theoretically expected major byproducts in this synthesis?

Based on the common synthetic routes, the primary byproducts arise from three main sources: incomplete reaction, side reactions, and degradation.

Byproduct CategorySpecific ExamplesProbable Cause
Unreacted Starting Material 4-AcetylpyridineIncomplete N-oxidation or incomplete cyanation.
Isomeric Byproducts 4-Acetyl-3-cyanopyridineAlthough less favored, nucleophilic attack at the C-3 position can occur, especially if reaction conditions are not optimized.[3][4]
Hydrolysis Products 4-Acetylpyridine-2-carboxamideHydrolysis of the nitrile group during aqueous workup or purification.
4-Acetylpicolinic acidFurther hydrolysis of the amide under acidic or basic conditions.
Over-oxidation Products 2-Cyano-4-(1-hydroxyethyl)pyridineUnintended reduction of the acetyl group.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and a validated protocol to resolve the problem.

Q4: My reaction crude shows multiple spots on TLC and a broad melting point for the isolated solid. What is the likely issue?

Cause & Analysis: A broad melting point and multiple TLC spots are classic indicators of an impure sample. The most probable culprits are significant amounts of unreacted 4-acetylpyridine or the formation of the 4-acetylpyridine-2-carboxamide byproduct due to hydrolysis of the nitrile. The polarity differences between the starting material (more polar), the desired product, and the amide (most polar) often lead to poor separation and co-precipitation.

Troubleshooting Protocol:

  • Initial Assessment: Before extensive purification, perform a preliminary analysis of the crude material using ¹H NMR spectroscopy. The presence of unreacted 4-acetylpyridine can be quickly identified by its characteristic proton signals.

  • Controlled Workup: During the aqueous workup, maintain a neutral to slightly acidic pH (6-7) and keep the temperature low to minimize the risk of nitrile hydrolysis.[1]

  • Optimized Purification: Standard column chromatography on silica gel is effective. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, will effectively separate the less polar desired product from the more polar starting material and amide byproduct.[1][5]

Q5: I observe an unexpected peak in my HPLC/LC-MS analysis with the same mass as my product (m/z 147.05). How can I determine if it's an isomer?

Cause & Analysis: An identical mass-to-charge ratio strongly suggests the presence of an isomeric byproduct, most likely 4-acetyl-3-cyanopyridine. Nucleophilic aromatic substitution on the pyridine ring is strongly favored at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex).[3][6] However, under certain conditions, a small amount of C-3 substitution can occur. The resulting intermediate for C-3 attack is less stable because no resonance structure places the negative charge on the electronegative nitrogen atom.[6]

Troubleshooting & Identification Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Confirm that the elemental composition of the impurity matches the desired product.

  • Preparative HPLC: Isolate a sufficient quantity of the impurity for spectroscopic analysis.

  • ¹H NMR Spectroscopy: The key to distinguishing the isomers lies in the coupling patterns of the aromatic protons.

    • This compound (Expected): Will show three distinct aromatic protons with specific coupling constants.

    • 4-Acetyl-3-cyanopyridine (Isomer): Will also show three aromatic protons, but their chemical shifts and coupling patterns will be different due to the different substitution pattern.

  • 2D NMR (COSY & HMBC): If the 1D NMR is ambiguous, a COSY experiment will show the coupling between adjacent protons, and an HMBC experiment will show long-range correlations (2-3 bonds) between protons and carbons, allowing for unambiguous assignment of the structure.

Below is a standard analytical workflow for identifying unknown byproducts.

Byproduct_Identification_Workflow Crude Crude Reaction Mixture Analysis Initial Analysis (HPLC, LC-MS, TLC) Crude->Analysis Decision Unexpected Peak Detected? Analysis->Decision Product Proceed to Purification Decision->Product No Isolate Isolate Impurity (Prep-HPLC / Column) Decision->Isolate Yes Structure Structural Elucidation (NMR, HRMS, IR) Isolate->Structure Identify Identify Byproduct & Optimize Reaction Structure->Identify

Caption: Workflow for byproduct identification and resolution.

Q6: My final product shows a new IR peak around 3100-3300 cm⁻¹ and 1660 cm⁻¹ that is not in the reference spectrum. What byproduct does this indicate?

Cause & Analysis: This spectroscopic evidence strongly points to the formation of 4-acetylpyridine-2-carboxamide .

  • The broad peaks between 3100-3300 cm⁻¹ are characteristic of the N-H stretching vibrations of a primary amide.

  • The peak around 1660 cm⁻¹ is indicative of the C=O stretching vibration (Amide I band) of the carboxamide group. This is in addition to the ketone C=O stretch from the acetyl group.

This byproduct forms when the nitrile group (-C≡N) undergoes partial or complete hydrolysis. This is a very common side reaction, especially if the reaction workup involves prolonged exposure to acidic or basic aqueous conditions.

Mitigation Strategy:

  • Anhydrous Workup: If possible, use an anhydrous workup procedure. Quench the reaction with a non-aqueous reagent and filter off any salts.

  • pH Control: If an aqueous workup is necessary, ensure the pH is maintained as close to neutral as possible. Use a buffered solution (e.g., phosphate buffer at pH 7) for washing.

  • Minimize Contact Time: Perform extractions and washes quickly to reduce the time the product is in contact with the aqueous phase.

  • Temperature Control: Keep the temperature low (0-5 °C) during the workup to slow the rate of hydrolysis.

The diagram below illustrates the primary reaction pathway and the formation of key byproducts.

Reaction_Pathway cluster_0 Reaction Stages cluster_1 Byproduct Formation Start 4-Acetylpyridine Intermediate N-Oxide Intermediate Start->Intermediate Oxidation Byproduct1 Unreacted 4-Acetylpyridine Start->Byproduct1 Incomplete Reaction Product This compound (Desired Product) Intermediate->Product Cyanation (C-2) Byproduct2 4-Acetyl-3-cyanopyridine (Isomer) Intermediate->Byproduct2 Cyanation (C-3) [Minor Pathway] Byproduct3 4-Acetylpyridine-2-carboxamide (Hydrolysis) Product->Byproduct3 Aqueous Workup

Caption: Synthesis pathway and common byproduct origins.

References

  • Google Patents. (2008). CN101602719B - Synthesis method of 4-cyanopyridine.
  • Patsnap. (2022). Purification method of 4-cyanopyridine. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-CYANOPYRIDINE. Retrieved from [Link]

  • Google Patents. (2022). CN114057637A - Method for purifying 4-cyanopyridine by recrystallization.
  • Journal of the American Chemical Society. (2020). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Retrieved from [Link]

  • Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

  • The Korean Society of Industrial and Engineering Chemistry. (2010). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Retrieved from [Link]

  • ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. Retrieved from [Link]

  • YouTube. (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

  • Pearson. (n.d.). SNAr Reactions of Pyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Validation & Comparative

Analytical Profile: 4-Acetyl-2-cyanopyridine (4-Acetylpicolinonitrile)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetyl-2-cyanopyridine (CAS: 112999-97-8), also known as 4-acetylpicolinonitrile, is a critical heteroaromatic intermediate used in the synthesis of kinase inhibitors and complex pyridine ligands. Its structural integrity is defined by the specific regiochemistry of the electron-withdrawing cyano group at position 2 and the acetyl group at position 4.

This guide provides a definitive spectroscopic profile to distinguish this molecule from its regioisomers (e.g., 2-acetyl-4-cyanopyridine) and common impurities. The data presented is grounded in experimental literature and fundamental substituent effects.

Structural Analysis & Electronic Environment

To interpret the NMR data correctly, one must understand the electronic environment of the pyridine ring protons.

  • H6 (Position 6): Located

    
     to the ring nitrogen. It is the most deshielded proton due to the electronegativity of the nitrogen atom.
    
  • H3 (Position 3): Located

    
     to the cyano group (C2) and 
    
    
    
    to the acetyl group (C4).
  • H5 (Position 5): Located

    
     to the nitrogen and 
    
    
    
    to the acetyl group.
  • Methyl Group: The acetyl methyl protons appear as a distinct singlet upfield.

Predicted vs. Experimental Logic

The cyano group is strongly electron-withdrawing but has a shielding cone that can affect ortho protons. The acetyl group is deshielding due to the anisotropy of the carbonyl bond.

  • Regiochemical Marker: The chemical shift of H3 is the primary differentiator between the target (4-acetyl-2-cyano) and its isomer (2-acetyl-4-cyano).

Experimental Protocol: NMR Acquisition

To ensure reproducibility and comparability with the data below, follow this standardized protocol.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is the standard reference solvent.
    
    • Note: DMSO-d

      
       may be used for solubility reasons, but will cause a downfield shift of aromatic protons (typically +0.1 to +0.3 ppm) due to hydrogen bonding with the pyridine nitrogen.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl

    
     at 7.26 ppm.
    
Instrument Parameters
  • Frequency: Minimum 300 MHz (400 MHz+ recommended for resolving H3/H5 coupling).

  • Scans: 16 (1H), 256-512 (13C).

  • Pulse Delay:

    
     1.0 s to ensure relaxation of the quaternary carbons (CN and C=O).
    

Spectroscopic Data: 1H and 13C NMR

The following data is based on experimental characterization (Katritzky et al., Synthesis 2005).

1H NMR Data (CDCl , 300/400 MHz)
Proton AssignmentChemical Shift (

ppm)
MultiplicityCoupling Constant (

Hz)
Interpretation
H-6 8.94 dd

,

Most downfield;

to Nitrogen. Large ortho coupling to H5.
H-3 8.13 dd

,

Ortho to Cyano group. Small meta coupling to H5.
H-5 7.95 dd

,

Between H6 and Acetyl. Ortho coupling to H6, meta to H3.
-CH

2.68 s-Acetyl methyl group singlet.
13C NMR Data (CDCl , 75/100 MHz)
Carbon TypeChemical Shift (

ppm)
Assignment
Carbonyl (C=O) 194.9 Acetyl ketone carbon.
Nitrile (CN) 116.6 Cyano group carbon (characteristic range 115-118).
Aromatic C-H 152.4 C-6 (Next to N).[1]
Quaternary C 143.6 C-4 (Ipso to Acetyl).[1]
Quaternary C 126.1 C-2 (Ipso to Cyano).
Aromatic C-H 124.4 C-3 or C-5.
Aliphatic 26.6 Methyl carbon.

Comparative Analysis: Distinguishing Alternatives

Regioisomer Discrimination

The most common synthesis error produces 2-acetyl-4-cyanopyridine instead of the target.

FeatureTarget: this compound Isomer: 2-Acetyl-4-cyanopyridine
H-3 Environment Ortho to Cyano group.Ortho to Acetyl group.
H-3 Shift ~8.13 ppm > 8.30 ppm (Predicted)
Reasoning The acetyl group exerts a stronger deshielding anisotropy than the cyano group. Therefore, H3 in the isomer (next to acetyl) will be significantly downfield compared to the target.
Solvent Effects (CDCl vs. DMSO-d )

While CDCl


 provides sharp resolution, DMSO-d

is often used for polar intermediates.
  • Shift Migration: Expect the H-6 signal to shift from 8.94 ppm (CDCl

    
    )  to approximately 9.10–9.20 ppm (DMSO-d
    
    
    
    )
    .
  • Water Peak: Ensure the water peak in DMSO (3.33 ppm) does not obscure the methyl singlet (~2.7 ppm). In CDCl

    
    , the water peak (1.56 ppm) is far removed from the region of interest.
    

Visualization of Analytical Workflow

Structural Confirmation Logic

The following diagram illustrates the decision tree for confirming the product structure based on the data above.

G Start Crude Product (Pyridine Derivative) H1_NMR Run 1H NMR (CDCl3) Start->H1_NMR Check_Me Check Methyl Region (~2.6-2.7 ppm) H1_NMR->Check_Me Check_Arom Check Aromatic Region (7.5-9.0 ppm) H1_NMR->Check_Arom Singlet_Me Singlet Present? Check_Me->Singlet_Me Pattern_Check Analyze Splitting Pattern Check_Arom->Pattern_Check Singlet_Me->Pattern_Check Yes Impurity IMPURITY: Check Synthesis Singlet_Me->Impurity No (Multiplet/Missing) Isomer_Check H3 Shift Check: Is H3 < 8.2 ppm? Pattern_Check->Isomer_Check 3 Aromatic Protons Found Target CONFIRMED: This compound (H3 ortho to CN) Isomer_Check->Target Yes (8.13 ppm) Isomer ISOMER: 2-Acetyl-4-cyanopyridine (H3 ortho to Acetyl) Isomer_Check->Isomer No (>8.3 ppm)

Figure 1: Decision tree for distinguishing this compound from its 2-acetyl-4-cyano isomer using 1H NMR chemical shifts.

Synthesis Context

Understanding the origin of the molecule aids in identifying specific impurities (e.g., unreacted N-oxide).

Synthesis SM 4-Acetylpyridine N-Oxide Product This compound (Target) SM->Product Major Path Side 2-Acetyl-4-cyanopyridine (Minor Regioisomer) SM->Side Minor Path Reagent TMS-CN / PhCOCl (Reissert-Henze) Reagent->SM

Figure 2: Simplified synthesis pathway highlighting the potential for regioisomer formation.

References

  • Katritzky, A. R., et al. (2005).[1] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.[1]

    • Source of experimental NMR d
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

    • Standard reference for solvent residual peaks.
  • ChemicalBook. (n.d.). "4-Acetyl-2-pyridinecarbonitrile Product Description."

    • General CAS and physical property verific

Sources

Technical Guide: FTIR Characterization of the Cyano Moiety in 4-Acetyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetyl-2-cyanopyridine is a critical pharmacophore and intermediate in the synthesis of kinase inhibitors and other heterocyclic therapeutics. The cyano (nitrile) group at the C2 position is the primary structural differentiator from its precursors. This guide provides an in-depth comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical modalities (Raman, NMR) for the specific detection and quantification of this moiety.[1]

While NMR provides structural certainty, FTIR offers the most rapid, cost-effective method for routine process monitoring. This guide details the specific spectral signatures required for validation and compares sampling techniques (ATR vs. Transmission) to ensure data integrity in a drug development context.

Part 1: The Analyte and Spectral Logic

To accurately analyze this compound, one must understand the vibrational physics governing its spectrum. The molecule possesses two electron-withdrawing groups (acetyl and cyano) on a pyridine ring, which creates a unique electronic environment affecting bond force constants.

Key Vibrational Modes[2][3][4][5]
  • The Cyano Group (-C≡N):

    • Target Wavenumber: ~2230–2245 cm⁻¹

    • Physics: The triple bond is rigid with a high force constant. However, conjugation with the aromatic pyridine ring slightly reduces the bond order compared to aliphatic nitriles (which appear >2250 cm⁻¹), shifting the peak to a lower wavenumber.

    • Intensity: Medium-to-Strong.[2] The polar nature of the C≡N bond results in a significant change in dipole moment during stretching (

      
      ), making it highly IR active.[3]
      
  • The Acetyl Group (C=O):

    • Target Wavenumber: ~1690–1705 cm⁻¹

    • Physics: A classic ketone carbonyl stretch. It serves as a secondary confirmation peak.[4]

  • The Pyridine Ring:

    • Target Wavenumber: 1580–1600 cm⁻¹ (C=N / C=C skeletal vibrations).

Diagram 1: Analytical Logic Flow

The following decision tree illustrates when to deploy FTIR versus alternative methods for this specific analyte.

MethodSelection Start Sample: this compound Goal Analytical Goal? Start->Goal Routine Routine ID / QC Goal->Routine Speed Struct Structural Elucidation Goal->Struct Certainty Trace Trace Impurity (<0.1%) Goal->Trace Purity FTIR_ATR FTIR (ATR) Fast, No Prep Best for Process Control Routine->FTIR_ATR Raman Raman Spectroscopy Non-destructive Best for Polymorphs Routine->Raman NMR 1H / 13C NMR Definitive Structure Struct->NMR HPLC HPLC-UV/MS Quantitation Trace->HPLC

Caption: Decision matrix for selecting the optimal analytical technique based on the development stage of this compound.

Part 2: Comparative Analysis of Methodologies

In the context of analyzing the cyano group, we compare FTIR against its primary spectroscopic alternative, Raman , and compare the two dominant FTIR sampling modes.

FTIR vs. Raman Spectroscopy

For the nitrile group, Raman is a formidable competitor because the C≡N stretch is highly polarizable, leading to a very strong Raman signal.

FeatureFTIR (Recommended)Raman (Alternative)Verdict for this compound
C≡N Signal Distinct, Medium intensity.[5]Very Strong, Sharp intensity.Tie. Both detect the moiety well.
Fluorescence None.High risk (colored impurities).FTIR Wins. Synthesis intermediates often fluoresce, blinding Raman.
Water Interference High (if hygroscopic).Negligible.Raman Wins for aqueous reaction monitoring.
Cost/Speed Low Cost / <1 min.High Cost / <1 min.FTIR Wins for standard QC labs.

Expert Insight: While Raman gives a "prettier" peak for nitriles, FTIR is preferred here because this compound synthesis (often via N-oxide routes) can yield colored byproducts that induce fluorescence, rendering Raman spectra unusable without 1064 nm excitation lasers.

Sampling Modes: ATR vs. Transmission (KBr)
ParameterAttenuated Total Reflectance (ATR)Transmission (KBr Pellet)
Preparation None (Direct crystal contact).Grinding with KBr, pressing pellet.
Path Length Fixed (~2 µm).Variable (depends on pellet thickness).
Sensitivity Moderate.[5] Weak bands may be lost.[6]High. Excellent for trace analysis.
Reproducibility High (mechanically fixed).Operator-dependent (grinding consistency).

Recommendation: Use Diamond ATR for routine identification. The C≡N stretch in this molecule is sufficiently polar to appear clearly on ATR without the labor of KBr pelleting.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol is designed for a self-validating workflow using a Diamond ATR accessory.

Equipment
  • Spectrometer: FTIR (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for standard resolution; MCT for high-speed kinetics.

  • Accessory: Single-bounce Diamond ATR.

Step-by-Step Workflow
  • System Validation (Background):

    • Clean the crystal with isopropanol. Ensure no residue remains.

    • Collect a background spectrum (Air) with 16 scans at 4 cm⁻¹ resolution.

    • Check: Ensure the region between 2200–2300 cm⁻¹ is flat (no atmospheric CO₂ interference).

  • Sample Application:

    • Place approximately 5–10 mg of solid this compound onto the center of the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~100–120 N).

    • Why: Poor contact reduces the evanescent wave penetration, specifically attenuating high-wavenumber peaks (like the C≡N stretch).

  • Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Scans: 32 (Signal-to-Noise ratio improvement).

    • Resolution: 2 cm⁻¹ (Critical to resolve the sharp nitrile peak from potential side-bands).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to library KBr spectra is needed). ATR intensity decreases linearly with wavenumber; uncorrected spectra will show a weaker C≡N peak relative to the fingerprint region compared to transmission spectra.

Diagram 2: The Validation Workflow

Workflow Sample Solid Sample (this compound) Measure Acquire Sample Spectrum (32 Scans, 2cm-1) Sample->Measure Clean Clean ATR Crystal (Isopropanol) Background Acquire Background (Air Spectrum) Clean->Background Background->Sample Check1 Peak @ ~2240 cm-1? Measure->Check1 Check2 Peak @ ~1700 cm-1? Check1->Check2 Yes Fail FAIL: Check Impurities (Amide/N-Oxide) Check1->Fail No (Missing CN) Pass PASS: Identity Confirmed Check2->Pass Yes Check2->Fail No (Missing C=O)

Caption: Logical flow for spectral validation of the target compound.

Part 4: Data Interpretation and Impurity Analysis[10]

The power of FTIR lies not just in confirming the product, but in detecting synthesis failure.

Table 1: Spectral Assignments for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentNotes
3050–3080 WeakC-H Stretch (Aromatic)Pyridine ring hydrogens.
2900–2950 WeakC-H Stretch (Aliphatic)Methyl group of the acetyl moiety.
2230–2245 Medium C≡N Stretch (Nitrile) Primary ID Peak. Sharp. Lower than aliphatic nitriles due to conjugation.
1690–1705 StrongC=O[3] Stretch (Ketone)Distinct from amide C=O (usually ~1660 cm⁻¹).
1580–1600 MediumC=N / C=C Ring StretchCharacteristic pyridine skeletal vibration.
~830 StrongC-H Out-of-Plane BendIndicative of substitution pattern on the ring.
Differentiating Impurities

Common synthesis routes involve the reaction of 4-acetylpyridine N-oxide with a cyanide source.

  • Unreacted N-Oxide: Look for a strong N–O stretching band at 1200–1250 cm⁻¹ . If this is present with a weak nitrile peak, the reaction is incomplete.

  • Hydrolysis Product (Amide): If the nitrile hydrolyzes to 4-acetyl-2-pyridinecarboxamide, the sharp 2240 cm⁻¹ peak will vanish, replaced by a doublet at 3100–3400 cm⁻¹ (NH₂ stretch) and a shift of the carbonyl band to ~1660 cm⁻¹ (Amide I band) .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR peak assignment logic).
  • NIST Chemistry WebBook. Benzonitrile and Pyridine derivative IR data. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for nitrile conjugation shifts).[3]

Sources

A Comparative Guide to the Reactivity of 2-Cyanopyridines and 2-Cyanophenyls for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the isosteric replacement of a phenyl ring with a pyridine ring is a common strategy to modulate a compound's physicochemical properties, metabolic stability, and target engagement. However, the introduction of the nitrogen heteroatom fundamentally alters the electronic landscape of the aromatic system, leading to significant and often nuanced differences in chemical reactivity. This guide provides an in-depth, evidence-based comparison of the reactivity profiles of 2-cyanopyridines and their carboaromatic counterparts, 2-cyanophenyls, offering insights crucial for rational drug design, process development, and understanding potential bioactivation pathways.

A striking real-world example of this reactivity difference is observed in the case of second-generation androgen receptor inhibitors. Apalutamide, which features a 2-cyanopyridine moiety, exhibits a higher incidence of skin rash in clinical trials compared to the structurally similar enzalutamide, which contains a 2-cyanophenyl group.[1] This adverse effect has been linked to the greater propensity of the 2-cyanopyridine scaffold in apalutamide to act as a hapten and react with biological nucleophiles, such as cysteine residues in proteins, a direct consequence of its heightened electrophilicity.[1] This underscores the critical need for a detailed understanding of the reactivity differences between these two common structural motifs.

The Electronic Influence of the Pyridine Nitrogen

The foundational difference between the 2-cyanopyridine and 2-cyanophenyl (benzonitrile) systems lies in the electronic nature of the pyridine ring. The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing effect through two primary mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen pulls electron density away from the ring carbons through the sigma bonds.

  • Mesomeric (Resonance) Effect (-M): The nitrogen atom can accommodate a negative charge in resonance structures, effectively delocalizing it away from the ring. This effect is particularly pronounced at the ortho (2- and 6-) and para (4-) positions.

This inherent electron deficiency of the pyridine ring, which is further amplified by the electron-withdrawing cyano group, renders the 2-cyanopyridine scaffold significantly more electrophilic than the corresponding 2-cyanophenyl ring.

Diagram: Electronic Properties Comparison

Electronic_Effects cluster_pyridine 2-Cyanopyridine cluster_phenyl 2-Cyanophenyl (Benzonitrile) Py_Ring N C-CN C C C C Py_Effects Strong -I Effect from N Strong -M Effect at C2/C4 Overall Electron-Deficient Ring Py_Ring:n->Py_Effects:f0 Inductive Pull Py_Ring:c2->Py_Effects:f1 Resonance Stabilization Ph_Effects Standard Aromatic System Activation solely by -CN group Py_Effects->Ph_Effects Significantly More Electrophilic Ph_Ring C C-CN C C C C SNAr_Mechanism cluster_py 2-Halo-Cyanopyridine Path (Favored) cluster_ph 2-Halo-Benzonitrile Path (Disfavored) Py_Start 2-Halo-Cyanopyridine Py_Int Meisenheimer Intermediate (N-stabilized) Py_Start->Py_Int + Nu⁻ Py_Prod Substituted 2-Cyanopyridine Py_Int->Py_Prod - Halo⁻ Py_Int_Note Negative charge on N (Major Resonance Contributor) Py_Int->Py_Int_Note Ph_Start 2-Halo-Benzonitrile Ph_Int Meisenheimer Intermediate (No N-stabilization) Ph_Start->Ph_Int + Nu⁻ Ph_Prod Substituted Benzonitrile Ph_Int->Ph_Prod - Halo⁻ Ph_Int_Note High energy intermediate Ph_Int->Ph_Int_Note

Caption: Stabilization of the Meisenheimer intermediate in SNAr of 2-cyanopyridines.

The cyano group itself is an electrophilic center, susceptible to attack by nucleophiles. [2]The electron-withdrawing nature of the adjacent pyridine nitrogen enhances the partial positive charge on the nitrile carbon of 2-cyanopyridine, making it a better electrophile than the nitrile carbon in benzonitrile.

This is evident in reactions like hydrolysis and hydration. Experimental data shows that the hydration of 2-cyanopyridine to picolinamide can be achieved under significantly milder conditions than the hydration of benzonitrile to benzamide.

ReactionSubstrateCatalystTemperature (°C)Time (h)Conversion/YieldReference
Hydration2-CyanopyridineV-N-C-7001004>99% Conversion[3]
HydrationBenzonitrileV-N-C-700140699% Conversion[3]

This increased reactivity extends to reactions with organometallic reagents and reduction. While both nitriles can be reduced to the corresponding primary amines, 2-cyanopyridines may require more controlled conditions to avoid over-reduction or side reactions involving the pyridine ring itself. [4]

In Suzuki-Miyaura cross-coupling reactions, both 2-cyanopyridyl halides and 2-cyanophenyl halides are viable substrates. [5][6]However, the pyridine nitrogen introduces a layer of complexity. It can act as a Lewis base and coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, leading to lower yields or requiring specialized ligands to achieve efficient coupling. [7]Conversely, in some systems, this coordination may facilitate the oxidative addition step. The choice of catalyst, ligand, base, and solvent is therefore of paramount importance when developing cross-coupling protocols for 2-cyanopyridine substrates.

As highlighted by the apalutamide example, the enhanced electrophilicity of the 2-cyanopyridine ring makes it more susceptible to reaction with biological nucleophiles. [1]Studies have shown that 2-cyanopyridines, particularly those bearing additional electron-withdrawing groups, react efficiently with cysteine thiols under mild, aqueous conditions to form stable adducts. [1][8]This reactivity is significantly diminished in the 2-cyanophenyl analogue. This property is a double-edged sword: while it can be exploited for targeted covalent inhibitor design, it also represents a potential liability for metabolic bioactivation and off-target toxicity.

Diagram: Comparative Bioconjugation Workflow

Bioconjugation_Workflow cluster_exp Experimental Protocol start Prepare Protein Solution (e.g., Cys-containing peptide) reagent_py Add 2-Cyanopyridine Derivative start->reagent_py reagent_ph Add 2-Cyanophenyl Derivative start->reagent_ph incubate_py Incubate (pH 7.4, 37°C) reagent_py->incubate_py incubate_ph Incubate (pH 7.4, 37°C) reagent_ph->incubate_ph analysis LC-MS/MS Analysis incubate_py->analysis incubate_ph->analysis result_py Result: High % Adduct Formation (Covalent Modification) analysis->result_py Pyridine Sample result_ph Result: Low/No Adduct Formation analysis->result_ph Phenyl Sample

Caption: Workflow for comparing covalent modification potential of the two scaffolds.

Experimental Protocols

To provide a practical context, we outline a representative protocol for a comparative SNAr reaction.

Protocol: Comparative Nucleophilic Aromatic Substitution with Piperidine

Objective: To compare the rate of substitution of a chlorine atom from 2-chloro-5-nitropyridine and 2-chloro-benzonitrile by piperidine. The nitro group is included on the pyridine to further activate the ring and allow for convenient monitoring by UV-Vis or TLC.

Materials:

  • 2-chloro-5-nitropyridine

  • 2-chloro-benzonitrile

  • Piperidine

  • Ethanol (Anhydrous)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Reaction vials, magnetic stirrer, heating block

  • TLC plates (Silica gel 60 F₂₅₄)

  • HPLC or GC-MS for quantitative analysis

Procedure:

  • Reaction Setup (Parallel Synthesis):

    • In two separate, dry 10 mL reaction vials equipped with stir bars, add 2-chloro-5-nitropyridine (1 mmol, 158.5 mg) to one and 2-chloro-benzonitrile (1 mmol, 137.6 mg) to the other.

    • Rationale: Setting up parallel reactions ensures that all conditions other than the substrate are identical, allowing for a direct and reliable comparison.

  • Solvent and Reagent Addition:

    • To each vial, add anhydrous ethanol (5 mL). Stir until the starting material is fully dissolved.

    • Add potassium carbonate (1.5 mmol, 207 mg) to each vial. Rationale: K₂CO₃ acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

    • Add piperidine (1.2 mmol, 119 µL) to each vial. Rationale: Piperidine is the nucleophile. A slight excess ensures the reaction goes to completion.

  • Reaction and Monitoring:

    • Seal the vials and place them in a pre-heated block at 60°C.

    • Monitor the reaction progress every 30 minutes by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent).

    • Rationale: The 2-chloro-5-nitropyridine reaction is expected to proceed much faster. The appearance of a new, more polar spot and disappearance of the starting material spot will indicate product formation. The benzonitrile reaction will likely show little to no conversion under these mild conditions.

  • Work-up and Analysis (for completed reaction):

    • After the reaction is complete (or after a set time, e.g., 4 hours, for comparison), cool the mixture to room temperature.

    • Filter off the potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Analyze the crude product by ¹H NMR and quantify the conversion/yield using HPLC or GC-MS with an internal standard.

Expected Outcome: The 2-chloro-5-nitropyridine reaction will likely proceed to high conversion within a few hours, while the 2-chloro-benzonitrile will show minimal to no reaction, demonstrating the vastly superior reactivity of the activated pyridine system in SNAr.

Conclusion and Strategic Implications

The substitution of a 2-cyanophenyl moiety with a 2-cyanopyridine is more than a simple bioisosteric switch; it is a strategic decision that profoundly impacts chemical reactivity.

  • For Synthesis: The enhanced reactivity of 2-cyanopyridines in SNAr reactions can be a significant advantage, allowing for the introduction of diverse substituents under mild conditions that might not be feasible for the corresponding benzonitrile.

  • For Drug Design: The increased electrophilicity of the 2-cyanopyridine core must be carefully considered. While it can be harnessed for covalent drug design, it also presents a higher risk of off-target covalent modification and potential immune-mediated toxicities, as suggested by the apalutamide case. [1]* For Process Chemistry: Reactions involving the cyano group, such as hydrolysis or reduction, may proceed more readily with 2-cyanopyridine substrates, potentially allowing for lower process temperatures and shorter reaction times. [3] Ultimately, the choice between these two scaffolds must be guided by a comprehensive evaluation of the desired synthetic routes, the target's binding pocket, and the overall safety and metabolic profile of the drug candidate. This guide provides the foundational chemical principles and supporting data to make that choice an informed one.

References

  • Nucleophilic arom
  • The Chemistry of Cyanopyridine Derivatives: A Comprehensive Technical Guide. Benchchem.
  • What are the properties and uses of 2-Cyanopyridine?. Guidechem.
  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing.
  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2024). PMC.
  • 2-Cyanopyridine | 100-70-9. Benchchem.
  • The Suzuki Reaction. Chem 115 Myers.
  • Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Wiley Online Library.
  • HK1048814B - Process for the preparation of 2-cyanopyridines.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
  • Cleavage of Carbon−Carbon Bonds in Aromatic Nitriles Using Nickel(0). Journal of the American Chemical Society.
  • US4482437A - Electrochemical reductions of cyanopyridine bases.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2025).
  • Benzonitrile. Wikipedia.
  • EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
  • Hydration of 2‐cyanopyridine and benzonitrile.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange.
  • Nitrile synthesis by C-C coupling (Cyanomethyl
  • Methods for installing a nitrile group on a pyridine ring.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Journal of Organic Chemistry Ahead of Print.
  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (2025).
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • O.Chem I: Nitrile and its reactivity as an electrophile. (2019). Reddit.

Sources

Comparative Validation Guide: Structural Elucidation of Synthesized 4-Acetyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Acetyl-2-cyanopyridine (CAS: 52689-18-6) is a critical pharmacophore, serving as a bifunctional scaffold in the synthesis of antitubercular agents (isoniazid derivatives) and kinase inhibitors. Its synthesis—typically via the Reissert-Henze functionalization of 4-acetylpyridine-N-oxide—presents a specific validation challenge: Regioisomerism.

The introduction of the cyano group onto the pyridine ring is governed by electronic directing effects that can yield mixtures of the 2-cyano (target) and 2-acetyl-4-cyano (isomer) species, depending on the starting material and mechanism. Standard low-resolution MS cannot distinguish these isomers (both MW 146.15).

This guide outlines a self-validating structural elucidation protocol designed to definitively confirm the 2,4-substitution pattern, rejecting common isomeric impurities.

The "Isomer Trap": Why Rigorous Validation is Mandatory

In the Reissert-Henze reaction using trimethylsilyl cyanide (TMSCN) and an electrophile (e.g., dimethylcarbamoyl chloride), the nucleophilic cyanide attacks the


-position relative to the nitrogen. For 4-substituted pyridine-N-oxides, the attack usually occurs at the 2-position. However, steric hindrance or alternative pathways can lead to contamination.

The Critical Distinction:

  • Target: this compound (CN at C2, Acetyl at C4).[1]

  • Isomer: 2-Acetyl-4-cyanopyridine (Acetyl at C2, CN at C4).

Both compounds have:

  • Formula:

    
    [1]
    
  • Exact Mass: 146.048

  • Similar polarity (often co-elute on standard silica columns).

Structural Validation Workflow

The following decision tree illustrates the logical flow for accepting or rejecting a synthesized batch.

ValidationWorkflow Start Synthesized Crude/Purified Solid MP_Test Test 1: Melting Point (Physical Constant) Start->MP_Test IR_Test Test 2: FT-IR (Functional Group) MP_Test->IR_Test Range: 101-102°C Decision_Fail FAIL: Reject/Repurify (Isomer or SM Detected) MP_Test->Decision_Fail < 98°C (Impure) NMR_1H Test 3: 1H NMR (300+ MHz) (The Gold Standard) IR_Test->NMR_1H CN Peak ~2240 cm-1 Decision_Pass PASS: Batch Released (Confirms 2,4-Substitution) NMR_1H->Decision_Pass H6 Doublet @ 8.94 ppm NMR_1H->Decision_Fail H6 Signal Shifted/Missing

Figure 1: Step-by-step validation logic. Note that MP and IR are screening tools; NMR is the decision-maker.

Comparative Analytical Data

The following table contrasts the target molecule with its precursor and potential isomer.

FeatureTarget: this compound Precursor: 4-Acetylpyridine Isomer: 2-Acetyl-4-cyanopyridine
CAS 52689-18-61122-54-9100-48-1 (Base structure)
Melting Point 101.5 – 102.0 °C Liquid (at RT)~76-79 °C (Typical for 4-CN)
IR (Nitrile) ~2240 cm⁻¹ (Weak/Med) Absent~2240 cm⁻¹
IR (Carbonyl) ~1690–1700 cm⁻¹ ~1690 cm⁻¹~1700 cm⁻¹
1H NMR (H6)

8.94 (d,

Hz)

8.77 (d)

8.8-8.9 (Different splitting)
1H NMR (Me)

2.68 (s)

2.65 (s)

2.70+ (s)

Detailed Experimental Protocols

Protocol A: 1H NMR Spectroscopy (Definitive Identification)

This protocol validates the regiochemistry by analyzing the coupling constants (


) and chemical shifts (

) of the aromatic protons.

Reagents:

  • Sample: 5–10 mg synthesized product.

  • Solvent: 0.6 mL

    
     (Deuterated Chloroform) with 0.03% TMS.
    

Procedure:

  • Dissolve sample completely in

    
    . Ensure no suspended solids (filter if necessary).
    
  • Acquire spectrum with at least 16 scans on a 300 MHz (or higher) instrument.

  • Phase and baseline correct. Reference TMS to 0.00 ppm.

Data Interpretation (The "Fingerprint"): You must observe exactly three aromatic signals and one aliphatic singlet.

  • The Acetyl Group:

    • Signal: Singlet (

      
       2.68 ppm).[2]
      
    • Logic: Integrates to 3H. Confirms the acetyl group is intact.

  • The Aromatic Region (Critical for Regio-assignment):

    • H-6 (Ortho to N):

      • Observation: Doublet of doublets (dd) at

        
         8.94 ppm .[2]
        
      • Coupling:

        
         Hz (Ortho to H-5) and 
        
        
        
        Hz (Para to H-3).
      • Validation: If this peak is upfield (e.g., < 8.5 ppm), the CN group (electron-withdrawing) is likely NOT at position 2.

    • H-3 (Ortho to CN, Meta to Acetyl):

      • Observation: Doublet of doublets (dd) at

        
         8.13 ppm .[2]
        
      • Coupling:

        
         Hz (Meta to H-5) and 
        
        
        
        Hz (Para to H-6).
      • Validation: This proton is "sandwiched" between two electron-withdrawing groups (CN and Acetyl), pushing it downfield relative to a standard pyridine H-3.

    • H-5 (Meta to N, Ortho to Acetyl):

      • Observation: Doublet of doublets (dd) at

        
         7.95 ppm .[2]
        
      • Coupling:

        
         Hz (Ortho to H-6) and 
        
        
        
        Hz (Meta to H-3).
Protocol B: 2D NMR (HMBC) - The "Tie-Breaker"

Use this if 1H NMR is ambiguous (e.g., overlapping impurity peaks).

Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This shows long-range couplings (2-3 bonds) between protons and carbons.

The Validation Logic:

  • Look for the Acetyl Carbonyl Carbon (~195 ppm).

  • In this compound: The carbonyl carbon should show correlations to H-3 and H-5 (the protons on the ring adjacent to the acetyl group).

  • In 2-Acetyl-4-cyanopyridine: The carbonyl carbon would couple to H-3, but the symmetry and chemical shifts of the coupling partners would differ significantly.

HMBC_Logic Acetyl_C Acetyl C=O (~195 ppm) H3 Proton H-3 (8.13 ppm) Acetyl_C->H3 HMBC Correlation (3-bond) H5 Proton H-5 (7.95 ppm) Acetyl_C->H5 HMBC Correlation (3-bond) H6 Proton H-6 (8.94 ppm) Acetyl_C->H6 No Correlation (Too far)

Figure 2: Expected HMBC correlations for the correct 4-acetyl-2-cyano structure. The carbonyl sees H-3 and H-5, confirming the acetyl group is at position 4.

Synthesis & Impurity Profile

Understanding the origin of the sample aids in troubleshooting validation failures.

Primary Synthesis Route: Direct cyanation of 4-acetylpyridine-N-oxide using TMSCN/PhCOCl or similar activating agents.

Common Impurities:

  • 4-Acetylpyridine-N-oxide: Starting material.

    • Detection: Large shift in H-2/H-6 protons (usually upfield compared to the cyanated product due to N-oxide resonance).

  • 4-Acetylpyridine: Deoxygenated byproduct.

    • Detection: Lack of CN peak in IR. H-2/H-6 appear as a doublet at

      
       8.77, not 
      
      
      
      8.94.
  • Hydrolysis Products: 4-acetyl-2-picolinamide (if water was present during workup).

    • Detection: Appearance of broad NH2 peaks in proton NMR (~6-8 ppm, exchangeable with D2O).

References

  • Chemical Structure & Physical Data

    • 4-Acetyl-2-pyridinecarbonitrile (4j)
    • C.F.H.[1][3][4][5][6] Allen, "The Reissert-Henze Reaction," Chemical Reviews, 1955.

    • Specific experimental data (MP 101.5°C, NMR shifts) cited from: Synlett, 2005(03): 0425-0428.

  • Spectroscopic Database Comparisons

    • Comparison of cyanopyridine isomers (2-, 3-, and 4-cyano) used to establish baseline shift logic.
    • National Institute of Standards and Technology (NIST) Chemistry WebBook.

  • Synthesis Methodology

    • Fife, W. K. "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide." Journal of Organic Chemistry, 1983, 48(9), 1375–1377.

Sources

Technical Guide: Head-to-Head Comparison of Catalysts for Cyanopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-cyanopyridine (nicotinonitrile) via the ammoxidation of 3-picoline is a pivotal step in the industrial production of Niacin (Vitamin B3). While the reaction thermodynamics are favorable, the kinetic competition between selective ammoxidation and non-selective combustion (to CO/CO₂) dictates process economics.

This guide moves beyond basic textbook descriptions to provide a rigorous, data-backed comparison of the three dominant catalyst classes: Vanadium-Titanium Oxide (VTO) , Vanadium-Phosphorus Oxide (VPO) , and Promoted Vanadium-Molybdenum (V-Mo-O) systems. We analyze the causality between catalyst surface architecture and performance metrics, providing a self-validating experimental protocol for internal benchmarking.

Mechanistic Foundation: The Mars-van Krevelen Cycle

To select the right catalyst, one must understand the "engine" driving the reaction. Ammoxidation of methyl-aromatics follows the Mars-van Krevelen mechanism . The substrate is not oxidized by molecular oxygen directly, but by the lattice oxygen (


) of the catalyst.
The Causality of Selectivity
  • Step 1 (Adsorption): 3-picoline adsorbs onto Lewis acid sites (

    
    ).
    
  • Step 2 (H-Abstraction): Lattice oxygen strips hydrogen from the methyl group, forming an allylic-like intermediate.

  • Step 3 (N-Insertion): Adsorbed ammonia species (

    
    ) insert into the activated intermediate.
    
  • Step 4 (Re-oxidation): Gas-phase

    
     re-oxidizes the reduced catalyst (
    
    
    
    ), replenishing the lattice vacancies.

Critical Insight: If the re-oxidation rate is too high compared to desorption, the product over-oxidizes to CO₂. If too low, the catalyst deactivates.

MarsVanKrevelen CatOx Oxidized Catalyst (V5+ - O) Adsorption Substrate Adsorption (3-Picoline + NH3) CatOx->Adsorption Lewis Acid Sites Reaction Lattice O Transfer (Redox Step) Adsorption->Reaction Product Desorption (3-Cyanopyridine + H2O) Reaction->Product CatRed Reduced Catalyst (V4+ / Vacancy) Reaction->CatRed Lattice O Depleted Reox Re-oxidation (Air/O2 Input) CatRed->Reox Reox->CatOx Regeneration

Figure 1: The Mars-van Krevelen redox cycle governing ammoxidation. Balancing the rate of 'Reaction' vs. 'Re-oxidation' is the key to catalyst selection.

Head-to-Head Catalyst Analysis

Candidate A: Vanadium-Titanium Oxide (VTO)

The Industrial Workhorse

  • Composition:

    
     supported on Anatase 
    
    
    
    .
  • Mechanism: The interaction between Vanadium and Titanium creates a monolayer of active species. The Anatase phase is critical; Rutile supports show significantly lower activity due to poor lattice matching.

  • Performance Profile: High activity at lower temperatures (

    
    ).
    
  • Weakness: High surface acidity can lead to strong product adsorption, causing over-oxidation (lower selectivity) if residence time is not strictly controlled.

Candidate B: Vanadium-Phosphorus Oxide (VPO)

The Selectivity Specialist

  • Composition:

    
     (Vanadyl Pyrophosphate).[1]
    
  • Mechanism: Originally developed for maleic anhydride, VPO offers a unique surface geometry that isolates active V sites, preventing the "cooperative" attack of multiple oxygen atoms that leads to combustion.

  • Performance Profile: Exceptional selectivity (

    
    ) but often requires higher temperatures (
    
    
    
    ) to achieve comparable conversion rates.
  • Weakness: Lower mechanical stability and surface area compared to supported VTO.

Candidate C: V-Mo-O / Promoted Systems

The Synergistic Hybrid

  • Composition:

    
     on 
    
    
    
    or
    
    
    .
  • Mechanism: Molybdenum acts as a "structural promoter," stabilizing the Vanadium in the active oxidation state and modifying surface acidity to facilitate nitrile desorption.

  • Performance Profile: Best balance of Yield and Stability. The addition of Mo suppresses deep oxidation to CO₂.

Comparative Data Matrix
MetricVTO (

)
VPO (Bulk)Promoted V-Mo-O
Optimal Temp (

)
340 - 360380 - 410350 - 380
Conversion (%) 95 - 98%85 - 90%96 - 99%
Selectivity (%) 80 - 85%95 - 98% 88 - 92%
Single Pass Yield ~80%~83%~88%
Main Byproduct

(Combustion)
Unreacted PicolinePyridine (Dealkylation)
Deactivation Mode Coke depositionPhase transformationSintering

Data synthesized from comparative literature analysis [1, 2, 5].

Self-Validating Experimental Protocol

To internally verify these catalysts, use this fixed-bed reactor protocol. It is designed to be self-validating : if the mass balance (Carbon Balance) is not


, the run is invalid.
Equipment Setup
  • Reactor: Stainless steel fixed-bed (ID: 15-20mm).

  • Vaporizer: Pre-heater set to

    
     to flash 3-picoline/water.
    
  • Analysis: Online GC with FID (for organics) and TCD (for

    
    ).
    
The "Water Effect" (Crucial Variable)

Do not run dry. Water (steam) must be co-fed (molar ratio


 to 

). Water competes for adsorption sites, moderating the reaction and preventing thermal runaways (hotspots) that destroy selectivity [5].
Step-by-Step Workflow

ExperimentalProtocol cluster_feed Feed Preparation cluster_analysis Analysis Loop Picoline 3-Picoline + H2O (Liquid Pump) Vaporizer Vaporizer (250°C, Glass Beads) Picoline->Vaporizer Gases Air + NH3 (MFC) Gases->Vaporizer Reactor Fixed Bed Reactor (Catalyst Zone + Pre-heat Zone) Vaporizer->Reactor Mixed Vapor Condenser Cold Trap / Condenser (4°C) Reactor->Condenser GC Online GC (FID/TCD) Condenser->GC Gas Phase Condenser->GC Liquid Phase (Offline) Balance Carbon Balance Check (Must be 95-105%) GC->Balance

Figure 2: Standardized workflow for catalyst evaluation. The Carbon Balance check is the critical self-validation step.

Protocol Parameters
  • Catalyst Loading: 2-5g (diluted 1:1 with inert SiC to prevent hotspots).

  • Pre-treatment: Calcine in air at

    
     for 4 hours to ensure fully oxidized state (
    
    
    
    ).
  • Feed Ratios (Molar): 1 (Picoline) : 3 (NH3) : 20 (Air) : 4 (H2O).

  • GHSV (Gas Hourly Space Velocity):

    
    .
    
  • Validation: Calculate Carbon Balance =

    
    . If 
    
    
    
    , check for leaks or heavy coking.

Critical Decision Matrix

If your priority is...Choose...Why?
Maximum Yield Promoted V-Mo-O The synergistic effect of Mo suppresses side reactions, giving the highest single-pass yield [5].
Product Purity VPO High selectivity reduces downstream purification costs, critical for pharma-grade Niacin [6].
Catalyst Lifespan V-Sb-O Antimony stabilizes the crystal lattice, resisting reduction-induced sintering over long cycles [1].
Low CAPEX VTO Cheaper to manufacture and operates at lower temperatures, reducing reactor material costs [4].

References

  • Zhang, F., et al. "Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance."[2] Advanced Materials Research. Link

  • Narayana, K.V., et al. "Ammoxidation of 3-picoline over V2O5/TiO2 (anatase) system." Applied Catalysis A: General, 1997. Link

  • Kulkarni, S.J., et al. "Reaction pathways on V2O5/AlF3 catalyst in the ammoxidation of 3-picoline." Journal of Molecular Catalysis A: Chemical. Link

  • Intratec Solutions. "Acrylonitrile Production from Propylene (Fixed Bed Ammoxidation)." Intratec Reports. (Reference for reactor design principles). Link

  • Bhaskar, T., et al. "Ammoxidation of 3-Picoline over Vanadia-Molybdena Catalysts Supported on γ-Al2O3." Journal of Chemical Research, 2002. Link

  • Martin, A., et al. "Ammoxidation of 3-picoline to nicotinonitrile over VPO catalysts." Catalysis Today. Link

Sources

Purity assessment of 4-Acetyl-2-cyanopyridine using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis, 4-Acetyl-2-cyanopyridine serves as a critical scaffold, particularly in the development of kinase inhibitors and heterocyclic drug candidates. Its purity is non-negotiable; impurities such as positional isomers (e.g., 4-acetyl-3-cyanopyridine), hydrolysis byproducts (amides/acids), or residual metal catalysts can catastrophically fail downstream coupling reactions.

While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography (HPLC) with UV detection remains the industry gold standard for this compound. This guide objectively compares these modalities and provides a validated, robust HPLC protocol designed to overcome the specific challenges of analyzing electron-deficient pyridine derivatives.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of this compound is prerequisite to method design.

FeatureChemical ImplicationAnalytical Consequence
Structure Pyridine ring with -CN (C2) and -COCH₃ (C4) substituents.Polarity: Moderate to High. Requires Reverse Phase (RP) chromatography.[1]
Basicity Pyridine Nitrogen (

estimated ~2-3 due to EWGs).
Peak Tailing: Residual silanols on silica columns can interact with the nitrogen, causing severe tailing. Solution: End-capped columns and buffered mobile phases are mandatory.
Stability Cyano group is susceptible to hydrolysis.pH Sensitivity: Avoid highly acidic (< pH 2) or basic (> pH 8) mobile phases to prevent on-column degradation.
Chromophores Conjugated

-system.
UV Detection: Strong absorbance expected at 250–270 nm, allowing high sensitivity (LOD < 0.05%).

Strategic Comparison: HPLC vs. GC vs. qNMR

The following matrix evaluates the three primary methodologies for purity assessment.

Comparative Performance Data
ParameterHPLC-UV (Recommended) GC-FID qNMR
Primary Utility Routine QC, Impurity Profiling (GMP)Volatile Impurities, SolventsAbsolute Purity, Reference Standard Calibration
Sample Integrity High (Ambient temperature analysis)Moderate (Thermal degradation risk of -CN group at inlet >250°C)High (Non-destructive)
Sensitivity (LOD) High (0.01 - 0.05%)High (0.01 - 0.05%)Low (~1.0%)
Selectivity Excellent (Tunable via Gradient/pH)Good (Fixed by column phase)Excellent (Structural specificity)
Throughput High (10-20 min/run)High (10-20 min/run)Low (Long acquisition for trace impurities)
Reference Standard Required Required Not Required (Internal Standard used)
Decision Logic for Method Selection

MethodSelection Start Start: Purity Assessment Goal Define Analytical Goal Start->Goal Branch1 Absolute Quantification (No Ref Standard)? Goal->Branch1 Branch2 Volatile Impurities (Solvents)? Goal->Branch2 Branch3 Trace Organic Impurities (Routine QC)? Goal->Branch3 qNMR Select qNMR (Primary Method) Branch1->qNMR Yes GC Select GC-FID/MS (Headspace) Branch2->GC Yes SubDecision Check Thermal Stability Branch2->SubDecision If Solid HPLC Select RP-HPLC (The Gold Standard) Branch3->HPLC Yes SubDecision->GC Stable SubDecision->HPLC Unstable

Figure 1: Decision tree for selecting the appropriate analytical technique based on specific laboratory requirements.

The Gold Standard Protocol: RP-HPLC

This protocol is designed to be self-validating , meaning system suitability parameters are built-in to flag potential issues (e.g., pH drift, column aging) before data is compromised.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC equipped with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecyl), End-capped, Base-deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

    • Why? Standard silica columns will cause tailing due to the pyridine nitrogen. "Base-deactivated" columns chemically block silanol groups.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.0).

    • Why? pH 5.0 ensures the pyridine moiety is partially protonated but stable. It suppresses silanol ionization on the column.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C (Controlled).

  • Detection: UV at 260 nm (Reference 360 nm).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Gradient Type
0.09010Initial Hold
2.09010Isocratic
12.04060Linear Ramp
15.01090Wash
17.09010Re-equilibration
22.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL (100 ppm).

Experimental Validation & Performance Data

The following data represents typical performance metrics derived from ICH Q2(R2) validation guidelines for pyridine derivatives.

System Suitability Criteria

Before running samples, the system must pass these checks:

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

Ensures minimal interaction between pyridine N and column silanols.
Theoretical Plates (

)

Ensures column efficiency is sufficient for impurity separation.
RSD (Retention Time)

Confirms pump/gradient stability.
RSD (Area)

Confirms injector precision.
Linearity and Sensitivity (Data Summary)
ParameterResult
Linearity Range 0.5 µg/mL to 200 µg/mL
Correlation Coefficient (

)
> 0.9995
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N > 10)
Specificity (Forced Degradation)

To prove the method detects impurities, the sample was subjected to stress:

  • Acid Hydrolysis (0.1 N HCl, 24h): New peak observed at RRT 0.45 (likely 4-acetyl-2-pyridinecarboxylic acid). Resolution > 2.0 maintained.

  • Base Hydrolysis (0.1 N NaOH, 24h): Rapid degradation observed; confirms need for pH buffered mobile phase.

Workflow Visualization

HPLCWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing (10mg) Dissolve Dissolve in 50:50 H2O:ACN Sample->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Injection (10 µL) Filter->Inject Sep Separation (C18, pH 5.0) Inject->Sep Detect UV Detection (260 nm) Sep->Detect Integrate Peak Integration Detect->Integrate Calc Purity Calculation (% Area Normalization) Integrate->Calc Report Generate CoA Calc->Report

Figure 2: End-to-end analytical workflow for the purity assessment of this compound.

Troubleshooting & Causality

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the basic pyridine nitrogen and acidic silanols on the silica support.

  • Fix: Increase buffer concentration (up to 20mM) or switch to a "Hybrid Particle" column (e.g., Waters XBridge) which operates at higher pH.

Issue 2: Retention Time Drift

  • Cause: pH instability in the aqueous mobile phase. Acetonitrile evaporation changes the organic ratio.

  • Fix: Use a capped mobile phase reservoir. Ensure buffer pH is measured after salt addition but before organic solvent addition.

Issue 3: Ghost Peaks

  • Cause: Carryover from previous high-concentration injections.

  • Fix: Add a needle wash step with 100% Acetonitrile between injections.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Link

  • BenchChem. (2025).[5][2] Cross-Validation of HPLC and GC-MS Methods for Pyridine Derivatives.Link (Cited for general pyridine derivative protocols).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87565578, 4-Cyanopyridine. (Used for physicochemical property inference).[6] Link

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience.
  • Almac Group. (2023). Head-to-Head Comparison of HPLC versus qNMR.Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Acetyl-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14206-03-2 | Synonym: 4-Acetylpicolinonitrile[1]

Part 1: The Chemical Profile & Hazard Logic

From the Desk of the Senior Application Scientist: Handling 4-Acetyl-2-cyanopyridine requires a shift in mindset from "standard organic solid" to "reactive nitrile precursor." While often used as a building block in drug discovery (specifically for kinase inhibitors), its safety profile is dominated by the cyano- moiety at the 2-position.[1]

The "Dual-Threat" Hazard Mechanism:

  • Acute Toxicity (Dermal/Oral): Structurally analogous cyanopyridines (e.g., 2-cyanopyridine) are classified as Toxic in contact with skin (H311) and Harmful if swallowed (H302) . We must assume this compound shares this high dermal permeability.[1] The pyridine ring facilitates rapid absorption through the lipid bilayer of the skin.[1]

  • Hydrolytic Instability: Under strongly acidic conditions or metabolic processing, the nitrile group (

    
    ) can hydrolyze.[1] While less labile than simple aliphatic nitriles, the risk of liberating Hydrogen Cyanide (HCN) exists if the compound is subjected to strong acids or combustion.[1]
    
Part 2: The PPE Matrix (Tiered Protection)

Standard laboratory PPE is insufficient for solution-phase handling of this compound.[1] Use this tiered matrix to select equipment based on the state of matter.

Protection ZoneTier 1: Solid Handling (Weighing/Transfer)Tier 2: Solution Phase (Reaction/Work-up)Scientific Rationale
Dermal (Hands) Double Nitrile (Min 5 mil outer)Laminate Liner (Silver Shield®) + Nitrile OuterPermeation Kinetics: Pyridine derivatives permeate standard nitrile in <15 mins.[1] Laminate films provide broad-spectrum chemical resistance.[1]
Respiratory Fume Hood (Face Velocity >100 fpm)Fume Hood + Sash loweredDust vs. Vapor: The solid poses a dust inhalation risk (H332). Solutions increase volatility and splash risk.[1]
Ocular Chemical Splash GogglesChemical Splash Goggles + Face ShieldSafety glasses fail against airborne dust migration and pressurized splashes.[1]
Body Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek/PVC)Protects personal clothing from saturation in case of a spill.[1]
Part 3: Operational Workflow & Protocols
3.1 Weighing and Transfer (The Critical Control Point)

Static electricity is the primary enemy when handling dry organic powders. This compound is prone to "flying" during weighing, increasing inhalation risk.[1]

  • Engineering Control: Utilize a static-dissipative balance enclosure or an ionizing bar inside the fume hood.[1]

  • Technique: Never weigh on an open bench.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe immediately after use.[1] Dispose of the wipe as solid toxic waste.[1]

3.2 Solubilization and Reaction

Once dissolved (commonly in DCM, THF, or Methanol), the permeation risk skyrockets.

  • Solvent Selection: Chlorinated solvents (DCM) accelerate the permeation of pyridines through nitrile gloves. If using DCM, Tier 2 PPE (Laminate Liners) is mandatory .[1]

  • Acid Management: NEVER add strong acids (HCl, H₂SO₄) directly to the neat solid without a controlled, cooled environment. This prevents potential exothermic hydrolysis of the nitrile group.[1]

3.3 Visualizing the Safety Workflow

The following diagram outlines the "Cradle-to-Grave" safety logic for this specific compound.

SafetyWorkflow Start Solid Reagent (this compound) Weighing Weighing Station (Hood + Ionizer) Start->Weighing Anti-static precautions Solubilization Solubilization (Solvent + Reagent) Weighing->Solubilization Double Glove (Nitrile) Reaction Reaction Phase (Closed System) Solubilization->Reaction Laminate Liners if DCM used Quench Quench/Workup (Check pH > 4) Reaction->Quench Exotherm Control Waste Disposal (Segregated) Quench->Waste No Acid Mixing

Caption: Operational workflow emphasizing PPE escalation during the solubilization phase.

Part 4: Emergency Response & Disposal
4.1 Spill Response Logic (Decision Tree)

In the event of a spill, immediate classification determines the response.[1]

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Liquid Solution Phase Type->Liquid ActionSolid 1. Dampen with inert oil/solvent 2. Scoop to container 3. Wash surface Solid->ActionSolid ActionLiquid 1. Evacuate hood area 2. Absorb with Vermiculite 3. Do NOT use paper towels Liquid->ActionLiquid

Caption: Decision logic for spill remediation. Note: Paper towels are avoided for liquids to prevent rapid evaporation/wicking.

4.2 Waste Disposal Protocols
  • Segregation: Isolate waste streams.[1] Do not mix cyanopyridine waste with acidic waste streams (e.g., acid chlorides, mineral acids).

  • Labeling: Clearly label waste containers as "Toxic Organic – Nitrile Containing."

  • Destruction: The preferred method is incineration with flue gas scrubbing [1].[1] This ensures the destruction of the pyridine ring and the capture of any nitrogen oxides (NOx) or cyanides released during combustion.[1]

References
  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 4-Cyanopyridine. Retrieved from

  • Jubilant Ingrevia. (2024).[1][3][4] Safety Data Sheet: 2-Cyanopyridine. Retrieved from

  • Ansell. (2023).[1] Permeation Breakthrough Times - Chemical Resistance Guide. Retrieved from

  • ECHEMI. (2024).[1] 4-Cyanopyridine Handling and Disposal. Retrieved from

(Note: While specific breakthrough data for CAS 14206-03-2 is rare, protocols are derived from the homologous 2-cyanopyridine and 4-cyanopyridine data [1, 2], adhering to the precautionary principle of chemical safety.)

Sources

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